molecular formula C9H5Cl2NO B1311482 7,8-Dichloro-4-hydroxyquinoline CAS No. 871217-91-3

7,8-Dichloro-4-hydroxyquinoline

Cat. No.: B1311482
CAS No.: 871217-91-3
M. Wt: 214.04 g/mol
InChI Key: BAKZFDCDUQGTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dichloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKZFDCDUQGTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428996
Record name 7,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-52-2, 871217-91-3
Record name 7,8-Dichloro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871217-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,8-Dichloro-4-hydroxyquinoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7,8-Dichloro-4-hydroxyquinoline: Properties, Synthesis, and Biological Significance

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities. From the historical antimalarial quinine to modern anticancer agents, the quinoline nucleus is a cornerstone of medicinal chemistry. Its rigid, planar structure and the presence of a basic nitrogen atom allow for diverse functionalization and complex interactions with biological macromolecules. This guide focuses on a specific, less-chartered derivative: this compound. By examining its chemical properties, plausible synthetic routes, and predicted biological activities based on its structural congeners, we aim to provide a comprehensive technical resource for researchers engaged in drug discovery and development.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation, influencing its solubility, membrane permeability, and formulation potential.

Chemical Structure and Nomenclature

This compound is a substituted quinoline characterized by chlorine atoms at positions 7 and 8 of the bicyclic ring system and a hydroxyl group at position 4. This hydroxyl group allows the molecule to exist in tautomeric equilibrium with its keto form, 7,8-dichloro-1H-quinolin-4-one, a critical feature influencing its reactivity and biological interactions.[1]

Systematic IUPAC Name: 7,8-dichloroquinolin-4-ol Molecular Formula: C₉H₅Cl₂NO[2] Molecular Weight: 214.05 g/mol [2]

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation start1 2,3-Dichloroaniline intermediate1 Condensation Intermediate (Anilinoacrylate) start1->intermediate1 Heat start2 Diethyl Ethoxymethylenemalonate (EMME) start2->intermediate1 Heat intermediate2 Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate intermediate1->intermediate2 High Temp Solvent (e.g., Dowtherm A) final_product This compound intermediate2->final_product 1. NaOH (Hydrolysis) 2. Heat (Decarboxylation)

Figure 2: Proposed synthesis workflow via the Gould-Jacobs reaction.

Part 3: Biological Activity and Mechanism of Action

While direct biological studies on this compound are scarce, a robust hypothesis of its activity can be formulated by examining structurally similar 4-aminoquinolines and hydroxyquinolines, such as chloroquine and hydroxychloroquine. [3]

Predicted Biological Activities

Based on its structural class, this compound is a candidate for investigation in several therapeutic areas:

  • Antimalarial: The 4-aminoquinoline core is famously effective against Plasmodium falciparum. The mechanism often involves inhibiting the parasite's ability to detoxify heme within its digestive vacuole. [4]* Anticancer: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines. [5]* Immunomodulatory: Like hydroxychloroquine, it may possess anti-inflammatory properties relevant to autoimmune diseases like lupus and rheumatoid arthritis. [6][7]* Antimicrobial: The quinoline scaffold is present in many antibacterial and antifungal agents. [8]

Proposed Mechanism of Action: Lysosomotropism

The most well-established mechanism for chloroquine and hydroxychloroquine is lysosomotropism, a property directly linked to their chemical nature. [3][6]As a weak base, this compound is expected to share this mechanism.

Causality of the Mechanism:

  • Cellular Entry: The uncharged form of the molecule, being lipophilic, can freely diffuse across cell membranes into the cytoplasm.

  • Accumulation in Acidic Vesicles: It then enters acidic intracellular compartments, such as lysosomes and endosomes (pH 4.5-5.0).

  • Protonation and Trapping: Within this acidic environment, the basic nitrogen atom of the quinoline ring becomes protonated. The resulting charged cation is membrane-impermeable and becomes trapped, leading to a massive accumulation of the compound within these organelles—sometimes at concentrations thousands of times higher than in the extracellular fluid. [3]4. Functional Disruption: This accumulation raises the intra-organellar pH and inhibits the function of acidic hydrolases. This disruption interferes with critical cellular processes, including antigen presentation by immune cells (by impairing protein degradation), autophagy, and signaling pathways, which underpins its immunomodulatory and potentially anticancer effects. [6][7]

Proposed Mechanism of Action: Lysosomotropism compound This compound (Uncharged, Lipophilic) membrane Cell Membrane compound->membrane Passive Diffusion lysosome Lysosome (Acidic pH ~4.7) membrane->lysosome Enters Organelle protonated_compound Protonated Compound (Charged, Trapped) lysosome->protonated_compound Protonation (H+) effect1 Increased Lysosomal pH protonated_compound->effect1 effect2 Inhibition of Acid Hydrolases effect1->effect2 outcome Disruption of: - Antigen Processing - Autophagy - Signaling Pathways effect2->outcome

Figure 3: Diagram of the proposed lysosomotropic mechanism of action.

Part 4: Experimental Protocols for Investigation

To validate the predicted biological activities, standardized in vitro assays are essential. The following protocols provide self-validating systems for assessing cytotoxicity, a primary indicator of anticancer potential.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [5] Methodology:

  • Cell Plating: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the drug-containing medium.

    • Controls (Critical for Trustworthiness): Include wells with medium only (blank), cells with medium containing the highest concentration of DMSO used (vehicle control), and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein

Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, providing a reliable measure of cell number. [5] Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the incubation period, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the pharmacologically vital quinoline family. Its structure suggests a high potential for biological activity, likely mediated by lysosomotropism, analogous to its famous relatives. The synthetic accessibility via established reactions like the Gould-Jacobs pathway makes it a prime candidate for further investigation. Future research should focus on its definitive synthesis and purification, followed by a comprehensive screening program using the protocols outlined herein to confirm its cytotoxic, antimalarial, and immunomodulatory potential. Elucidating its precise mechanism of action and structure-activity relationships will be crucial steps in evaluating its promise as a lead compound in drug development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Revista de Chimie. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 27(19), 6569. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced in Chem 117 Reference Spectra)
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Rainsford, K. D., Parke, A. L., Clifford-Rashotte, M., & Kean, W. F. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. In W. F. Kean, M. Clifford-Rashotte, & K. D. Rainsford (Eds.), Antimalarials in Rheumatic Disease. Springer. Retrieved from [Link]

  • Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477-6489. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4886. Retrieved from [Link]

  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91. Retrieved from [Link]

  • ERIC. (n.d.). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

  • Discovery Fine Chemicals. (n.d.). HEPES Buffer. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0000725). Retrieved from [Link]

  • De la Guardia, C., et al. (2021). Synthesis and antiviral activity of novel 8-hydroxyquinoline derivatives against dengue virus. Molecules, 26(16), 4886. Referenced in [Link]

  • ChemBK. (n.d.). 5,7-Dichloro-8-hydroxyquinolin. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link] (General principles applied)

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. Retrieved from [Link]

  • Fantini, J., et al. (2020). Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry. Frontiers in Immunology, 11, 2033. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

7,8-Dichloro-4-hydroxyquinoline synthesis pathway from 2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7,8-Dichloro-4-hydroxyquinoline from 2,3-Dichloroaniline

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with 2,3-dichloroaniline and proceeds via the Gould-Jacobs reaction, a robust and classical method for quinoline synthesis. This document details the underlying reaction mechanisms, provides field-proven, step-by-step experimental protocols, and discusses critical process parameters essential for achieving high yield and purity. The content is structured to serve as a practical and educational resource for researchers, chemists, and professionals in the pharmaceutical sciences, blending theoretical principles with actionable laboratory guidance.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents, most notably antimalarials like chloroquine.[1][2] The specific substitution pattern, such as the presence of chlorine atoms at the 7 and 8 positions, can profoundly influence the molecule's physicochemical properties and biological activity. The synthesis of this compound serves as a critical step toward creating advanced analogues and novel chemical entities.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

For the construction of the 4-hydroxyquinoline core from an aniline precursor, the Gould-Jacobs reaction stands out as a reliable and well-documented methodology.[3] This thermal cyclization strategy involves three principal transformations:

  • Condensation: An aniline derivative reacts with an alkoxymethylenemalonate ester.

  • Thermal Cyclization: The resulting anilinomethylenemalonate intermediate undergoes a high-temperature intramolecular cyclization.[4]

  • Saponification & Decarboxylation: The ester group is hydrolyzed to a carboxylic acid, which is subsequently removed via heating to yield the final 4-hydroxyquinoline.[5]

This pathway is particularly effective for producing 4-hydroxyquinoline derivatives and was selected for this guide due to its high yields and adaptability.[2][6]

The Synthetic Pathway: A Mechanistic Dissection

The transformation of 2,3-dichloroaniline into this compound is a multi-step process where each stage is governed by fundamental principles of organic chemistry. The chosen pathway leverages the Gould-Jacobs reaction sequence.

Step I: Condensation of 2,3-Dichloroaniline and Diethyl Ethoxymethylenemalonate (DEEM)

The synthesis begins with the reaction between 2,3-dichloroaniline and DEEM. This is a nucleophilic addition-elimination reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient vinylic carbon of DEEM, followed by the elimination of an ethanol molecule.[5][7]

  • Causality: The reaction is typically initiated by heating the neat reactants. The elevated temperature provides the necessary activation energy for the nucleophilic attack by the moderately reactive dichloroaniline. No catalyst is generally required for this step. The product, diethyl 2-((2,3-dichloroanilino)methylene)malonate, is a stable intermediate that can often be isolated before proceeding.

Step II: Thermal Cyclization

This is the key ring-forming step and the most demanding part of the synthesis. The intermediate is heated to very high temperatures (typically 240-260 °C) in an inert, high-boiling solvent like diphenyl ether or Dowtherm A.[2][8] The reaction is an intramolecular electrophilic aromatic substitution (a 6-electron cyclization).

  • Causality: The high temperature is crucial. It forces the molecule to adopt the necessary conformation for the cyclization to occur and provides the substantial activation energy required for the enamine-like intermediate to attack the aromatic ring. The cyclization occurs specifically at the C6 position of the aniline ring (ortho to the amino group and not sterically hindered by the adjacent chlorine), leading to the desired 7,8-dichloro substitution pattern on the quinoline core. The choice of a solvent with a boiling point above 250 °C is non-negotiable for this step to proceed efficiently.[9][10]

Step III & IV: Saponification and Decarboxylation

The cyclized product, ethyl this compound-3-carboxylate, is first hydrolyzed and then decarboxylated.

  • Saponification: The ester is treated with a strong base, such as aqueous sodium hydroxide, under reflux. This converts the ethyl ester into a sodium carboxylate salt.[2]

  • Decarboxylation: The resulting carboxylic acid is then heated, often in the same high-boiling solvent, to eliminate carbon dioxide and yield the final product, this compound.[1]

  • Causality: Saponification is a standard ester hydrolysis mechanism. The subsequent decarboxylation is a thermally driven reaction that readily occurs in 4-hydroxyquinoline-3-carboxylic acids due to the ability to form a stable enolate intermediate after the loss of CO₂.

The overall synthetic pathway is visualized below.

G cluster_start Starting Materials cluster_steps Reaction Sequence cluster_products Intermediates & Final Product A 2,3-Dichloroaniline C Step 1: Condensation (Heat, ~100-120°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C P1 Diethyl 2-((2,3-dichloroanilino)methylene)malonate C->P1 Formation of Intermediate D Step 2: Thermal Cyclization (Diphenyl Ether, ~250°C) P2 Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate D->P2 Ring Closure E Step 3: Saponification (NaOH, Reflux) P3 7,8-dichloro-4-hydroxy- quinoline-3-carboxylic acid E->P3 Hydrolysis F Step 4: Decarboxylation (Heat, ~250°C) P4 This compound (Final Product) F->P4 Loss of CO2 P1->D P2->E P3->F

Caption: High-level workflow of the Gould-Jacobs synthesis.

Detailed Experimental Protocols

The following protocols are consolidated from established procedures and provide a reliable method for laboratory-scale synthesis.[8][11]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
2,3-DichloroanilineC₆H₅Cl₂N162.0224252Corrosive, toxic.[12]
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23-280Lachrymator.
Diphenyl Ether (or Dowtherm A)C₁₂H₁₀O170.2126259High-boiling solvent.
Sodium Hydroxide (NaOH)NaOH40.003181388Corrosive.
Hydrochloric Acid (HCl, conc.)HCl36.46--Corrosive.
Ethanol (EtOH)C₂H₅OH46.07-78Flammable.
Protocol 1: Condensation and Thermal Cyclization

This combined protocol yields Ethyl this compound-3-carboxylate.

  • Setup: In a round-bottomed flask equipped with a condenser, combine 2,3-dichloroaniline (0.5 mol, 81 g) and diethyl ethoxymethylenemalonate (0.5 mol, 108.1 g).[11]

  • Condensation: Heat the mixture in an oil bath at 100-120 °C for 2 hours. The reaction will produce ethanol as a byproduct. The intermediate, diethyl 2-((2,3-dichloroanilino)methylene)malonate, is typically a viscous oil and is used directly in the next step without purification.

  • Cyclization Setup: In a separate, larger flask (e.g., 2 L) equipped with a mechanical stirrer and a reflux condenser, heat 500 mL of diphenyl ether to 250 °C.

  • Cyclization Reaction: Add the crude intermediate from step 2 slowly and carefully to the pre-heated diphenyl ether. Maintain the temperature at 250-255 °C and stir vigorously for 1-2 hours. The cyclized product will begin to precipitate as a solid.[2]

  • Isolation: Allow the mixture to cool to room temperature. The product, ethyl this compound-3-carboxylate, will crystallize out of the solvent. Isolate the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a non-polar solvent like hexane or petroleum ether to remove the residual diphenyl ether.

  • Drying: Air-dry the solid product. Yields are typically high, often in the range of 90-96%.[2][11] The reported melting point for the product is 288-290 °C.[11]

Protocol 2: Saponification
  • Setup: Suspend the dried ester from Protocol 1 in a 10% aqueous solution of sodium hydroxide (e.g., 40 g NaOH in 400 mL water).

  • Reaction: Heat the mixture to reflux with stirring for 1-2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[2]

  • Precipitation: Cool the resulting clear solution in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). The this compound-3-carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 3: Decarboxylation
  • Setup: Suspend the dried carboxylic acid from Protocol 2 in diphenyl ether (approximately 5 mL per gram of acid) in a flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 240-250 °C. The evolution of carbon dioxide gas will be observed. Continue heating for 30-60 minutes until gas evolution ceases.[2]

  • Isolation: Cool the reaction mixture. The final product, this compound, will precipitate. Isolate the solid by vacuum filtration.

  • Purification: Wash the product thoroughly with hexane or a similar non-polar solvent to remove the diphenyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

The detailed experimental workflow is depicted below.

G cluster_workflow Experimental Workflow start Combine 2,3-Dichloroaniline & DEEM step1 Heat to 100-120°C for 2h (Condensation) start->step1 step2 Add crude intermediate to hot Diphenyl Ether (~250°C) step1->step2 step3 Heat at 250°C for 1-2h (Cyclization) step2->step3 step4 Cool, Filter & Wash with Hexane step3->step4 iso1 Isolate Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate step4->iso1 step5 Reflux with 10% NaOH (Saponification) iso1->step5 step6 Cool & Acidify with HCl step5->step6 step7 Filter & Dry step6->step7 iso2 Isolate Carboxylic Acid Intermediate step7->iso2 step8 Heat in Diphenyl Ether (~250°C) until CO2 evolution stops (Decarboxylation) iso2->step8 step9 Cool, Filter & Wash with Hexane step8->step9 final Isolate Final Product: This compound step9->final

Caption: Step-by-step laboratory workflow for the synthesis.

Critical Parameters and Field Insights

  • Temperature Control: The thermal cyclization step is highly temperature-dependent. Temperatures below 240 °C will result in slow or incomplete reaction, while excessively high temperatures may lead to degradation and lower yields. Precise temperature monitoring is essential.

  • Solvent Purity: The high-boiling solvent must be anhydrous and inert. The presence of moisture or reactive impurities can interfere with the cyclization and subsequent work-up steps.

  • Stirring: Vigorous stirring during the cyclization and decarboxylation steps is critical to ensure even heat distribution and prevent localized overheating, especially as the product precipitates from the solution.

  • Safety: This synthesis involves corrosive, toxic, and high-temperature materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.

Conclusion

The Gould-Jacobs reaction provides a robust and high-yielding pathway for the synthesis of this compound from 2,3-dichloroaniline. By carefully controlling key parameters—particularly the temperature of the thermal cyclization—and adhering to systematic protocols for condensation, saponification, and decarboxylation, researchers can reliably produce this valuable heterocyclic intermediate. This guide offers a validated framework, grounded in established chemical principles, to empower scientists in their pursuit of novel quinoline-based molecules for drug discovery and development.

References

  • Gould–Jacobs reaction - Wikiwand. 7

  • Gould–Jacobs reaction - Wikipedia. 5

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. 6

  • Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. PrepChem.com. 9

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. 4

  • CGS-9896. Pharmaceutical Synthesis Database. 10

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest). 11

  • Gould-Jacobs Reaction. SynArchive. 3

  • CHLOROQUINE synthesis. ChemicalBook. 1

  • The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. Benchchem. 2

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses.

  • 2,3-Dichloroaniline - Wikipedia.

Sources

The Biological Versatility of 7,8-Dichloro-4-hydroxyquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unraveling the Potential of a Dichlorinated Quinoline Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of biologically active compounds have been derived.[1][2] Its presence in both natural alkaloids and synthetic pharmaceuticals underscores its therapeutic relevance across a spectrum of diseases, including cancer, malaria, and neurological disorders.[3][4] The strategic functionalization of this scaffold is a key determinant of its biological activity. Among the various modifications, halogenation has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of quinoline derivatives.[5] This guide delves into the specific, yet largely uncharted, biological potential of 7,8-Dichloro-4-hydroxyquinoline, a molecule poised at the intersection of several key structure-activity relationship trends.

While dedicated research on this compound is nascent, a comprehensive analysis of its structural analogs allows for the formulation of a robust hypothesis regarding its likely biological activities and mechanisms of action. This document will, therefore, serve as a technical primer for researchers, scientists, and drug development professionals, offering insights into its probable anticancer and neuroprotective properties, underpinned by the established bioactivity of dichlorinated and 4-hydroxy-substituted quinolines.

The Chemical Context: Structure and Inferred Properties

This compound (CAS No. 203626-52-2) is a heterocyclic aromatic compound characterized by a quinoline core. Key structural features that likely dictate its biological activity include:

  • The 4-hydroxyquinoline Moiety: This group is known to exist in tautomeric equilibrium with its 4-quinolone form.[6][7] This structural feature is common in compounds exhibiting a range of biological effects, including antibacterial, antioxidant, and anticancer activities.[7][8]

  • Dichlorination at Positions 7 and 8: The presence and position of halogen atoms on the quinoline ring are critical for biological efficacy.[5] Halogenation can enhance lipophilicity, thereby improving membrane permeability, and can also influence the electronic properties of the molecule, affecting its interaction with biological targets.

Based on these structural attributes, this compound is anticipated to possess significant biological activity, a hypothesis that will be explored in the subsequent sections.

Hypothesized Biological Activity and Mechanisms of Action

Drawing parallels from structurally related compounds, two primary areas of biological activity are proposed for this compound: anticancer and neuroprotective effects.

Anticancer Potential: A Focus on STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[9] Consequently, the inhibition of the STAT3 signaling pathway has become a promising strategy in cancer therapy.[9]

Several lines of evidence suggest that 4-hydroxyquinoline derivatives can function as STAT3 inhibitors. It is therefore highly probable that this compound also exerts its anticancer effects through this mechanism.

Proposed Mechanism of Action: Inhibition of STAT3 Signaling

The hypothesized mechanism involves the disruption of STAT3 activation and dimerization. By binding to the SH2 domain of STAT3, this compound could prevent the phosphorylation of the critical tyrosine 705 residue, a key step in STAT3 activation. This, in turn, would inhibit the formation of STAT3 homodimers, their translocation to the nucleus, and the subsequent transcription of target genes involved in cancer progression.

Signaling Pathway Diagram: Hypothesized Inhibition of STAT3 by this compound

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive phosphorylates STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation inhibitor 7,8-Dichloro-4- hydroxyquinoline inhibitor->STAT3_p Inhibition transcription Gene Transcription (Proliferation, Survival) DNA->transcription cytokine Cytokine cytokine->receptor anticancer_workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treat with this compound (Serial Dilutions) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay western_blot Western Blot for STAT3 Phosphorylation treatment->western_blot ic50 Calculate IC50 Value mtt_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis western_blot->data_analysis end End data_analysis->end

Sources

The Strategic Intermediate: A Technical Guide to 7,8-Dichloro-4-Hydroxyquinoline in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, halogenated quinolines, particularly dichloro-substituted derivatives, offer unique electronic and lipophilic properties that can significantly influence biological activity. This technical guide provides an in-depth exploration of 7,8-dichloro-4-hydroxyquinoline, a strategic intermediate poised for application in modern drug discovery. While not as extensively documented in commercial drug synthesis as its 4,7-dichloro isomer, its synthetic accessibility and the inherent reactivity of its functional groups present considerable opportunities for the development of novel therapeutics. This document details the synthesis of this compound, elucidates its chemical reactivity, and explores its potential in the generation of new bioactive molecules, drawing parallels from established quinoline-based pharmaceuticals.

Introduction: The Significance of the Dichloroquinoline Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, appearing in a wide range of pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents[1]. The introduction of halogen atoms, particularly chlorine, onto the quinoline core can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. Dichloro-substitution, in particular, can enhance metabolic stability, improve membrane permeability, and provide additional vectors for molecular interactions with biological targets.

While 4,7-dichloroquinoline is a well-established intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, the 7,8-dichloro substitution pattern offers a distinct electronic and steric profile. The adjacent chloro groups on the carbocyclic ring create a unique dipole moment and influence the reactivity of the entire quinoline system. This guide focuses on the synthesis and potential utility of this compound (also known as 7,8-dichloroquinolin-4-ol) as a versatile building block for novel drug candidates.

Synthesis of this compound: A Step-by-Step Approach

The most logical and well-supported synthetic route to this compound proceeds via a three-step sequence commencing with the Gould-Jacobs reaction. This classical method for quinoline synthesis involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[2][3]

The overall synthetic pathway is as follows:

Synthesis of this compound cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Saponification cluster_2 Step 3: Thermal Decarboxylation A 2,3-Dichloroaniline C Ethyl this compound-3-carboxylate A->C Heat (130°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl this compound-3-carboxylate E This compound-3-carboxylic acid D->E NaOH, Reflux F This compound-3-carboxylic acid G This compound F->G High-boiling solvent (e.g., Dowtherm A), Heat

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl this compound-3-carboxylate

This initial step is a direct application of the Gould-Jacobs reaction.[4]

  • Materials:

    • 2,3-Dichloroaniline

    • Diethyl ethoxymethylenemalonate (DEEM)

  • Procedure:

    • A mixture of 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) is heated with stirring at 130°C.

    • The ethanol generated during the condensation is continuously removed by distillation.

    • After approximately 1.5 hours, the reaction mixture is cooled, leading to the precipitation of the crude anilidomethylenemalonate intermediate.

    • This intermediate is then added to a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, and heated to vigorous boiling (around 250°C) for 1 hour to effect cyclization.

    • Upon cooling, the product, ethyl this compound-3-carboxylate, crystallizes and can be collected by filtration.

Step 2: Saponification to this compound-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Materials:

    • Ethyl this compound-3-carboxylate

    • Sodium hydroxide (NaOH) solution (e.g., 10%)

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • The crude ethyl ester from the previous step is suspended in an aqueous solution of sodium hydroxide.

    • The mixture is refluxed with vigorous stirring until the solid dissolves completely, indicating the completion of saponification.

    • The reaction mixture is cooled, and any unreacted starting material or non-polar impurities can be removed by extraction with an organic solvent.

    • The aqueous solution is then acidified with concentrated hydrochloric acid, leading to the precipitation of this compound-3-carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried.

Step 3: Thermal Decarboxylation to this compound

The final step involves the removal of the carboxylic acid group at the 3-position. A similar procedure is well-documented for the synthesis of 7-chloro-4-quinolinol.[5]

  • Materials:

    • This compound-3-carboxylic acid

    • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Procedure:

    • The dried this compound-3-carboxylic acid is suspended in a high-boiling point solvent like Dowtherm A in a flask equipped with a reflux condenser.

    • The mixture is heated to boiling (approximately 250°C) for about 1 hour. The evolution of carbon dioxide will be observed.

    • The reaction mixture is then cooled, allowing the product, this compound, to crystallize.

    • The solid product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried.

Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound C₉H₅Cl₂NO214.05Off-white to pale yellow solid

This compound as a Drug Intermediate: Potential and Reactivity

While direct examples of marketed drugs derived from this compound are not prevalent in the literature, its potential as a valuable intermediate can be inferred from the well-established chemistry of related quinolines and the biological activity of other dichloro-substituted quinoline derivatives.

The key to its utility lies in the reactivity of the 4-hydroxy group. This hydroxyl group can be readily converted into a leaving group, most commonly a chloro group, to yield 4,7,8-trichloroquinoline. This transformation is typically achieved by treatment with phosphorus oxychloride (POCl₃), a standard method in quinoline chemistry.[6]

Activation_of_4-hydroxyquinoline A This compound B 4,7,8-Trichloroquinoline A->B POCl3, Heat C Nucleophilic Aromatic Substitution (SNAr) B->C Reaction with Nucleophiles (e.g., amines) D Diverse Drug Scaffolds C->D

Caption: Activation and derivatization of this compound.

The resulting 4,7,8-trichloroquinoline is a highly reactive intermediate, primed for nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom at C4 is significantly more labile than those at C7 and C8 due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the selective introduction of a wide variety of nucleophiles, particularly amines, which is a cornerstone of the synthesis of many quinoline-based drugs.

Parallels with 4,7-Dichloroquinoline in Antimalarial Drug Synthesis

The synthesis of the widely used antimalarial drugs chloroquine and hydroxychloroquine serves as a prime example of the utility of a 4-chloroquinoline intermediate.[6][7][8] In these syntheses, 4,7-dichloroquinoline is reacted with a diamine side chain to afford the final drug molecule. By analogy, 4,7,8-trichloroquinoline could be reacted with various amine-containing side chains to generate a library of novel compounds for biological screening.

Potential Therapeutic Applications Based on Related Dichloroquinolines

The biological activity of other dichloroquinoline isomers provides a strong rationale for exploring derivatives of this compound.

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of various quinoline derivatives.[9][10] The 7-chloroquinoline scaffold, in particular, has been a focus of research in this area.[1] The introduction of a second chlorine atom at the 8-position could modulate the anticancer properties of such derivatives.

  • Antimicrobial and Antiviral Activity: Halogenated 8-hydroxyquinolines have a long history as antimicrobial and antifungal agents.[3][7] For instance, 5,7-dichloro-8-hydroxyquinoline derivatives have been investigated for their potent biological activities.[2][3] While the target molecule of this guide is a 4-hydroxyquinoline, the precedent for bioactivity in dichloro-hydroxyquinoline systems is strong.

Structure-Activity Relationship (SAR) Considerations

The specific 7,8-dichloro substitution pattern is expected to confer distinct properties to the resulting drug candidates.

  • Electronic Effects: The two adjacent electron-withdrawing chlorine atoms will significantly decrease the electron density of the carbocyclic ring, which can influence the pKa of the quinoline nitrogen and the overall electronic distribution of the molecule. This can affect binding to biological targets.

  • Lipophilicity: The presence of two chlorine atoms will increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Metabolic Stability: The chlorine atoms can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation, potentially increasing the in vivo half-life of the drug.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile intermediate with significant potential in drug discovery. While it may not yet be a common starting material for commercially available drugs, its strategic placement of functional groups and the unique electronic properties conferred by the 7,8-dichloro substitution pattern make it an attractive scaffold for the development of novel therapeutic agents. The well-established synthetic methodologies for quinoline chemistry, particularly the conversion of the 4-hydroxy group to a 4-chloro group, provide a clear and efficient pathway for its derivatization. Future research into the synthesis and biological evaluation of libraries of compounds derived from this compound is warranted and holds the promise of yielding new drug candidates with improved efficacy and novel mechanisms of action.

References

  • Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-749.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43–68.
  • Somasekhara, S., et al. (1974). 8-Hydroxy quinoline derivatives. U.S. Patent No. 3,857,877. Washington, DC: U.S.
  • WO2010027150A2. (2010). New preparation of hydroxychloroquine.
  • WO2005062723A2. (2005). An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
  • BenchChem. (2025).
  • Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, 35, 22.
  • Chan, S. H., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 30(14), 127234.
  • Madhavan, S., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 17956–17973.
  • EP0927164A1. (1999). 8-hydroxy-7-substituted quinolines as anti-viral agents.

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 7,8-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 7,8-dichloro-4-hydroxyquinoline. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the identification and characterization of this compound. Given the scarcity of published experimental data for this specific isomer, this guide leverages spectral data from closely related analogs and foundational chemical principles to construct a reliable analytical model.

Introduction and Molecular Overview

This compound is a halogenated derivative of 4-hydroxyquinoline. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial agents like chloroquine. The introduction of chloro-substituents at the 7 and 8 positions, along with the 4-hydroxy group, is expected to significantly modulate the molecule's electronic properties, solubility, and biological activity.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools for this purpose. This guide explains the expected spectral outcomes for this compound, providing the causality behind these predictions to empower researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of this compound is presented through the lens of ¹H and ¹³C NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons and the hydroxyl proton. The chemical shifts are heavily influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as the electron-donating effect of the hydroxyl group. The analysis must also consider the tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, with the latter often predominating in various solvents. For this analysis, we will consider the 4-quinolone tautomer, which influences the protonation state and chemical environment.

Logical Workflow for ¹H NMR Assignment:

G cluster_0 Structure & Tautomerism cluster_1 Spectral Prediction cluster_2 Final Assignment A This compound B Consider 4-Quinolone Tautomer A->B Predominant form C Identify Aromatic Protons (H-2, H-5, H-6) B->C D Predict Chemical Shifts (δ) - Inductive Effects (Cl, N) - Resonance Effects (OH/O) C->D E Predict Splitting Patterns (J) - Ortho-coupling (H5-H6) D->E F Assign Signals to Protons E->F G Tabulate Predicted Data F->G

Caption: Workflow for predicting ¹H NMR assignments.

The predicted chemical shifts are tabulated below, assuming DMSO-d₆ as the solvent, which is common for heterocyclic compounds and helps in observing exchangeable protons like -OH and -NH.[1][2]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-28.0 - 8.2Doublet~6.5 HzLocated adjacent to the electronegative nitrogen and deshielded by the carbonyl in the quinolone form. Coupled to H-3.
H-36.2 - 6.4Doublet~6.5 HzVinylic proton shielded by the adjacent hydroxyl/carbonyl group. Coupled to H-2.
H-57.8 - 8.0Doublet~8.5 - 9.0 HzDeshielded by the quinoline ring current and the adjacent chlorine at C-7. Coupled to H-6.
H-67.4 - 7.6Doublet~8.5 - 9.0 HzInfluenced by two adjacent chlorine atoms and coupled to H-5.
NH/OH11.0 - 12.5Broad SingletN/AExchangeable proton, chemical shift is highly dependent on solvent, concentration, and temperature.[2]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are predicted based on established data for quinoline derivatives and substituent effects.[3]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~145Adjacent to nitrogen, significantly deshielded.
C-3~110Shielded by the adjacent oxygen-bearing carbon.
C-4~178Carbonyl carbon in the quinolone tautomer, highly deshielded.
C-4a~140Quaternary carbon at the ring junction.
C-5~128Aromatic CH, influenced by the ring current and C-7 chloro group.
C-6~125Aromatic CH, influenced by adjacent chloro groups.
C-7~130Carbon bearing a chlorine atom.
C-8~127Carbon bearing a chlorine atom.
C-8a~148Quaternary carbon adjacent to nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by vibrations of the hydroxyl group, the aromatic system, and the carbon-chlorine bonds.[4][5]

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
3400 - 3200O-H stretch (intermolecular H-bonding)Broad, MediumCharacteristic of the hydroxyl group. In the solid state, this will be broad due to hydrogen bonding.
~3100 - 3000C-H stretch (aromatic)Medium to WeakTypical for sp² C-H bonds in the quinoline ring.[6]
~1650 - 1630C=O stretch (quinolone tautomer)StrongA strong absorption here would confirm the predominance of the 4-quinolone form.
1600, 1570, 1500C=C and C=N ring stretchingMedium to StrongMultiple bands are characteristic of the aromatic and heteroaromatic ring system.[7][8]
~850 - 750C-Cl stretchStrongExpected in the fingerprint region, corresponding to the two C-Cl bonds.[9]
~830 - 800C-H out-of-plane bendingStrongThe pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Molecular Ion Peak

Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[10] This leads to three distinct peaks in the molecular ion cluster:

  • M⁺: (Contains two ³⁵Cl atoms) - Highest abundance.

  • [M+2]⁺: (Contains one ³⁵Cl and one ³⁷Cl atom).

  • [M+4]⁺: (Contains two ³⁷Cl atoms).

The expected ratio of the intensities of these peaks will be approximately 9:6:1 .[10] For this compound (C₉H₅Cl₂NO), the nominal molecular weight for the M⁺ peak (with two ³⁵Cl) is 213 g/mol . Therefore, we expect to see peaks at m/z 213, 215, and 217.

Predicted Fragmentation Pattern

The fragmentation is guided by the stability of the resulting ions and neutral losses.

Predicted Mass Spectrometry Fragmentation:

G M [C₉H₅Cl₂NO]⁺˙ m/z = 213/215/217 F1 [M - Cl]⁺ m/z = 178/180 M->F1 - Cl˙ F2 [M - CO]⁺˙ m/z = 185/187/189 M->F2 - CO F3 [M - Cl - HCN]⁺ m/z = 151/153 F1->F3 - HCN

Caption: Predicted fragmentation pathway for this compound.

  • Loss of a Chlorine Radical: A common fragmentation for halogenated compounds is the loss of a halogen radical, leading to a cation. This would result in a fragment ion at m/z 178 (and its isotope peak at 180).[11][12]

  • Loss of Carbon Monoxide (CO): Quinolone structures can undergo a characteristic loss of a neutral CO molecule from the carbonyl group, resulting in a fragment at m/z 185 (with its corresponding isotopic pattern).

  • Loss of HCN: Subsequent fragmentation of the quinoline ring can involve the elimination of hydrogen cyanide (HCN), a common loss from nitrogen-containing heterocyclic rings.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

    • Process the data with a line broadening of 1.0 Hz.

  • Data Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 16 or 32 scans for a good signal-to-noise ratio with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Mass Spectrometry Protocol
  • Technique: Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • Sample Introduction: For EI-MS, use a direct insertion probe. For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into the source.

  • Data Acquisition (EI-MS):

    • Use a standard ionization energy of 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with theoretical values.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By integrating foundational principles with comparative data from related structures, researchers are equipped with the necessary knowledge to interpret ¹H NMR, ¹³C NMR, IR, and MS data confidently. The provided protocols offer a standardized approach to data acquisition, ensuring quality and reproducibility. This document serves as a vital resource for anyone involved in the synthesis, quality control, or further development of this and related quinoline derivatives.

References

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022). MDPI. Available at: [Link]

  • PubChem. 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201–220. Available at: [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (2024). Journal of Applied Bioanalysis. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Interpreting IR Spectra. (n.d.). Chemistry Steps. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Available at: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. (2015). ResearchGate. Available at: [Link]

  • Lec15 - IR Spectra of Aromatic Compounds. (2021). YouTube. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

  • Video: Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE. Available at: [Link]

  • PubChem. 4,7-Dichloroquinoline. National Center for Biotechnology Information. Available at: [Link]

Sources

Solubility Profile of 7,8-Dichloro-4-hydroxyquinoline in Organic Solvents: A Methodological & Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] For novel compounds such as 7,8-Dichloro-4-hydroxyquinoline, a derivative of the versatile quinoline scaffold, understanding its behavior in various organic solvents is a cornerstone of pre-formulation and formulation development.[2][3] This guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound. While specific experimental data for this compound is not publicly available, this paper establishes a robust, field-proven methodology based on the established principles of solubility science. We will detail the necessary physicochemical characterization, present a step-by-step protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and discuss the critical factors influencing solubility.[4][5] This document serves as both a practical laboratory guide and a predictive tool for researchers working with this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[2] Among these, solubility stands out as a paramount parameter.[6] Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of failure in later stages of development.[2] Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities.[7][8] However, their often-planar, aromatic structure can contribute to poor aqueous and organic solvent solubility.

This compound is a specific analogue within this class.[9][10] Its structure, featuring a quinolin-4-one core with two chlorine substituents, suggests a lipophilic character and potential for low aqueous solubility. Characterizing its solubility in a range of organic solvents is essential for:

  • Lead Optimization: Guiding synthetic modifications to enhance solubility.[11]

  • Pre-formulation Studies: Selecting appropriate vehicles for in vitro and in vivo testing.

  • Formulation Development: Designing stable and effective dosage forms.[12]

  • Process Chemistry: Identifying suitable solvents for synthesis, purification, and crystallization.[13]

This guide provides the scientific rationale and detailed protocols to empower researchers to systematically generate and interpret the solubility profile of this compound.

Physicochemical Characterization: Predicting Solubility Behavior

Before embarking on extensive solubility studies, a foundational understanding of the compound's intrinsic properties is crucial. These parameters provide a theoretical basis for experimental design and interpretation of results.

PropertyPredicted Value / InformationRationale & Impact on Solubility
Molecular Formula C₉H₅Cl₂NO[9]Provides the basis for molecular weight calculation.
Molecular Weight 214.05 g/mol Influences diffusion rates and molar solubility calculations.
Structure Quinolin-4-one core with chlorine at positions 7 and 8The heterocyclic aromatic system suggests potential for π-π stacking interactions, which can affect crystal lattice energy and, consequently, solubility. The two chlorine atoms increase lipophilicity.
pKa (Predicted) Acidic pKa (OH group) ~8-9; Basic pKa (N atom) ~3-4As a weak acid and base, its solubility will be highly dependent on the pH of the medium.[8][14] In organic solvents, these groups can participate in hydrogen bonding.
LogP (Predicted) HighThe dichlorinated aromatic structure suggests high lipophilicity and preference for non-polar organic solvents over water.
Melting Point High (by analogy to similar compounds)A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions, suggesting potentially lower solubility.

Methodology for Thermodynamic Solubility Determination

To ensure data is reliable and reflects the true equilibrium state, the thermodynamic solubility must be measured.[5] The shake-flask method is the most reliable and widely accepted technique for this purpose.[4]

Rationale for the Shake-Flask Method

The shake-flask method is designed to determine the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.[4][15] This contrasts with kinetic solubility, which is often measured in high-throughput screens and can be influenced by supersaturation and precipitation kinetics, leading to an overestimation of true solubility.[12][16] For lead optimization and formulation, thermodynamic solubility is the essential parameter.[11]

Experimental Workflow

The workflow is designed to ensure equilibrium is reached and that the analyzed solution is truly saturated.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a panel of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO))

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium with the solid phase.[14] A starting point is ~5-10 mg per 1 mL of solvent.

    • Accurately add 1.0 mL of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[6][11]

  • Phase Separation:

    • After equilibration, remove the vials and allow the solid to settle.

    • To separate the saturated supernatant from the excess solid, either:

      • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) suitable for the organic solvent.[11]

  • Sample Preparation for Analysis:

    • Immediately after separation, carefully pipette a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. A large dilution factor may be necessary for highly soluble samples.

  • Quantitative Analysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of calibration standards.

    • Analyze the standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.[1]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula:

      • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Factors Influencing Solubility & Predicted Profile

The solubility of this compound will be governed by the interplay between its own physicochemical properties and those of the solvent.[3]

G compound This compound (Solute) solubility Solubility compound->solubility Crystal Lattice Energy pKa, LogP solvent Organic Solvent solvent->solubility Polarity H-Bonding Capacity Dielectric Constant

Caption: Key Factors Influencing Solubility.

  • Solvent Polarity: The "like dissolves like" principle is paramount. Given the dichlorinated aromatic structure, the compound is expected to be more soluble in moderately polar to non-polar organic solvents that can accommodate its lipophilic nature.

  • Hydrogen Bonding: The presence of the 4-hydroxy group and the quinoline nitrogen allows the molecule to act as both a hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities (e.g., alcohols like ethanol) are expected to enhance solubility compared to aprotic solvents of similar polarity.[17]

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[18]

Predicted Solubility Trend (Hypothetical Data):

Based on these principles, a hypothetical solubility profile can be predicted. This serves as a template for presenting experimental results.

SolventPolarity IndexH-BondingPredicted Solubility (mg/mL)Rationale
Dimethyl Sulfoxide (DMSO) 7.2AcceptorHigh (>50) Highly polar aprotic solvent, excellent at disrupting crystal lattices.
Dichloromethane (DCM) 3.1NoneModerate (10-20) Non-polar solvent, favorable for the lipophilic dichloro-aromatic structure.
Acetone 5.1AcceptorModerate (5-15) Polar aprotic solvent, good balance for the molecule's features.
Ethyl Acetate 4.4AcceptorLow-Moderate (1-10) Moderately polar, less effective at H-bonding than alcohols.
Ethanol 4.3Donor/AcceptorLow (0.5-5) Polar protic solvent. H-bonding enhances solubility, but overall polarity may be less favorable than for more lipophilic solvents.
Methanol 5.1Donor/AcceptorLow (<1) More polar than ethanol, potentially less favorable for the highly lipophilic solute.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for determining the solubility profile of this compound in organic solvents. By integrating physicochemical predictions with the gold-standard shake-flask methodology, researchers can generate the reliable data necessary to advance their drug development programs. The principles and protocols described herein are not only applicable to the target compound but can be readily adapted for other poorly soluble quinoline derivatives and heterocyclic APIs. The next logical steps would involve executing this protocol, followed by studies on pH-dependent aqueous solubility and solubility in biorelevant media to build a complete biopharmaceutical profile.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Hennig, R., & L-h, A. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOP Publishing. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Ganesan, D. (2016). solubility experimental methods.pptx. SlideShare. [Link]

  • PubMed. (2004). Influence of Solvent Composition on the Solid Phase at Equilibrium With Saturated Solutions of Quinolones in Different Solvent Mixtures. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]

Sources

An Investigator's Technical Guide to the In Vitro Cytotoxicity of 7,8-Dichloro-4-hydroxyquinoline on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including significant anticancer properties.[1] Halogenation of the quinoline ring is a common strategy to enhance the cytotoxic potential of these compounds.[2] This technical guide focuses on 7,8-Dichloro-4-hydroxyquinoline, a halogenated quinoline derivative, as a prospective anticancer agent. While direct experimental data on the cytotoxicity of this specific compound is not yet prevalent in public literature, this document serves as a comprehensive roadmap for its investigation. By synthesizing data from structurally analogous compounds, particularly other dichlorinated hydroxyquinolines, we will outline the hypothesized mechanisms of action and provide detailed, field-proven protocols for a thorough in vitro evaluation of its cytotoxic and apoptotic effects on cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

Introduction: The Rationale for Investigating this compound

The quinoline ring system is a recurring motif in a multitude of natural and synthetic compounds with demonstrated anticancer activity.[3] The planar nature of the bicyclic system allows for intercalation into DNA, while the nitrogen atom provides a site for hydrogen bonding, contributing to interactions with various biological targets. The therapeutic efficacy of quinoline derivatives is often enhanced through substitution, with halogen atoms playing a crucial role in modulating lipophilicity, electronic properties, and binding affinity to target proteins.[4]

The compound this compound (PubChem CID: 8007554) presents an intriguing profile for investigation.[5] The presence of two chlorine atoms at positions 7 and 8 is anticipated to significantly influence its biological activity. While research has been conducted on various halogenated quinolines, this specific isomer remains largely unexplored. This guide, therefore, proposes a systematic approach to characterizing its in vitro cytotoxicity, drawing parallels from closely related analogs to inform experimental design and data interpretation.

Hypothesized Mechanism of Action and Potential Signaling Pathways

Based on studies of related halogenated 8-hydroxyquinolines, the cytotoxic activity of this compound is likely multifactorial. The primary mechanisms are hypothesized to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the dysregulation of key cell survival signaling pathways.

One plausible mechanism is the induction of mitochondria-mediated apoptosis.[6] Halogenated quinolines have been shown to disrupt mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. This process is often linked to an increase in intracellular ROS, which can cause oxidative damage to cellular components and trigger apoptotic cell death.[7]

Furthermore, quinoline derivatives have been reported to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and PI3K/Akt/mTOR pathways.[2][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm 7_8_DCHQ This compound ROS Reactive Oxygen Species (ROS) Generation 7_8_DCHQ->ROS NFkB_Inhibition NF-κB Pathway Inhibition 7_8_DCHQ->NFkB_Inhibition PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition 7_8_DCHQ->PI3K_Akt_Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_Inhibition->Cell_Cycle_Arrest

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Cytotoxicity of Structurally Related Dichloro-Hydroxyquinolines

To establish a baseline for the potential potency of this compound, it is instructive to review the cytotoxic data of its structural isomers and related compounds. The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) of 5,7-dichloro-8-hydroxyquinoline against various cancer cell lines.

Compound NameCancer Cell LineIC₅₀ (µM)Reference
5,7-dichloro-8-hydroxyquinolineRaji (Burkitt's lymphoma)~10[7]
5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol--[8]

Note: Specific IC₅₀ values for 5,7-dichloro-8-hydroxyquinoline were not explicitly stated in the primary text of the reference but inferred from graphical data and comparison to other analogs. The second compound is a derivative and is mentioned as a copper chelator with anticancer properties.

A Comprehensive Workflow for In Vitro Cytotoxicity Assessment

A multi-faceted approach is essential to accurately characterize the cytotoxic profile of this compound. The following experimental workflow is recommended, progressing from broad cell viability screening to more specific assays for cell death mechanisms.

G Start Cancer Cell Lines Culture Treatment Treat with 7,8-Dichloro- 4-hydroxyquinoline (Dose-Response) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Release Assay (Cytotoxicity/Membrane Integrity) Treatment->LDH Flow Annexin V/PI Staining (Apoptosis vs. Necrosis) Treatment->Flow Data_Analysis Data Analysis: IC50 Calculation, Apoptosis Quantification MTT->Data_Analysis LDH->Data_Analysis Flow->Data_Analysis

Caption: Recommended experimental workflow for assessing in vitro cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active metabolism convert MTT into a purple formazan product.[10][11]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[13][14]

Materials:

  • Cells cultured and treated as in the MTT assay.

  • LDH cytotoxicity assay kit (commercially available).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Sample Preparation: Following treatment with this compound for the desired time, centrifuge the 96-well plate at 400 x g for 5 minutes.[5]

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6][13]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[6]

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent provided in the kit). Calculate the percentage of cytotoxicity for each treatment condition.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[16]

Materials:

  • Cells cultured in 6-well plates and treated with this compound.

  • Annexin V-FITC/PI apoptosis detection kit (commercially available).

  • 1X Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, detach them gently using trypsin-EDTA. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[7]

  • Washing: Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[2]

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.[2]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[2]

    • Annexin V- / PI+: Necrotic cells.

Conclusion and Future Directions

While the cytotoxic profile of this compound remains to be experimentally determined, the existing literature on structurally related halogenated quinolines suggests its potential as a promising anticancer agent. The proposed mechanisms of apoptosis induction via ROS generation and inhibition of key survival pathways provide a solid foundation for its investigation. The detailed protocols provided in this guide offer a robust framework for a comprehensive in vitro evaluation.

Future studies should aim to elucidate the specific molecular targets of this compound. Western blot analysis of key proteins in the NF-κB and PI3K/Akt pathways, as well as markers of DNA damage and apoptosis (e.g., cleaved PARP, cleaved caspase-3), would provide critical mechanistic insights. Following a thorough in vitro characterization, promising results would warrant further investigation in preclinical in vivo models to assess its therapeutic efficacy and safety profile.

References

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29633-29654.
  • Srivastava, S. K., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Anticancer Agents in Medicinal Chemistry, 7(6), 685-709.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Kowalczyk, T., et al. (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters.
  • Lin, C.-C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 79-83.
  • Promega. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8007554, this compound. Retrieved from [Link]

  • Lee, Y.-J., et al. (2023). 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells. Journal of Molecular Histology, 54(3), 221-233.
  • Chen, Y., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 51(24), 9228-9237.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Singh, A., et al. (2007). 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling. FEBS Letters, 581(13), 2447-2454.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

Sources

The Antimicrobial Landscape of 7,8-Dichloro-4-hydroxyquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Dichlorinated Hydroxyquinolines

The quinoline scaffold remains a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities. Within this structural class, 8-hydroxyquinolines have garnered significant attention for their potent antimicrobial, anticancer, and antifungal properties.[1][2] The introduction of halogen substituents, particularly chlorine, onto the quinoline ring has been a strategic approach to modulate the physicochemical and biological characteristics of these molecules, often enhancing their antimicrobial efficacy. This guide focuses on a specific, albeit less extensively characterized, member of this family: 7,8-Dichloro-4-hydroxyquinoline.

While direct and extensive research on the antimicrobial spectrum of this compound is limited in readily accessible scientific literature, this document aims to provide a comprehensive technical overview by synthesizing available data on closely related dichlorinated and halogenated hydroxyquinolines. By examining the structure-activity relationships and established mechanisms of action within this chemical class, we can project the likely antimicrobial profile and guide future research and development efforts for this promising compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based antimicrobials.

Anticipated Antimicrobial Spectrum and Potency

Based on the established antimicrobial profiles of related halogenated hydroxyquinolines, this compound is anticipated to exhibit a broad spectrum of activity against a range of pathogenic microorganisms.

Antibacterial Activity

Derivatives of 8-hydroxyquinoline have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.[3] Dichlorinated analogs, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, have shown high inhibitory potential against Mycobacterium tuberculosis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA).[3] It is therefore plausible that this compound would demonstrate activity against a similar panel of bacteria. The presence of two chlorine atoms on the quinoline ring is expected to enhance its lipophilicity, potentially facilitating its passage through bacterial cell membranes.

Table 1: Anticipated Antibacterial Spectrum of this compound (Inferred from Related Compounds)

Bacterial SpeciesGram StainAnticipated ActivityRationale
Staphylococcus aureusGram-positiveActiveDichlorinated hydroxyquinolines show potent activity against both MSSA and MRSA.[3]
Streptococcus pyogenesGram-positivePotentially ActiveHalogenated quinolines have demonstrated activity against various streptococcal species.
Mycobacterium tuberculosisAcid-fastPotentially Active8-hydroxyquinoline and its derivatives are known to be active against M. tuberculosis.[3][4]
Escherichia coliGram-negativePotentially ActiveWhile often less susceptible than Gram-positive bacteria, some quinoline derivatives show activity.
Pseudomonas aeruginosaGram-negativePotentially ActiveActivity against this opportunistic pathogen is variable among quinoline derivatives.
Antifungal Activity

The antifungal potential of hydroxyquinoline derivatives is well-documented.[5][6] Studies on various substituted 8-hydroxyquinolines have demonstrated their ability to inhibit the growth of clinically relevant fungi, including Candida species and dermatophytes.[7] The mechanism of antifungal action is believed to involve the disruption of the fungal cell wall and membrane integrity.[7] Therefore, this compound is a promising candidate for further investigation as an antifungal agent.

Table 2: Anticipated Antifungal Spectrum of this compound (Inferred from Related Compounds)

Fungal SpeciesTypeAnticipated ActivityRationale
Candida albicansYeastPotentially Active8-hydroxyquinoline derivatives have shown broad-spectrum activity against Candida species.[5]
Candida aurisYeastPotentially ActiveNovel 8-hydroxyquinoline derivatives are being explored for activity against drug-resistant C. auris.[5]
Cryptococcus neoformansYeastPotentially ActiveAntifungal activity against Cryptococcus species has been reported for 8-hydroxyquinoline derivatives.[5]
Aspergillus fumigatusMoldPotentially ActiveSome quinoline derivatives exhibit activity against filamentous fungi.

Proposed Mechanism of Action: The Chelation Hypothesis

The primary mechanism of action for 8-hydroxyquinolines and their halogenated derivatives is widely believed to be their ability to chelate metal ions.[4] These compounds act as bidentate ligands, forming stable complexes with essential divalent and trivalent metal cations such as Fe²⁺/Fe³⁺, Cu²⁺, and Zn²⁺. These metal ions are crucial cofactors for a variety of microbial enzymes involved in critical cellular processes, including respiration and DNA replication.

By sequestering these essential metal ions, this compound could disrupt these vital metabolic pathways, leading to a bacteriostatic or bactericidal effect. The lipophilic nature of the resulting metal-ligand complex may also facilitate its transport across the microbial cell membrane, where it can exert its inhibitory effects intracellularly.

G Proposed Mechanism of Action of this compound cluster_intracellular Microbial Cell Compound This compound Complex Lipophilic Metal-Compound Complex Compound->Complex Chelation Metal_Ion Essential Metal Ions (Fe, Cu, Zn) Metal_Ion->Complex Enzymes Metalloenzymes Complex->Enzymes Inhibition Disruption Disruption of Metabolic Pathways (e.g., Respiration, DNA Replication) Enzymes->Disruption Cell_Death Bacteriostasis / Cell Death Disruption->Cell_Death

Caption: Proposed chelation-based mechanism of action for this compound.

Experimental Protocols for Antimicrobial Spectrum Determination

To empirically determine the antimicrobial spectrum of this compound, standardized in vitro susceptibility testing methods should be employed. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to achieve a range of desired final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Broth Microdilution Workflow for MIC Determination Start Start Stock_Prep Prepare Compound Stock Solution Start->Stock_Prep Plate_Prep Prepare Microtiter Plates with Broth Stock_Prep->Plate_Prep Serial_Dilution Perform Serial Dilution of Compound Plate_Prep->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Reading Read and Record MIC Incubation->MIC_Reading End End MIC_Reading->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Step-by-Step Methodology:

  • Agar Plate Preparation: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.

  • Inoculation: Evenly spread a standardized microbial inoculum (0.5 McFarland) over the entire surface of the agar plate.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Conclusion and Future Directions

While specific experimental data for this compound remains to be fully elucidated, the extensive body of research on related halogenated hydroxyquinolines provides a strong foundation for predicting its antimicrobial potential. The compound is likely to exhibit a broad spectrum of activity against both bacteria and fungi, with a mechanism of action centered on metal ion chelation.

Future research should focus on the systematic evaluation of the in vitro antimicrobial activity of this compound against a diverse panel of clinically relevant and drug-resistant microorganisms. Subsequent studies should investigate its in vivo efficacy and safety profile to determine its therapeutic potential. The insights provided in this guide offer a strategic framework for advancing the exploration of this promising antimicrobial candidate.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. PMC. [Link]

  • In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives. ResearchGate. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Synthesis and evaluation of 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives as antimicrobial agents. ResearchGate. [Link]

  • In vitro activity of Bay 09867, a new quinoline derivative, compared with those of other antimicrobial agents. PMC. [Link]

  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

  • Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. PMC. [Link]

  • Regioselective synthesis of new 7,8-dichlorobenzofuro[3,2- c ]quinoline-6,9,10(5 H )-triones from reactions of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone. ResearchGate. [Link]

  • 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC. [Link]

  • Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. PMC. [Link]

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. ScienceDirect. [Link]

  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. [Link]

Sources

Methodological & Application

Application Note: High-Purity 7,8-Dichloro-4-hydroxyquinoline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the purification of 7,8-dichloro-4-hydroxyquinoline, a key heterocyclic scaffold in medicinal chemistry, through the technique of recrystallization. The guide is designed to provide researchers with a robust, reproducible methodology, grounded in the fundamental principles of solubility and crystal lattice formation. We delve into the rationale behind solvent selection, offer a step-by-step experimental workflow, and present a comprehensive troubleshooting guide to overcome common challenges. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield for downstream applications in drug discovery and development.

Introduction: The Significance of Purifying Dichloro-hydroxyquinolines

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents. Dichloro-substituted hydroxyquinolines, in particular, are of significant interest due to their potent biological activities, including antimicrobial, antifungal, and potential anti-proliferative properties.[1][2] The purity of these active pharmaceutical ingredients (APIs) or their intermediates is non-negotiable, as even trace impurities can alter biological activity, lead to unwanted side effects, or complicate mechanistic studies.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] It leverages the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[4] The principle is straightforward yet elegant: an impure solid is dissolved in a hot solvent to create a saturated solution, and as this solution cools, the solubility of the target compound decreases, allowing it to crystallize out in a purer form, while impurities remain dissolved in the surrounding solution (the mother liquor).[5] This application note provides an in-depth guide to applying this principle for the effective purification of this compound.

The Theory in Practice: Selecting the Optimal Recrystallization Solvent

The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for this compound should meet the following criteria:

  • High-Temperature Solubility: It must dissolve the compound completely when hot or boiling.[5]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent when cold or at room temperature.[5]

  • Impurity Profile: Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]

  • Inertness: The solvent must not react chemically with the compound being purified.

Based on solubility data for structurally similar compounds like 5,7-dichloro-8-hydroxyquinoline, several solvents show promise.[7][8] Polar aprotic solvents such as N,N-dimethylformamide (DMF) and alcohols like ethanol are excellent starting points for screening.[7][9] DMF is often effective for recrystallizing heterocyclic compounds, while ethanol offers the advantage of higher volatility.[9][10]

Rationale for Solvent Choice: The 4-hydroxy group and the nitrogen atom in the quinoline ring allow for hydrogen bonding, while the dichlorinated benzene ring provides a nonpolar character. A solvent with a balanced polarity, like ethanol or DMF, can effectively solvate the molecule at elevated temperatures.

Visualizing the Purification Workflow

The following diagram outlines the logical flow of the recrystallization protocol, from the initial dissolution of the crude material to the final collection of high-purity crystals.

G cluster_prep Preparation cluster_process Core Process cluster_isolation Isolation & Drying Crude Crude 7,8-Dichloro-4- hydroxyquinoline Dissolve Dissolve Crude Solid in Minimum Hot Solvent Crude->Dissolve Solvent Select & Heat Recrystallization Solvent Solvent->Dissolve Decolorize Add Activated Carbon (Optional, if colored) Dissolve->Decolorize if needed Cool Slow Cooling to Induce Crystallization Dissolve->Cool if no decolorization HotFilter Hot Gravity Filtration (If carbon or solids present) Decolorize->HotFilter HotFilter->Cool VacuumFilter Collect Crystals via Vacuum Filtration Cool->VacuumFilter Wash Wash Crystals with Small Volume of Cold Solvent VacuumFilter->Wash Dry Dry Purified Crystals Wash->Dry Pure High-Purity Product Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Detailed Experimental Protocol

This protocol is designed for purifying approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

Safety First: 7-Chloro-4-hydroxyquinoline and related compounds are classified as irritants, causing skin, eye, and potential respiratory irritation.[11][12][13] Always perform this procedure in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[14]

Materials and Equipment:

  • Crude this compound

  • Chosen solvent (e.g., Ethanol or DMF)

  • Activated Carbon (optional)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

Step-by-Step Methodology:

  • Dissolution of the Solute:

    • Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask.

    • In a separate flask, heat approximately 100-150 mL of the chosen solvent (e.g., ethanol) to its boiling point.

    • Carefully and slowly add the hot solvent to the flask containing the crude solid while stirring until the solid just dissolves.[6] Use the minimum amount of hot solvent necessary to achieve complete dissolution. This is critical for maximizing yield.

  • Decolorization (Optional):

    • If the resulting solution is colored by impurities, remove it from the heat.

    • Allow the solution to cool slightly to prevent violent boiling when adding the carbon.

    • Add a small amount (e.g., a spatula tip) of activated carbon to the solution.[4]

    • Reheat the mixture to boiling for a few minutes. The carbon will adsorb the colored impurities.

  • Hot Gravity Filtration (Required if Decolorization was Performed):

    • To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration.[4]

    • Place a fluted filter paper in a glass funnel and set it atop a clean Erlenmeyer flask.

    • Heat the funnel and receiving flask with a small amount of boiling solvent to prevent premature crystallization in the funnel.

    • Pour the hot solution containing the compound through the filter paper. Work quickly to minimize cooling.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[5]

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize the precipitation of the product from the solution.

  • Collecting and Washing the Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[6] Use a minimal volume to avoid redissolving the product.

  • Drying the Crystals:

    • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.

Summary of Key Experimental Parameters

ParameterRecommended Solvent: EthanolRecommended Solvent: DMFRationale & Key Considerations
Approx. Solvent Volume 25-35 mL per gram of crude solid15-25 mL per gram of crude solidUse the minimum volume of hot solvent required for complete dissolution to maximize yield.
Dissolution Temp. (°C) ~78 °C (Boiling Point)~153 °C (Boiling Point)Ensure the solvent is at or near its boiling point to properly assess the minimum required volume.
Crystallization Temp. (°C) Slow cool to ~20-25°C, then 0-5°CSlow cool to ~20-25°C, then 0-5°CSlow cooling is critical for forming pure crystals. An ice bath maximizes precipitation.
Purity Analysis Melting Point, HPLC, NMRMelting Point, HPLC, NMRThe melting point of the purified solid should be sharp and higher than the crude material.
Expected Yield 60-85%70-90%Yield is highly dependent on the initial purity and adherence to using the minimum solvent volume.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If a large excess is needed, the solvent is likely unsuitable.
"Oiling Out" The solution is supersaturated above the compound's melting point; Impurities are lowering the melting point.Re-heat the solution to dissolve the oil, then add a larger volume of hot solvent before attempting to cool again.
No Crystals Form on Cooling Solution is not saturated (too much solvent was used); Solution is supersaturated but nucleation is slow.1. Try scratching the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed" crystal of the pure compound. 3. Boil off some of the solvent to increase concentration and re-cool.
Low Yield of Recovered Crystals Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with too much cold solvent.Ensure minimum solvent volume is used. Pre-heat filtration apparatus. Use only a very small amount of ice-cold solvent for washing.

Chemical Structure Visualization

Caption: Chemical Structure of this compound.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • Scribd. Synthesis of 4,7-Dichloroquinoline. Available at: [Link]

  • Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline. Available at: [Link]

  • Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. US3560508A.
  • LookChem. Purification of Quinoline. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • Longdom Publishing. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Organic & Inorganic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Available at: [Link]

  • ACS Publications. (2006). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]

  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • ACS Publications. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Application Notes & Protocols for Assessing the Antimicrobial Activity of 7,8-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of 7,8-Dichloro-4-hydroxyquinoline. Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum biological activities.[1] This guide presents a tiered approach, commencing with foundational screening assays and progressing to quantitative assessments of inhibitory and bactericidal concentrations. The protocols are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[2][3][4][5] In addition to detailed methodologies, this document elucidates the scientific rationale behind experimental choices, data interpretation, and essential safety precautions.

Introduction: The Scientific Rationale

Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their potent and varied biological effects, including significant antimicrobial activity.[1] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Halogenated quinolines, such as this compound, represent a promising area of investigation. The antimicrobial action of many quinoline derivatives, particularly hydroxyquinolines, is often linked to their ability to chelate metal ions.[6] This sequestration of essential metal ions, such as iron, manganese, or zinc, can disrupt critical microbial enzymatic processes, thereby inhibiting growth or inducing cell death.[6]

The 4-hydroxyquinoline scaffold is a tautomer of the 4-quinolinone form, and this structural feature is crucial for its biological activity. The addition of dichloro-substituents at the 7 and 8 positions can significantly modulate the compound's lipophilicity, electronic properties, and steric profile, potentially enhancing its antimicrobial efficacy and spectrum. A systematic and standardized assessment is paramount to accurately determine the antimicrobial potential of this compound. This involves a logical progression from qualitative screening to precise quantitative measurements.

Foundational Concepts in Antimicrobial Susceptibility Testing (AST)

The core objective of AST is to determine the concentration of an antimicrobial agent that can inhibit the growth of or kill a specific microorganism. Key parameters include:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This is the most widely used metric to quantify the in vitro activity of a new compound.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing from MIC assay tubes/wells that show no visible growth.

This guide will detail protocols for determining these critical parameters, leveraging the "gold standard" broth microdilution method as well as the complementary disk diffusion assay for preliminary screening.[2]

Overall Experimental Workflow

The evaluation of a novel compound like this compound should follow a structured, tiered approach to efficiently identify its antimicrobial profile. This ensures that the most promising activities are rigorously characterized.

G cluster_0 Tier 1: Initial Screening & Preparation cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Data Analysis & Interpretation P Compound Preparation & QC (Solubility, Purity) S Preliminary Screening (Agar Disk Diffusion) P->S Qualitative Assessment MIC MIC Determination (Broth Microdilution) S->MIC Proceed if active MBC MBC Determination MIC->MBC Subculturing DA Data Analysis & Reporting MBC->DA

Caption: High-level workflow for antimicrobial assessment.

Safety Precautions and Compound Handling

Before initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]

Tier 1 Protocol: Agar Disk Diffusion Assay

This qualitative method provides a rapid and cost-effective initial screen for antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.

Materials
  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Solvent for compound (e.g., Dimethyl sulfoxide - DMSO)

  • Incubator

Step-by-Step Methodology
  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium. Emulsify them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto a sterile paper disk to achieve a specific concentration per disk (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Controls: Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent only) on each plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A zone of inhibition around the test compound disk (and not the solvent control) indicates antimicrobial activity.

Tier 2 Protocols: Quantitative Assays

Following a positive result in the screening phase, quantitative methods are employed to determine the precise concentrations at which the compound is effective.

Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is the "gold standard" for determining the MIC of an antimicrobial agent.[2] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the compound in a 96-well microtiter plate. This protocol is based on CLSI guidelines.[4]

  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Test microorganisms and quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

G cluster_controls Controls A Prepare Compound Stock Solution (e.g., in DMSO) D Add 100 µL of Compound Working Solution to well 1 A->D B Prepare Standardized Inoculum (0.5 McFarland) G Add 50 µL of Standardized Inoculum to wells 1-11 B->G C Add 50 µL of CAMHB to wells 2-12 E Perform 2-fold Serial Dilution (Transfer 50 µL from well 1 to 2, etc.) C->E D->E F Discard 50 µL from well 10 E->F H Final Volume = 100 µL/well G->H I Incubate at 35°C for 16-20 hours H->I J Read MIC: Lowest concentration with no visible growth I->J GC Well 11: Growth Control (Inoculum, no compound) SC Well 12: Sterility Control (Broth only, no inoculum)

Caption: Workflow for Broth Microdilution MIC Assay.

  • Compound Preparation: Prepare a working solution of this compound in CAMHB at a concentration 2 times the highest desired final concentration.

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound working solution to well 1. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this serial dilution process across the plate to well 10. Discard the final 50 µL from well 10. This creates a series of twofold dilutions. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 11 (broth + inoculum) is the growth control. Well 12 (broth only) is the sterility control.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as observed by the naked eye. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Protocol: Minimum Bactericidal Concentration (MBC)

This assay determines the concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

  • Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Example MIC and MBC Data for this compound

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 2921348Bactericidal (≤4)
Escherichia coliATCC 2592216>64Bacteriostatic (>4)
Pseudomonas aeruginosaATCC 2785364>64Bacteriostatic (>4)
Candida albicansATCC 900288N/AFungistatic
Reference AntibioticCiprofloxacin0.250.5Bactericidal (≤4)

Interpretation Notes:

  • The MBC/MIC ratio is a useful indicator of whether a compound is bactericidal or bacteriostatic.

  • A ratio of ≤4 is generally considered bactericidal .

  • A ratio of >4 is generally considered bacteriostatic .

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic assessment of the antimicrobial activity of this compound. By adhering to standardized methodologies, researchers can generate reliable and reproducible data crucial for the early stages of antimicrobial drug discovery. The observed activity, particularly if broad-spectrum or effective against resistant strains, would warrant further investigation into the compound's mechanism of action, toxicity profile, and potential for in vivo efficacy.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.
  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • ESCMID. (n.d.). EUCAST - Home. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • EUCAST. (n.d.). Expert Rules. Retrieved from [Link]

  • PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacology of Chloroquine and Hydroxychloroquine. Retrieved from [Link]

  • Nature. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Retrieved from [Link]

  • Journal of Clinical Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxychloroquine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Hydroxychloroquine: From Malaria to Autoimmunity. Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Retrieved from [Link]

Sources

Cell-based assay protocol for evaluating 7,8-Dichloro-4-hydroxyquinoline cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Evaluating the Cytotoxicity of 7,8-Dichloro-4-hydroxyquinoline Using a Cell-Based Assay

Introduction

This compound is a chemical compound with potential biological activities that necessitate a thorough toxicological evaluation. A fundamental aspect of this evaluation is determining its cytotoxicity, which provides insights into the concentration-dependent effects on cell viability and proliferation. This application note details a robust, cell-based assay protocol for assessing the cytotoxic effects of this compound. The described methodology is designed for researchers in drug discovery and toxicology, providing a reliable framework for generating reproducible data.

The protocol employs two distinct yet complementary assays to create a self-validating system, enhancing the trustworthiness of the findings. The primary assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. A decrease in metabolic activity is indicative of cellular dysfunction or death. To corroborate these findings and provide a more comprehensive cytotoxic profile, the Lactate Dehydrogenase (LDH) assay is employed as a secondary measure. The LDH assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.

Principle of the Assays

MTT Assay

The MTT assay is predicated on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.

LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell damage.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This multi-day process involves cell culture, treatment with this compound, execution of the MTT and LDH assays, and subsequent data analysis.

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3_4 Day 3/4: Cytotoxicity Assays cluster_data Data Analysis seed_cells Seed cells into a 96-well plate incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_compound Prepare serial dilutions of This compound treat_cells Treat cells with the compound prepare_compound->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 perform_mtt Perform MTT Assay incubate2->perform_mtt perform_ldh Perform LDH Assay incubate2->perform_ldh read_absorbance Measure absorbance (MTT: 570 nm, LDH: 490 nm) perform_mtt->read_absorbance perform_ldh->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: A flowchart illustrating the key stages of the cytotoxicity assessment protocol.

Detailed Protocol

Materials and Reagents
  • Cell Line: A suitable cell line for cytotoxicity testing (e.g., HeLa, A549, HepG2). The choice of cell line should be guided by the research question.

  • Cell Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL solution in phosphate-buffered saline (PBS), sterile-filtered.

  • Solubilization Solution: e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl.

  • LDH Assay Kit: Commercially available kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich). Follow the manufacturer's instructions.

  • 96-well flat-bottom cell culture plates.

  • Phosphate-Buffered Saline (PBS).

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture the selected cell line to approximately 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension in a complete growth medium to a final concentration that will result in 50-60% confluency after 24 hours of incubation. A typical seeding density is between 5,000 and 10,000 cells per well in a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the dose-response curve.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Cells treated with a cell culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Day 3/4: Cytotoxicity Assays

MTT Assay

  • Following the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay

  • Following the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the instructions provided with the commercial LDH assay kit. This typically involves adding the supernatant to a reaction mixture and incubating for a specific period.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the microplate reader should be processed to determine the percentage of cell viability for each concentration of this compound.

Calculations

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The results can be presented in a tabular format, as shown below:

Concentration of this compound (µM)Mean Absorbance (MTT)% Cell Viability (MTT)Mean Absorbance (LDH)% Cytotoxicity (LDH)
0 (Vehicle Control)1.251000.150
0.11.2297.60.160.8
11.1088.00.258.0
100.6552.00.7044.0
500.2016.01.1580.0
1000.108.01.3092.0

IC50 Determination

The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Considerations

While the MTT and LDH assays provide a measure of overall cytotoxicity, they do not elucidate the specific mechanisms of cell death. This compound may induce cytotoxicity through various pathways, such as apoptosis or necrosis. Further investigations using assays for caspase activation, DNA fragmentation, or mitochondrial membrane potential can provide deeper insights into the mode of action.

signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway compound This compound cell Target Cell compound->cell caspase_activation Caspase Activation cell->caspase_activation Induces membrane_damage Plasma Membrane Damage cell->membrane_damage Induces dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptotic_bodies Apoptotic Bodies dna_fragmentation->apoptotic_bodies ldh_release LDH Release membrane_damage->ldh_release cell_lysis Cell Lysis ldh_release->cell_lysis

Caption: Potential cytotoxic mechanisms of this compound.

Conclusion

This application note provides a comprehensive and reliable protocol for assessing the cytotoxicity of this compound. By employing both the MTT and LDH assays, researchers can obtain a more complete understanding of the compound's cytotoxic potential. The detailed step-by-step methodology, along with guidelines for data analysis and interpretation, will enable the generation of high-quality, reproducible results, which are essential for the preclinical evaluation of this and other novel chemical entities.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6). [Link]

Application Note: A Protocol for Investigating the Anti-Neoplastic Activity of 7,8-Dichloro-4-hydroxyquinoline in Osteosarcoma Cells via STAT3 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Novel Pathways in Osteosarcoma

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating significant anti-cancer activity.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[2] One such pathway of immense interest in oncology is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In healthy cells, STAT3 activation is transient and tightly controlled; however, in many malignancies, including osteosarcoma, STAT3 is constitutively hyperphosphorylated and active, driving the expression of genes crucial for proliferation, survival, and metastasis.[3][4]

This document provides a comprehensive guide for researchers investigating the therapeutic potential of 7,8-dichloro-4-hydroxyquinoline, a specific quinoline derivative. We hypothesize that this compound induces apoptotic cell death in osteosarcoma cell lines by inhibiting the STAT3 signaling cascade. The following protocols are designed to first assess the compound's cytotoxic efficacy and then to systematically validate its mechanism of action, providing a robust framework for preclinical evaluation.

Proposed Mechanism of Action: Inhibition of STAT3 Signaling

Constitutive activation of STAT3, primarily through phosphorylation at tyrosine 705 (p-STAT3), is a key oncogenic driver.[4] Upon activation, p-STAT3 dimerizes, translocates to the nucleus, and functions as a transcription factor for a host of genes that promote cancer cell survival.[5] Key among these are anti-apoptotic proteins like Bcl-2 and Survivin, which sequester pro-apoptotic proteins and inhibit caspases.[5]

We propose that this compound directly or indirectly inhibits the phosphorylation of STAT3. This suppression of p-STAT3 prevents its nuclear translocation and subsequent transcription of anti-apoptotic target genes. The resulting decrease in Bcl-2 levels shifts the cellular balance in favor of apoptosis, leading to the disruption of the mitochondrial membrane potential, activation of the caspase cascade, and programmed cell death.[3]

STAT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor STAT3 STAT3 Receptor->STAT3 Phosphorylation Compound 7,8-Dichloro-4- hydroxyquinoline pSTAT3 p-STAT3 (Active) Compound->pSTAT3 Inhibition STAT3->pSTAT3 pSTAT3_nuc p-STAT3 (Dimer) pSTAT3->pSTAT3_nuc Translocation Bcl2_mRNA Bcl-2 mRNA Bcl2 Bcl-2 Protein Bcl2_mRNA->Bcl2 Translation Mito Mitochondrial Depolarization Bcl2->Mito Stabilizes Membrane Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 (Cleaved) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis DNA DNA pSTAT3_nuc->DNA Binds Promoter DNA->Bcl2_mRNA Transcription

Figure 2: Recommended experimental workflow for compound evaluation.

Materials and Reagents

  • Cell Lines: Human osteosarcoma cell lines (e.g., U-2OS [ATCC HTB-96], 143B [ATCC CRL-8303]).

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Culture Media: McCoy's 5A Medium (for U-2OS) or DMEM (for 143B), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Reagents for JC-1 Assay: JC-1 Mitochondrial Membrane Potential Assay Kit. [6][7]* Reagents for Caspase Assay: Caspase-Glo® 3/7 Assay System. [8]* Reagents for Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, SDS-PAGE gels, PVDF membranes, Blocking Buffer (5% nonfat dry milk or BSA in TBST), primary antibodies (p-STAT3 Tyr705, STAT3, Bcl-2, Cleaved Caspase-3, β-actin), HRP-conjugated secondary antibodies, ECL substrate. [9]

Core Protocols

Protocol 5.1: Cell Viability Assessment (MTT Assay)
  • Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [10]* Step-by-Step Methodology:

    • Cell Seeding: Seed osteosarcoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. [10] 2. Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO, final concentration <0.5%).

    • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [10]During this time, visible purple precipitates will form.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Expected Results: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control0.850100%
10.81595.9%
50.68080.0%
100.43551.2%
250.21024.7%
500.09511.2%
Protocol 5.2: Apoptosis Induction Analysis
  • Principle of the Assay: The JC-1 dye is a cationic probe that indicates mitochondrial health. [6]In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria, forming "J-aggregates" that emit intense red fluorescence. In apoptotic cells, the mitochondrial membrane potential collapses, and JC-1 remains in the cytoplasm as monomers, emitting green fluorescence. [11]A decrease in the red/green fluorescence ratio indicates apoptosis.

  • Step-by-Step Methodology:

    • Cell Culture: Seed cells in a 96-well, black-walled, clear-bottom plate and treat with the determined IC50 concentration of this compound for 24 hours. Include vehicle control and a positive control (e.g., 50 µM CCCP for 15-30 minutes). [7] 2. JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

    • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator. [12] 4. Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully discard the supernatant. Add 100 µL of assay buffer to each well and repeat the centrifugation and wash step. [12] 5. Measurement: Resuspend cells in 100 µL of assay buffer. Measure fluorescence using a multi-mode plate reader.

      • J-aggregates (Red): Excitation ~540 nm / Emission ~590 nm. [6] * Monomers (Green): Excitation ~485 nm / Emission ~535 nm. [6]* Data Analysis & Expected Results: Calculate the ratio of red to green fluorescence intensity for each condition. A significant decrease in this ratio in treated cells compared to the control indicates mitochondrial membrane depolarization.

TreatmentRed Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio
Vehicle Control85,0005,00017.0
Compound (IC50)25,00040,0000.625
Positive Control10,00060,0000.167
  • Principle of the Assay: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway. [13]This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7. [8]Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.

  • Step-by-Step Methodology:

    • Cell Culture: Seed cells in a 96-well, white-walled plate and treat with the IC50 concentration of this compound for 24 hours.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [8] 3. Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light. [14] 5. Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis & Expected Results: Calculate the fold change in caspase activity by dividing the luminescence of treated samples by the luminescence of the vehicle control. A significant increase indicates the activation of the apoptotic cascade.

TreatmentLuminescence (RLU)Fold Change vs. Control
Vehicle Control15,0001.0
Compound (IC50)90,0006.0
Protocol 5.3: Mechanistic Validation (Western Blotting)
  • Principle of the Assay: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. [15]By probing for key proteins in the STAT3 pathway, we can directly test our mechanistic hypothesis.

  • Step-by-Step Methodology:

    • Cell Treatment and Lysis: Culture cells in 6-well plates and treat with the IC50 concentration of this compound for various time points (e.g., 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors. [9] 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate them by electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. 5. Blocking: Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST to prevent non-specific antibody binding. [16] 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per datasheet recommendations) overnight at 4°C with gentle shaking. [16] * Target Proteins: p-STAT3 (Tyr705), Total STAT3, Bcl-2, Cleaved Caspase-3, and β-actin (as a loading control).

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 8. Detection: After final washes, apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Expected Results: Compared to the vehicle control, treatment with this compound should lead to:

    • A marked decrease in the levels of p-STAT3 .

    • No significant change in Total STAT3 levels.

    • A downstream decrease in the anti-apoptotic protein Bcl-2 .

    • An increase in the apoptotic marker Cleaved Caspase-3 .

    • Consistent levels of β-actin , confirming equal protein loading.

Summary and Conclusion

The protocols detailed in this application note provide a robust and logical framework for evaluating the anti-cancer properties of this compound. By systematically assessing cytotoxicity, confirming the induction of apoptosis, and validating the inhibition of the STAT3 signaling pathway, researchers can generate a comprehensive dataset to support the compound's potential as a therapeutic agent for osteosarcoma and other cancers driven by aberrant STAT3 activity. The inclusion of appropriate controls and the causal linkage between experimental steps ensure the generation of trustworthy and interpretable data.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • Gilbert, D.F., & Friedrich, O. (Eds.). (2018). Cell Viability Assays. Methods and Protocols. Anticancer Research, 38(1), 585.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • Revvity. (n.d.). Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer.
  • JoVE. (n.d.). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. PMC - PubMed Central.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Sigma-Aldrich. (n.d.). Cell viability assay protocol.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Creative Bioarray. (n.d.). Cell Viability Assays.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • Cayman Chemical. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
  • Abcam. (n.d.). Cell viability assays.
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit #5723.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Abcam. (n.d.). Western blot protocol.
  • Noolvi, M. N., et al. (2012). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities.
  • Li, Y., et al. (2021). Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3. NIH.
  • Yue, P., & Turkson, J. (2009). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. PMC - PubMed Central.
  • Liu, L., et al. (2013). Early responses of the STAT3 pathway to platinum drugs are associated with cisplatin resistance in epithelial ovarian cancer. PMC - PubMed Central.
  • Chen, W. C., et al. (2021). Chloroquine Potentiates the Anticancer Effect of Pterostilbene on Pancreatic Cancer by Inhibiting Autophagy and Downregulating the RAGE/STAT3 Pathway. PubMed Central.

Sources

Application Notes for 7,8-Dichloro-4-hydroxyquinoline in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including numerous FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. The specific substitution pattern on this core dramatically influences its biological activity. This document focuses on 7,8-dichloro-4-hydroxyquinoline (also known as 7,8-dichloroquinolin-4-ol), a halogenated quinoline derivative. The presence of two chlorine atoms at positions 7 and 8 can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, while the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) is a key pharmacophoric feature, often acting as a hydrogen bond donor or acceptor and a metal-chelating moiety.[1][3]

While direct and extensive biological profiling of this compound is limited in the public literature, its structural alerts and the activities of closely related analogs strongly suggest its potential as a valuable starting point for drug discovery in oncology, infectious diseases, and conditions related to oxidative stress. This guide provides a technical overview of its synthesis and outlines detailed protocols for investigating its potential in key therapeutic areas.

Section 1: Synthesis of the this compound Scaffold

The most direct and established route to the 4-hydroxyquinoline core is the Gould-Jacobs reaction. This methodology involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization. This approach is highly adaptable for producing variously substituted quinolones.

Protocol 1: Synthesis via Gould-Jacobs Reaction

Rationale: This protocol adapts the well-established Gould-Jacobs reaction, which reliably produces the 4-hydroxyquinoline-3-carboxylate ester scaffold. The starting material, 2,3-dichloroaniline, directly provides the desired 7,8-dichloro substitution pattern on the final quinoline ring. The subsequent hydrolysis and decarboxylation steps are standard procedures to yield the target molecule.

Step 1: Condensation of 2,3-Dichloroaniline with EMME

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a distillation head, combine 2,3-dichloroaniline (1 equiv.) and diethyl ethoxymethylenemalonate (EMME, 1.05 equiv.).

  • Heat the mixture with stirring to 120-130°C.

  • Ethanol will begin to distill off as the reaction proceeds. Continue heating for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature. The resulting crude diethyl [(2,3-dichloroanilino)methylene]malonate is typically a viscous oil or solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate three-neck flask equipped with a mechanical stirrer and a high-temperature thermometer, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 240-250°C.

  • Slowly add the crude product from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes. The cyclized product, ethyl this compound-3-carboxylate, will precipitate from the hot solution.

  • Allow the mixture to cool to below 100°C, then add hexane or petroleum ether to further precipitate the product.

  • Filter the solid product, wash thoroughly with hexane, and dry under vacuum.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10-20% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3.

  • The this compound-3-carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry.

  • Place the carboxylic acid intermediate in a flask and heat it in diphenyl ether or Dowtherm A to 250-260°C until carbon dioxide evolution ceases (typically 1-2 hours). This effects decarboxylation.

  • Cool the mixture, dilute with hexane to precipitate the final product, this compound.

  • Filter, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 2,3-Dichloroaniline C Intermediate A (Anilinomethylene)malonate A->C Heat (120-130°C) -EtOH B Diethyl Ethoxymethylenemalonate (EMME) B->C Heat (120-130°C) -EtOH D Intermediate B Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate C->D Heat (250°C) Diphenyl Ether E Intermediate C 7,8-dichloro-4-hydroxy- quinoline-3-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl F Final Product This compound E->F Heat (250°C) -CO2 Anticancer_MoA cluster_0 Cellular Uptake cluster_1 Intracellular Events cluster_2 Outcome Compound 7,8-Dichloro-4- hydroxyquinoline Mitochondria Mitochondria Compound->Mitochondria Targets ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Induces CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Hypothesized pro-oxidant mechanism of action in cancer cells.

Section 4: Application as a Core for Kinase Inhibitor Design

Rationale: Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of cancer and other diseases. The quinoline scaffold is a key component of several FDA-approved kinase inhibitors (e.g., Bosutinib, Cabozantinib). [2][4][5]The 4-oxo-quinoline tautomer can mimic the adenine portion of ATP, forming crucial hydrogen bonds in the hinge region of the kinase ATP-binding site. The 7,8-dichloro substituents can be directed into hydrophobic pockets to enhance binding affinity and selectivity. This makes this compound an attractive starting point for developing novel kinase inhibitors.

Protocol 4: ADP-Glo™ Kinase Assay (Promega)

Principle: The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity. The kinase reaction produces ADP. After the reaction is complete, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Materials:

  • Kinase of interest (e.g., FLT3, SRC) and its corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (Test Compound)

  • Staurosporine or a known inhibitor for the target kinase (Positive Control)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase, its specific substrate, and MgCl2.

    • In a white assay plate, add the test compound across a range of concentrations (e.g., 10 µM to 1 nM). Include "no inhibitor" (positive activity) and "no enzyme" (background) controls.

    • Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60 minutes.

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibitor_Workflow A Primary Screening (Single High Concentration) B Dose-Response Curve (IC50 Determination) A->B Active 'Hits' C Selectivity Profiling (Panel of Kinases) B->C Potent Compounds D Mechanism of Action (e.g., ATP Competition Assay) C->D Selective Compounds E Lead Compound D->E Confirmed MoA

Caption: Workflow for identifying and characterizing kinase inhibitors.

References

  • Yen, C., Hsieh, C., Hsieh, K., Lin, C., & Yang, C. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry, 45(5), 2041-2047. [Link]

  • de F. P. M. Moreira, V., de C. M. de Souza, A., de F. da S. J. de Carvalho, G., & de S. M. de S. Militão, G. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32, 1695-1706. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8007554, this compound. [Link]

  • Jiang, H., Taggart, J., Zhang, X., Ben-Shushan, D., & L. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. [Link]

  • Szymański, P., Mikiciuk-Olasik, E., & Wietrzyk, J. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(16), 4983. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Bioorganic & medicinal chemistry letters, 23(1), 144-148. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. [Link]

  • Al-Mawsawi, L. Q., Al-Salami, B. K., & Al-Jadiri, M. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7293. [Link]

  • Van der Westhuyzen, R., Wilson, C., & P. (2023). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules, 28(15), 5780. [Link]

  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Pauloi, L., Salmim, R. M., Chiang, L. K., Sundang, M., Rusdi, N. A., Maid, M., ... & Moktar, J. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Biodiversitas Journal of Biological Diversity, 25(9). [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. [Link]

  • Jouida, L., & Al-Ostoot, F. H. (2020). Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments. Molecules, 25(24), 5949. [Link]

  • Klimešová, V., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981-10996. [Link]

Sources

Application Notes & Protocols: A Strategic Framework for Screening 7,8-Dichloro-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 7,8-Dichloro-4-hydroxyquinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The this compound core (PubChem CID: 8007554) represents a synthetically tractable starting point for generating a diverse library of derivatives.[4] The addition of halogen atoms, like chlorine, can significantly modulate the physicochemical properties of a molecule, potentially enhancing membrane permeability, metabolic stability, and target binding affinity. This strategic derivatization, coupled with the inherent biological relevance of the quinoline nucleus, provides a strong rationale for a systematic screening campaign to uncover novel therapeutic leads.

This guide presents a comprehensive, multi-stage experimental design for the screening and characterization of a library of this compound derivatives. The workflow is designed to be logical and iterative, starting with a broad phenotypic screen to identify active compounds, followed by progressively more specific assays to confirm activity, elucidate the mechanism of action, and evaluate drug-like properties. This "funnel-down" approach ensures that resources are focused on the most promising candidates, maximizing the efficiency of the drug discovery process.[5][6][7]

Part 1: Primary Screening for Bioactivity

The initial goal is to efficiently screen the entire compound library to identify "hits"—compounds that exhibit a desired biological effect. A phenotypic screen using cell viability as the endpoint is a robust and target-agnostic starting point, particularly for identifying compounds with anticancer potential.[1]

Causality in Assay Selection: Why Start with Cell Viability?

Cell viability assays are foundational in drug discovery because they provide a holistic measure of a compound's impact on cell health.[8] They can detect cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects without prior knowledge of the compound's specific molecular target. We will detail three common methods, each with distinct advantages.

  • MTT/MTS Assays (Colorimetric): These assays measure the metabolic activity of living cells via the reduction of a tetrazolium salt (MTT or MTS) into a colored formazan product.[8][9][10] The amount of color produced is directly proportional to the number of viable cells. The MTS assay is generally preferred for high-throughput screening (HTS) because its formazan product is soluble in the culture medium, eliminating a solubilization step required in the MTT protocol.[10][11]

  • CellTiter-Glo® Assay (Luminescent): This assay quantifies ATP, the universal energy currency, which is a key indicator of metabolically active cells.[9][10] Upon cell lysis, ATP is released and acts as a substrate for luciferase, producing a luminescent signal. This assay is known for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, making it exceptionally well-suited for HTS.[8][11]

Experimental Workflow: Primary Screening

The following diagram illustrates the high-throughput primary screening workflow.

G cluster_prep Preparation cluster_screen High-Throughput Screen (HTS) cluster_analysis Data Analysis Compound_Library Compound Library (384-well plates) Compound_Addition Add Compounds & Controls (Automated Liquid Handling) Compound_Library->Compound_Addition Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Cell_Plating Plate Cells in Assay Plates (384-well) Cell_Culture->Cell_Plating Cell_Plating->Compound_Addition Incubation Incubate (e.g., 48-72 hours) Compound_Addition->Incubation Assay_Reagent Add Viability Reagent (e.g., CellTiter-Glo®) Incubation->Assay_Reagent Readout Measure Signal (Luminescence/Absorbance) Assay_Reagent->Readout Data_Normalization Normalize Data to Controls (% Viability) Readout->Data_Normalization Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) Data_Normalization->Hit_Identification G cluster_affinity Affinity Chromatography cluster_genetic CRISPR Screen Immobilize Immobilize Derivative on a Solid Support Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash Away Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Target_ID Target Protein Identification (Mass Spec/Genomics) Elute->Target_ID Library Introduce CRISPR KO Library into Cells Treat Treat Cell Population with Hit Compound Library->Treat Select Select for Resistant Cells Treat->Select Sequence Sequence sgRNAs to Identify Enriched Genes Select->Sequence Sequence->Target_ID

Caption: Common strategies for target deconvolution.

Part 4: Early Safety and ADME Profiling

Once high-quality, validated hits are identified, it is essential to evaluate their potential for adverse effects and assess their drug-like properties. This is accomplished through a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays. [12][13]Performing these studies early helps eliminate compounds with liabilities before investing significant resources. [14][15][16]

Causality in Safety Assessment: Key Early-Stage Hurdles
  • Cardiotoxicity (hERG): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias (Long QT syndrome), a significant safety concern. [17][18][19]Regulatory agencies mandate hERG testing for most new chemical entities. [18][20]* Genotoxicity (Ames Test): This assay assesses a chemical's potential to cause mutations in DNA, which can indicate carcinogenic risk. [21][22][23][24]It uses bacterial strains to detect reverse mutations caused by the test compound. [22][23]* Metabolic Stability: A drug that is too rapidly metabolized by liver enzymes (like Cytochrome P450s) will have a short half-life in vivo, limiting its therapeutic effect. Assessing stability in liver microsomes is a standard first step. [14]

Protocol 3: Ames Bacterial Reverse Mutation Assay

This protocol is a standard screen for mutagenic potential. [24][25]

  • Strain Preparation: Use several strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine (cannot grow without it). [21]2. Metabolic Activation: Prepare two sets of experiments: one with and one without a rat liver extract (S9 fraction). The S9 fraction contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite. [21][25]3. Exposure: Mix the bacterial strains, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of visible colonies (revertants). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic. [22]

Protocol 4: hERG Channel Inhibition Assay (Thallium Flux)

While patch-clamp electrophysiology is the gold standard, higher-throughput fluorescent assays are excellent for screening. [17][26]This method uses thallium (Tl⁺) as a surrogate for potassium (K⁺).

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG). [26]2. Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye is non-fluorescent until it binds to thallium inside the cell. [26]3. Compound Incubation: Add the this compound derivatives at various concentrations.

  • Stimulation & Reading: Add a stimulation buffer containing thallium to open the hERG channels. Immediately measure the increase in fluorescence over time using a kinetic plate reader.

  • Data Analysis: A potent hERG inhibitor will block the influx of thallium, resulting in a reduced fluorescent signal. Calculate the IC₅₀ value for hERG inhibition.

Data Presentation: ADME/Tox Summary
Compound IDhERG IC₅₀ (µM)Ames Test ResultMicrosomal Stability (% remaining after 30 min)
DHQ-0072.5Negative15% (High Clearance)
DHQ-015> 30Negative85% (Low Clearance)
DHQ-0420.8Positive60% (Moderate Clearance)

Based on this profile, DHQ-015 emerges as the most promising lead, exhibiting potent bioactivity, low risk for cardiotoxicity and genotoxicity, and favorable metabolic stability.

Part 5: In Vivo Efficacy Models

The final preclinical step is to evaluate the lead candidate in a relevant animal model of disease. The choice of model is entirely dependent on the hypothesized therapeutic indication derived from the MOA studies. For instance, if the compound's target is implicated in inflammation, a model of acute or chronic inflammation would be appropriate. [27][28][29]

Example Model: Carrageenan-Induced Paw Edema

This is a classic and widely used model for evaluating the in vivo efficacy of acute anti-inflammatory agents. [30][31]

  • Animal Model: Typically performed in rats or mice.

  • Compound Administration: The test compound (e.g., DHQ-015) is administered orally or via intraperitoneal injection at various doses.

  • Induction of Inflammation: After a set period (e.g., 60 minutes), a small volume of carrageenan solution is injected into the sub-plantar tissue of one hind paw, inducing a localized inflammatory response.

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The percentage inhibition of edema for the compound-treated group is calculated relative to the vehicle-treated control group. A significant reduction in paw swelling indicates in vivo anti-inflammatory activity.

Conclusion

This structured experimental framework provides a robust pathway for the systematic screening and evaluation of this compound derivatives. By integrating phenotypic screening, rigorous hit validation, target deconvolution, and early ADME/Tox profiling, this approach enables the efficient identification and prioritization of lead candidates with a higher probability of success in later stages of drug development. The causality-driven selection of assays at each stage ensures that critical questions regarding efficacy, safety, and mechanism are addressed in a logical and resource-effective manner.

References

  • In Vitro ADME. (n.d.). Selvita. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link]

  • S, S., & G, M. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

  • In Vitro ADME Studies. (n.d.). PharmaLegacy. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inno Science Press. [Link]

  • In Vitro ADME Assays. (n.d.). Concept Life Sciences. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2012). Semantic Scholar. [Link]

  • In vivo screening method for anti inflammatory agent. (2018). SlideShare. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Ames Test. (n.d.). Charles River Laboratories. [Link]

  • S, S., & G, M. (2018). Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. [Link]

  • Xu, X., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]

  • Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences. [Link]

  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PMC - PubMed Central. [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA. [Link]

  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Dančík, V., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Best Practice hERG Assay. (2024). Mediford Corporation. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2025). ResearchGate. [Link]

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (n.d.). Sannova. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025). ResearchGate. [Link]

  • Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daru, 27(2), 613-626. [Link]

  • A Quick Introduction to Graphviz. (2017). Nick H. [Link]

  • Muthumani, P., et al. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. International Journal of ChemTech Research. [Link]

  • Welch, D. S., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters. [Link]

  • Graphviz workflow 1. (2023). YouTube. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Muthumani, P., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(3), 29-34. [Link]

  • Chakraborty, S., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics, 39(12), 4443-4454. [Link]

  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). PMC - PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7193. [Link]

  • ES114 Graphviz. (2025). YouTube. [Link]

  • What is Graphviz? (n.d.). Graphviz. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7,8-Dichloro-4-hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7,8-Dichloro-4-hydroxyquinoline. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuances of this synthesis, focusing on troubleshooting common issues and implementing strategies for yield optimization. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step process with confidence.

Overview of the Synthetic Strategy: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing 4-hydroxyquinolines from anilines is the Gould-Jacobs reaction.[1][2] This thermal cyclization pathway provides a robust framework for constructing the quinoline core. For this compound, the synthesis begins with 2,3-dichloroaniline and proceeds through four key stages: condensation, thermal cyclization, saponification, and finally, decarboxylation.[3][4]

Understanding the causality of each step is critical for optimization. The initial condensation forms an enamine intermediate. The subsequent high-temperature cyclization is an intramolecular electrophilic substitution, which is often the most yield-critical step.[3][5] The final hydrolysis and decarboxylation steps remove the ester group at the 3-position, which is a byproduct of the malonate reagent used.[6][7]

G cluster_0 Synthesis Workflow A 2,3-Dichloroaniline + Diethyl Ethoxymethylenemalonate (EMME) B Step A: Condensation (100-130°C) A->B C Diethyl ((2,3-dichloroanilino)- methylene)malonate B->C D Step B: Thermal Cyclization (240-260°C in Dowtherm A) C->D E Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate D->E F Step C: Saponification (Aqueous NaOH, Reflux) E->F G Sodium 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate F->G H Acidification G->H I 7,8-dichloro-4-hydroxy- quinoline-3-carboxylic acid H->I J Step D: Decarboxylation (230-250°C) I->J K Product: This compound J->K

Caption: High-level workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol synthesizes insights from established industrial procedures and academic reports.[4][6][8] It is designed to be a self-validating system where the successful isolation and characterization of each intermediate provides confidence for proceeding to the next step.

Step A: Condensation of 2,3-Dichloroaniline with EMME
  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,3-dichloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (EMME) (1.05 to 1.1 moles).

  • Reaction: Heat the mixture on a steam bath or in an oil bath at 100-130°C for 1-2 hours.[4][9] During this time, ethanol will evolve and can be allowed to escape through the condenser. The reaction can be monitored by Thin Layer Chromatography (TLC) until the aniline spot is consumed.

  • Result: The resulting warm, often oily or semi-solid product, diethyl ((2,3-dichloroanilino)methylene)malonate, is typically used directly in the next step without purification.[6][8]

Step B: Thermal Cyclization
  • Setup: In a separate, larger flask equipped with a high-temperature thermometer and an air condenser, heat a high-boiling solvent like Dowtherm A or diphenyl ether to approximately 250°C.[6][10]

  • Reaction: Add the crude intermediate from Step A in portions to the vigorously boiling solvent. The addition should be slow enough to maintain the temperature between 240-260°C.

  • Work-up: Continue heating for 30-60 minutes after the addition is complete.[10] The cyclized product, ethyl this compound-3-carboxylate, is poorly soluble in the hot solvent and will precipitate.

  • Isolation: Cool the mixture to below 100°C and add a hydrocarbon solvent (e.g., hexane, Skellysolve B) to dilute the Dowtherm A and aid filtration.[6] Collect the solid product by filtration and wash thoroughly with the hydrocarbon solvent to remove residual high-boiling solvent.

Step C: Saponification (Hydrolysis)
  • Setup: Suspend the dried ester from Step B in a 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux. The solid will gradually dissolve as the saponification proceeds, typically taking 1-2 hours.[6][8] The reaction is complete when a clear solution is obtained.

  • Isolation: Cool the solution and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2-3). The this compound-3-carboxylic acid will precipitate as a solid. Collect the solid by filtration and wash with water.

Step D: Decarboxylation
  • Setup: Suspend the dried carboxylic acid from Step C in a high-boiling solvent (Dowtherm A or mineral oil).

  • Reaction: Heat the mixture to 230-250°C. Vigorous evolution of carbon dioxide will be observed. Maintain the temperature until gas evolution ceases (typically 30-60 minutes).[8]

  • Isolation: Cool the reaction mixture. The final product, this compound, will crystallize. Filter the solid, wash extensively with a hydrocarbon solvent to remove the oil/solvent, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Question: My initial condensation reaction (Step A) is giving a very low yield. What are the likely causes and solutions?

Answer: A low yield in the condensation step typically points to one of three issues: reagent quality, reaction conditions, or equilibrium.

  • Reagent Quality: Ensure your 2,3-dichloroaniline is pure and dry. The presence of water or other nucleophilic impurities can interfere with the reaction. Diethyl ethoxymethylenemalonate (EMME) can hydrolyze over time; using freshly opened or distilled material is recommended.[11]

  • Reaction Conditions: This is a condensation reaction where ethanol is eliminated. While often performed neat, ensuring the temperature is high enough (100-130°C) is crucial for driving the reaction forward.[4] If the reaction stalls, extending the heating time to 3-4 hours can be beneficial.

  • Catalysis: While often unnecessary, if yields remain low, the reaction can be catalyzed. Both acid (e.g., a catalytic amount of p-toluenesulfonic acid) and base (e.g., N,N-diisopropylethylamine) catalysts have been reported for similar condensations.[11]

ParameterStandard ConditionOptimization Strategy
Temperature 100-130°CIncrease to 135°C if reaction is slow; avoid >150°C to prevent side reactions.
Time 1-2 hoursExtend to 4 hours, monitoring by TLC.
Catalyst NoneAdd catalytic p-TsOH or DIPEA if necessary.[11]
Atmosphere Open to airA gentle stream of nitrogen can help remove evolved ethanol.

Question: The thermal cyclization (Step B) resulted in a dark, tarry substance with very little solid product. What went wrong?

Answer: This is the most common failure point and is almost always related to temperature control and the rate of addition. The reaction requires a very high temperature (240-260°C) to proceed, but this is also close to the decomposition temperature of the organic materials.[5]

G Start Low Yield in Cyclization (Step B) Q1 Was the solvent (Dowtherm A) temperature stable at 240-260°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the intermediate added slowly to the hot solvent? A1_Yes->Q2 Sol1 Solution: Ensure precise temperature control. Use a heating mantle with a thermocouple. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the total heating time minimized? A2_Yes->Q3 Sol2 Solution: Add intermediate in small portions or as a melt. A rapid, large addition can cause a temperature drop and localized charring. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Review purification methods for removing soluble impurities. A3_Yes->End Sol3 Solution: Do not prolong heating. Once addition is complete, heat for the recommended time (30-60 min) and then cool. A3_No->Sol3

Caption: Troubleshooting flowchart for low yield in the thermal cyclization step.

Question: Can I use microwave irradiation to improve the reaction?

Answer: Yes, microwave-assisted synthesis is a proven method for accelerating the Gould-Jacobs reaction and can be a powerful optimization tool.[12][13] Studies have shown that both the initial condensation and the cyclization can be performed under microwave irradiation, often leading to significantly reduced reaction times and, in some cases, improved yields compared to conventional heating.[12] This is particularly advantageous for the high-temperature cyclization step, as the rapid, uniform heating provided by microwaves can minimize the formation of degradation byproducts.

Question: My final product is off-color (yellow or brown). How can I improve its purity?

Answer: A discolored final product usually indicates the presence of high-molecular-weight byproducts formed during the high-temperature cyclization or residual high-boiling solvent.

  • Washing: First, ensure the product has been thoroughly washed with a non-polar solvent like hexane or heptane after filtration to remove any traces of Dowtherm A or mineral oil.[6]

  • Recrystallization: The most effective purification method is recrystallization. Solvents such as ethanol, dimethylformamide (DMF), or acetic acid can be effective.

  • Decolorization: If the color persists after recrystallization, perform the recrystallization again but add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb many of the colored impurities.

References

  • Wikipedia. Gould–Jacobs reaction . [Link]

  • Name-Reaction.com. Gould-Jacobs Reaction . [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives . Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Kozik, V., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine . Molecules, 26(21), 6563. [Link]

  • Chimia, R. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids . REV. CHIM. (Bucharest), 61(8), 745-748. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives . [Link]

  • Price, C. C., & Roberts, R. M. (1955). 4,7-DICHLOROQUINOLINE . Organic Syntheses, Coll. Vol. 3, p.272. [Link]

  • Price, C. C., & Roberts, R. M. Synthesis of 4,7-Dichloroquinoline . Scribd. [Link]

  • Cierpiał, T., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine . PMC - PubMed Central. [Link]

  • CP Lab Safety. This compound, 98% Purity . [Link]

Sources

Technical Support Center: Synthesis and Purification of 7,8-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of 7,8-Dichloro-4-hydroxyquinoline, with a focus on common byproducts and their effective removal.

Introduction

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through the Gould-Jacobs reaction. This robust method involves the condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, and decarboxylation. While effective, this multi-step synthesis can present challenges, primarily related to the formation of impurities that can complicate purification and impact the yield and purity of the final product. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and well-established method is the Gould-Jacobs reaction.[1][2] This synthesis proceeds in four key stages:

  • Condensation: 2,3-dichloroaniline is reacted with diethyl ethoxymethylenemalonate to form diethyl ((2,3-dichlorophenyl)amino)methylene)malonate.[1]

  • Thermal Cyclization: The intermediate is heated in a high-boiling solvent, such as Dowtherm A or diphenyl ether, to induce an intramolecular cyclization, yielding ethyl this compound-3-carboxylate.[3][4]

  • Saponification: The resulting ester is hydrolyzed, typically using aqueous sodium hydroxide, to give this compound-3-carboxylic acid.[1][4]

  • Decarboxylation: The carboxylic acid is heated to effect decarboxylation, affording the final product, this compound.[1]

Q2: What are the most common byproducts I should expect in my crude product?

Several byproducts can form during the synthesis of this compound. These can be broadly categorized as:

  • Regioisomeric Impurities: The most significant byproduct is often the undesired regioisomer, 5,6-dichloro-4-hydroxyquinoline .

  • Incomplete Reaction Intermediates: These include uncyclized starting material, the intermediate ester, and the un-decarboxylated carboxylic acid.

  • Unreacted Starting Materials: Residual 2,3-dichloroaniline and diethyl ethoxymethylenemalonate may be present.

  • Polymeric/Tarry Byproducts: High reaction temperatures can lead to the formation of high-molecular-weight, tarry substances.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction at each stage.[3] A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or ethanol. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of intermediates and the final product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.[5][6]

Troubleshooting Guide: Byproduct Identification and Removal

This section provides a detailed breakdown of the common byproducts, the reasons for their formation, and specific strategies for their removal.

Issue 1: Presence of a Regioisomeric Impurity (5,6-Dichloro-4-hydroxyquinoline)
  • Causality: The cyclization of the anilinomethylenemalonate intermediate can occur at two different positions on the aniline ring relative to the amino group: the position para to the nitrogen (C6) or ortho (C4). Cyclization at the C6 position of 2,3-dichloroaniline leads to the desired 7,8-dichloro product, while cyclization at the C4 position results in the 5,6-dichloro isomer. While the para-cyclization is generally favored, the formation of the ortho-isomer is a common side reaction.[7]

  • Identification: The two isomers will have very similar polarities, making them appear close together on a TLC plate. Their separation and identification would typically require HPLC or spectroscopic methods such as NMR.

  • Removal Strategies:

    • Fractional Crystallization: This can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent. This often requires careful solvent screening and optimization.

    • Column Chromatography: Separation of positional isomers can be challenging but is often achievable with an optimized chromatographic system.[8][9] A silica gel column with a gradient elution of hexane/ethyl acetate or dichloromethane/methanol is a good starting point. Phenyl- or PFP-based stationary phases can also offer enhanced selectivity for aromatic isomers.

Issue 2: Incomplete Reaction Intermediates in the Crude Product

This table outlines the intermediates that can persist in the final product if the reaction is not driven to completion at each step.

Intermediate ImpurityStage of FormationCausalityRemoval Strategy
Diethyl ((2,3-dichlorophenyl)amino)methylene)malonateCondensationIncomplete thermal cyclization due to insufficient temperature or reaction time.Acid-base extraction (this intermediate is neutral), followed by recrystallization or column chromatography.
Ethyl this compound-3-carboxylateCyclizationIncomplete saponification (hydrolysis) of the ester group.Increase the concentration of the base (e.g., NaOH), prolong the reaction time, or increase the temperature for the hydrolysis step. This impurity can be removed by column chromatography.
This compound-3-carboxylic acidSaponificationIncomplete decarboxylation due to insufficient heating.Re-subject the crude product to the decarboxylation conditions (heating in a high-boiling solvent). This acidic impurity can also be removed by careful acid-base extraction.
Issue 3: Unreacted Starting Materials
  • Causality: Use of an incorrect stoichiometric ratio of reactants or insufficient reaction time or temperature can lead to the presence of unreacted 2,3-dichloroaniline and diethyl ethoxymethylenemalonate.

  • Identification: These are readily identified by TLC, co-spotted with authentic samples of the starting materials.

  • Removal Strategies:

    • Acid-Base Extraction: 2,3-dichloroaniline is a basic compound and can be removed by washing the organic solution of the crude product with a dilute acid solution (e.g., 1M HCl).[10] The desired 4-hydroxyquinoline product is acidic and will remain in the organic phase under these conditions.

    • Distillation/Evaporation: Diethyl ethoxymethylenemalonate is a relatively volatile liquid and can often be removed under reduced pressure.

Issue 4: Formation of Tarry/Polymeric Byproducts
  • Causality: The high temperatures (often >250 °C) required for the thermal cyclization step can lead to the decomposition of starting materials and intermediates, resulting in the formation of intractable tars.

  • Mitigation and Removal:

    • Controlled Heating: Ensure gradual and uniform heating of the reaction mixture. The use of a high-boiling, inert solvent like Dowtherm A helps in maintaining a consistent temperature.[3][4][11]

    • Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction by TLC and stop the heating once the cyclization is complete.

    • Filtration and Decolorization: Tarry materials are often insoluble in common organic solvents. Dissolving the crude product in a suitable solvent and filtering off the insoluble tar is an effective first purification step. The resulting solution can then be treated with activated carbon to remove colored impurities before proceeding with recrystallization.[11]

Experimental Protocols for Purification

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for separating the acidic this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per gram of crude material) to remove unreacted 2,3-dichloroaniline and other basic impurities.[10]

  • Base Extraction: Extract the organic layer with 1M NaOH or 1M K₂CO₃ solution (3 x 50 mL per gram of crude material). The desired this compound will deprotonate and dissolve in the aqueous basic layer.

  • Separation: Combine the aqueous extracts and wash with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 6M H₂SO₄ with vigorous stirring until the pH is approximately 2-3. The purified this compound will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and dry the product under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain a highly crystalline product.[12]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for 4-hydroxyquinolines include ethanol, methanol, acetic acid, or dimethylformamide (DMF).[13][14][15] A solvent mixture, such as ethanol/water, can also be effective.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Visualization of Synthetic Pathway and Byproduct Formation

Gould_Jacobs_Synthesis Aniline 2,3-Dichloroaniline Intermediate1 Diethyl ((2,3-dichlorophenyl)amino) methylenemalonate Aniline->Intermediate1 Condensation (100-120°C) Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate1 Intermediate2 Ethyl 7,8-dichloro-4-hydroxy quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (240-260°C) Byproduct1 5,6-Dichloro-4-hydroxyquinoline (Regioisomer) Intermediate1->Byproduct1 Alternative Cyclization Byproduct2 Tarry Polymers Intermediate1->Byproduct2 Decomposition Intermediate3 7,8-Dichloro-4-hydroxy quinoline-3-carboxylic acid Intermediate2->Intermediate3 Saponification (NaOH, H₂O) Product This compound Intermediate3->Product Decarboxylation (Heat)

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction, highlighting the formation of the major regioisomeric byproduct.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product (Mixture of Product and Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash BaseExtract Extract with 1M NaOH AcidWash->BaseExtract BasicImp Basic Impurities Removed (e.g., 2,3-dichloroaniline) AcidWash->BasicImp Separate Separate Layers BaseExtract->Separate Acidify Acidify Aqueous Layer (with HCl to pH 2-3) Separate->Acidify Aqueous Layer (contains product salt) NeutralImp Neutral Impurities Remain in Organic Layer Separate->NeutralImp Organic Layer Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize (e.g., from Ethanol) Filter->Recrystallize Solid Product FinalProduct Pure 7,8-Dichloro-4- hydroxyquinoline Recrystallize->FinalProduct SolubleImp Soluble Impurities Removed in Filtrate Recrystallize->SolubleImp

Caption: A typical workflow for the purification of this compound using acid-base extraction followed by recrystallization.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Lőrinczi, B., Csámpai, A., Fülöp, F., & Szatmári, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(3), 937.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • BenchChem. (2023).
  • Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272.
  • Mihai, G., Nuta, V., & Missir, A. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748.
  • Roy, S. K. (n.d.). Synthesis of 4,7-Dichloroquinoline. Scribd.
  • Li, Y., Row, K. H. (2016). Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %), b PIL-AlaIM (65 %) and c PIL-AlaIM (50 %), respectively.
  • Devine, P. N., & Reider, P. J. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No. 5,632,898. Washington, DC: U.S.
  • Zhang, Y., et al. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 144(4), 1652–1661.
  • BenchChem. (2023). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • Singla, R. (2014).
  • Nishijima, M., et al. (2018). HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11 C-labeled ubiquinol [ 11 C]-2.
  • El-Faham, A., et al. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Ito, Y., & zealous. (2011).
  • Jiang, B., et al. (2008). Regioselective Synthesis of 2-Substituted Quinoline Derivatives.
  • Pyvot Tech. (n.d.).
  • Wang, H., et al. (2019). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
  • BenchChem. (2023). Technical Support Center: Synthesis of 3,5-Dichloroaniline.
  • Sbudkowska, M., & Albrecht, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(18), 5467.
  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Giraud, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
  • Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20433–20463.
  • Liang, X., et al. (2021). Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture. Environmental Science & Technology, 55(1), 518–527.
  • Kuntić, V., et al. (2013). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Organic Chemistry Portal. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mundy, B. P. (2005). Gould-Jacobs Reaction. In Name Reactions and Reagents in Organic Synthesis (2nd ed., pp. 294-295). John Wiley & Sons.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1873–1881.
  • Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 968–972.
  • De Lue, N. R., & Miller, J. A. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline.
  • Cuny, G. D., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Tetrahedron Letters, 59(39), 3561-3564.
  • Zhang, J., & Wang, Y. (2024). A method for purifying 8-hydroxyquinoline reaction solution.
  • Drake, N. L., & Teague, C. E. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.573.
  • California State University, Long Beach, Department of Chemistry and Biochemistry. (n.d.).
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14198–14210.
  • Al-Sammerrai, D. (1981). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 106(1262), 565-571.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline.
  • Chen, Y., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 27(1), 161–170.
  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(118), 97298-97303.

Sources

Technical Support Center: Synthesis of 7,8-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-Dichloro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this synthesis. We will explore common issues, provide evidence-based solutions, and answer frequently asked questions to help you optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is most effectively achieved via the Gould-Jacobs reaction .[1][2] This robust method involves two primary stages:

  • Condensation: The reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME) to form the key intermediate, diethyl [(2,3-dichloroanilino)methylene]malonate.

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate to yield the desired quinoline ring system.[3]

While reliable, this pathway is sensitive to several parameters, particularly during the high-temperature cyclization step, which can significantly impact the final yield and purity. This guide will address these critical points in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems. Each entry details the issue, explores the underlying chemical principles causing it, and provides a clear, step-by-step protocol for resolution.

Issue 1: Very Low or No Yield of the Final Product After Thermal Cyclization

Q: I performed the thermal cyclization of diethyl [(2,3-dichloroanilino)methylene]malonate, but after work-up, I recovered mostly starting material or a dark, intractable tar. What went wrong?

A: This is the most common failure point in the Gould-Jacobs reaction. The issue almost always relates to the thermal cyclization conditions, specifically temperature and reaction time.

Causality Analysis:

The cyclization is an electrocyclic reaction that requires a significant energy input to overcome the activation barrier.[1]

  • Insufficient Temperature: If the reaction temperature is too low (e.g., < 240 °C), the rate of cyclization will be impractically slow, resulting in the recovery of the unreacted intermediate.

  • Excessive Temperature or Time: Conversely, prolonged heating at excessively high temperatures (> 260 °C) can lead to the thermal decomposition of both the intermediate and the product, resulting in the formation of polymeric tars and a drastic reduction in yield.[3]

  • Inefficient Heat Transfer: Non-uniform heating can create localized "hot spots" where decomposition occurs, while other parts of the mixture remain unreacted.

Troubleshooting Protocol:

  • Verify Solvent and Temperature:

    • The reaction requires a high-boiling, inert solvent to ensure a stable and uniform temperature. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) or mineral oil are the industry standards.[3][4]

    • Ensure your heating mantle and thermometer setup provide an accurate reading of the internal reaction temperature. The target temperature should be around 250-255 °C .[4][5]

  • Optimize Reaction Time:

    • For most scales, heating at a rolling boil in Dowtherm A for 30-60 minutes is sufficient for complete cyclization.[4][6]

    • Monitor the reaction by TLC (Thin Layer Chromatography). The spot corresponding to the intermediate (diethyl [(2,3-dichloroanilino)methylene]malonate) should disappear and be replaced by a new, more polar spot for the cyclized product.

  • Ensure Inert Atmosphere:

    • While not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions at high temperatures, minimizing tar formation.

Troubleshooting_Cyclization start Low Yield / Tar Formation in Cyclization Step q1 Is the internal reaction temperature consistently 250-255 °C? start->q1 sol1 ACTION: - Calibrate thermometer. - Use a suitable high-boiling solvent (e.g., Dowtherm A). - Ensure uniform heating (stirring, sand bath). q1->sol1 NO q2 Was the reaction time optimized (30-60 min)? q1->q2 YES a1_yes YES a1_no NO sol2 ACTION: - Monitor reaction by TLC. - Avoid prolonged heating beyond completion. q2->sol2 NO q3 Was the intermediate pure? q2->q3 YES a2_yes YES a2_no NO sol3 ACTION: - Purify the intermediate before cyclization. - See Issue 2 for details. q3->sol3 NO end_node If issues persist, consider incomplete condensation or purification losses. q3->end_node YES a3_yes YES a3_no NO

Issue 2: Low Yield or Purity in the Initial Condensation Step

Q: My initial condensation of 2,3-dichloroaniline and EMME gave a low yield of the intermediate, or the crude product is an oil that won't crystallize. How can I improve this first step?

A: The condensation to form diethyl [(2,3-dichloroanilino)methylene]malonate is a nucleophilic substitution on the ethoxy group of EMME.[1] Its success hinges on reagent purity and the effective removal of the ethanol byproduct.

Causality Analysis:

  • Reagent Quality: 2,3-dichloroaniline can oxidize and darken on storage. Impurities can interfere with the reaction. Diethyl ethoxymethylenemalonate can hydrolyze if exposed to moisture.

  • Incomplete Reaction: The reaction is an equilibrium. To drive it to completion, the ethanol byproduct must be removed. Simply heating on a steam bath in an open flask is a common procedure.[4]

  • Reaction Conditions: While often performed neat (without solvent), some anilines may react more cleanly in a solvent like ethanol or under microwave irradiation to speed up the reaction and improve yields.[7][8]

Troubleshooting Protocol:

  • Check Reagent Purity:

    • Use freshly distilled or purified 2,3-dichloroaniline if it appears discolored.

    • Ensure your EMME is clean and has been stored under anhydrous conditions.

  • Optimize Reaction Conditions:

    • Standard Method: A well-established method is to heat a neat mixture of the aniline (1.0 equiv) and EMME (1.05-1.1 equiv) on a steam bath (around 100 °C) for 1 hour, allowing the ethanol to evaporate.[4][5]

    • Microwave-Assisted Method: For faster and often cleaner reactions, a solvent-free microwave-assisted approach can be highly effective, often completing in minutes with high yields.[8][9]

  • Purification of the Intermediate:

    • The crude intermediate, if oily, can often be induced to crystallize by triturating with a cold, non-polar solvent like hexanes or petroleum ether.[4] This removes unreacted EMME and other non-polar impurities.

    • If crystallization fails, purification by flash column chromatography (using a hexane/ethyl acetate gradient) is a reliable alternative before proceeding to the high-temperature cyclization. A pure intermediate is crucial for a clean cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Gould-Jacobs reaction in this synthesis?

A: The reaction proceeds in two distinct steps, as illustrated below.

Gould_Jacobs_Mechanism

  • Condensation: The nitrogen of the 2,3-dichloroaniline acts as a nucleophile, attacking the electron-deficient carbon of the methylene group in EMME. This is followed by the elimination of an ethanol molecule to form the stable enamine intermediate.[1]

  • Thermal Cyclization: At high temperatures (~250 °C), an intramolecular 6-electron electrocyclization occurs. The benzene ring attacks the ester carbonyl, leading to the formation of the new heterocyclic ring and the elimination of a second molecule of ethanol.[1] This step is irreversible and results in the aromatic quinoline core. The initial product is typically the 3-carbethoxy derivative. To get the title compound, subsequent hydrolysis and decarboxylation are required.[3]

Q2: What are the expected yields for this synthesis?

A: Yields are highly dependent on the purity of reagents and the precise control of the cyclization temperature. Based on analogous syntheses reported in the literature, you can expect the following:

Reaction StepProductExpected Yield RangeReference
CondensationDiethyl [(2,3-dichloroanilino)methylene]malonate85-95%[5]
CyclizationEthyl this compound-3-carboxylate90-96%[6]
Hydrolysis/DecarboxylationThis compound80-90%(Typical)

Q3: How should I purify the final product, this compound?

A: The purification strategy depends on the preceding step.

  • Post-Cyclization (from the ester): The crude ethyl this compound-3-carboxylate often precipitates from the cold Dowtherm A or mineral oil. It can be collected by filtration and washed thoroughly with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling solvent.[4]

  • Post-Decarboxylation: After hydrolysis and decarboxylation, the final product, this compound, can be purified by recrystallization from a suitable solvent like ethanol, aqueous ethanol, or acetic acid. The choice of solvent should be determined empirically on a small scale.

Q4: What analytical techniques are essential for characterizing the product?

A: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: Provides definitive information about the chemical structure, confirming the positions of the chloro-substituents and the arrangement of protons on the quinoline core.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides the characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • Infrared Spectroscopy (IR): Shows characteristic peaks for the O-H stretch (broad, ~3400-3200 cm⁻¹) and C=C/C=N bonds in the aromatic system (~1600-1450 cm⁻¹).

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the final compound.

Part 3: Reference Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of analogous substituted 4-hydroxyquinolines.[4][6]

Step 1: Synthesis of Diethyl [(2,3-dichloroanilino)methylene]malonate

  • In a 250 mL round-bottomed flask, combine 2,3-dichloroaniline (16.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol, 1.05 equiv).

  • Add a magnetic stir bar and heat the mixture in an oil bath at 110-120 °C for 1.5 hours. Stirring should be vigorous enough to facilitate the evaporation of the ethanol byproduct.

  • The reaction mixture will become a thick, pale yellow syrup. Cool the mixture to room temperature.

  • Add 100 mL of hexanes and stir vigorously. The product should precipitate as a pale solid. If it oils out, scratch the flask with a glass rod to induce crystallization.

  • Collect the solid by vacuum filtration, wash with cold hexanes (2 x 30 mL), and air dry. The expected yield is 27-30 g (85-94%).

Step 2: Synthesis of Ethyl this compound-3-carboxylate

  • Set up a 500 mL three-neck round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple to monitor the internal temperature.

  • Add 200 mL of Dowtherm A to the flask and heat to 250 °C using a heating mantle.

  • Once the temperature is stable, slowly add the diethyl [(2,3-dichloroanilino)methylene]malonate (from Step 1) in portions over 10 minutes. Caution: The addition may cause some initial frothing as ethanol evolves.

  • Maintain the internal temperature at 250-255 °C and stir vigorously for 45 minutes. The reaction mixture will turn darker.

  • Allow the mixture to cool to below 100 °C. The product will precipitate as a tan or brown solid.

  • Add 200 mL of hexanes to the cooled mixture and stir for 15 minutes to form a slurry.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove all traces of Dowtherm A.

  • Dry the solid in a vacuum oven. The expected yield is 24-26 g (90-96%).

Step 3: Synthesis of this compound (Hydrolysis & Decarboxylation)

  • In a 1 L round-bottomed flask, suspend the crude ester from Step 2 in 500 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with vigorous stirring. Continue refluxing for 2-3 hours, or until the solid has completely dissolved, indicating complete saponification.

  • Cool the resulting solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A thick precipitate will form.

  • Collect the solid carboxylic acid intermediate by vacuum filtration and wash with water.

  • Transfer the moist filter cake to a flask suitable for heating (e.g., equipped with a condenser) and heat carefully to ~270 °C (the solid will melt and evolve CO₂). Perform in a well-ventilated fume hood.

  • Heat until gas evolution ceases. Cool the flask to room temperature.

  • The resulting solid is the crude this compound. Purify by recrystallization from hot ethanol.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Hirao, I., Yamaguchi, M., & Kawazoe, Y. (1977). STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. Memoirs of the Kyushu Institute of Technology, Engineering, (7), 13-20.
  • Aly, A. A., et al. (2020). Regioselective synthesis of new 7,8-dichlorobenzofuro[3,2- c ]quinoline-6,9,10(5 H )-triones from reactions of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone. Journal of Chemical Research, 44(7-8), 388-392.
  • Comprehensive Organic Name Reactions and Reagents. Gould-Jacobs Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
  • Saczewski, F., & Balewski, Ł. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 224.
  • Pérez-Picaso, L., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(16), 4983.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 28, 38.
  • Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]

  • Kiss, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5546.
  • Drăghici, C., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749.
  • Google Patents.
  • Google Patents. An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)
  • Kumar, A., et al. (2015). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology, 5(10), 4814-4819.
  • PubChem. This compound. [Link]

  • CP Lab Safety. This compound, 98% Purity. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. International Journal of Molecular Sciences, 24(8), 7013.
  • ChemBK. 5,7-Dichloro-8-hydroxyquinolin. [Link]

  • LookChem. Synthesis of 4,7-Dichloroquinoline. [Link]

  • de Oliveira, R. K., et al. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate.
  • ResearchGate. (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. [Link]

  • Taiwan Food and Drug Administration. (2022). Method of Test for Veterinary Drug Residues in Foods - Test of 8-Hydroxyquinoline and Halquinol.
  • Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Beilstein Journal of Organic Chemistry. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]

Sources

Improving the solubility of 7,8-Dichloro-4-hydroxyquinoline for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Solubility for Enhanced Performance in Biological Assays

Introduction: 7,8-Dichloro-4-hydroxyquinoline is a compound of significant interest in various research fields. However, its poor aqueous solubility presents a common and critical challenge for researchers, potentially impacting data reproducibility and the overall success of in vitro and in vivo studies. This guide provides a comprehensive, experience-driven approach to effectively solubilize and handle this compound, ensuring the integrity and reliability of your biological assays.

Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting

This section addresses the most common initial hurdles researchers face with this compound.

Question 1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, Tris). What am I doing wrong?

Answer: This is the most frequently encountered issue. This compound has very low intrinsic solubility in neutral aqueous solutions due to its chemical structure. Direct dissolution in buffers like PBS or Tris-HCl at neutral pH is unlikely to succeed, especially at concentrations typically required for biological assays. The compound will likely remain as a precipitate. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

Question 2: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Answer: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. When the DMSO stock is added to the aqueous medium, the final concentration of DMSO is often too low to maintain the compound's solubility.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: Test if a lower final working concentration of the compound stays in solution.

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but be mindful of its potential toxicity to your cells. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your system by running a vehicle control.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume first and then vortexing or mixing vigorously while adding the rest of the aqueous medium. This can sometimes help to disperse the compound more effectively.

Question 3: Can I use solvents other than DMSO?

Answer: Yes, other organic solvents can be used, but their compatibility with your specific biological assay is a critical consideration. Solvents such as ethanol or dimethylformamide (DMF) can also be effective. However, DMSO is often the first choice due to its high solubilizing power and relatively lower toxicity in many biological systems compared to other organic solvents.

Question 4: Is heating or sonication a good way to improve solubility?

Answer: Gentle heating and sonication can aid in the initial dissolution of the compound in the organic stock solvent. However, these methods should be used with caution as excessive heat can degrade the compound. It is also important to note that if a compound requires heat to dissolve, it may precipitate out of solution as it cools to room temperature or incubator temperature.

Part 2: A Strategic Approach to Solubilization

Successfully working with this compound requires a systematic approach to preparing and using your solutions. This involves selecting the right solvent, preparing a stable stock solution, and making appropriate dilutions for your working solution.

Workflow for Solvent Selection and Solution Preparation

The following diagram outlines the decision-making process for achieving a soluble and stable working solution of this compound.

cluster_0 Phase 1: Stock Solution Preparation (High Concentration) cluster_1 Phase 2: Working Solution Preparation (Dilution in Aqueous Media) Start Start with solid 7,8-Dichloro-4- hydroxyquinoline powder TryDMSO Attempt to dissolve in 100% DMSO (e.g., to 10-50 mM) Start->TryDMSO CheckDissolution Does it fully dissolve? TryDMSO->CheckDissolution GentleHeat Apply gentle warming (37°C) or brief sonication CheckDissolution->GentleHeat No   StockSuccess Stable, clear stock solution achieved. Store appropriately (e.g., -20°C). CheckDissolution->StockSuccess  Yes GentleHeat->TryDMSO Dilute Dilute stock into final aqueous buffer/medium StockSuccess->Dilute Proceed to Dilution CheckPrecipitation Does it precipitate? Dilute->CheckPrecipitation WorkingSuccess Homogeneous working solution ready for assay. CheckPrecipitation->WorkingSuccess  No Troubleshoot Troubleshoot: 1. Lower final compound concentration. 2. Increase final % of co-solvent (e.g., DMSO). 3. Evaluate use of a solubilizing excipient. CheckPrecipitation->Troubleshoot Yes  

Caption: Decision workflow for solubilizing this compound.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents. This data is essential for selecting the most appropriate solvent for your stock solution.

SolventSolubilitySuitability for Biological AssaysKey Considerations
Water Practically InsolublePoorNot suitable for direct dissolution.
Phosphate-Buffered Saline (PBS, pH 7.4) Practically InsolublePoorNot suitable for direct dissolution.
Dimethyl Sulfoxide (DMSO) SolubleExcellent (with caveats)Recommended for stock solutions. Final concentration in assays should typically be ≤0.5% to avoid vehicle toxicity.
Ethanol SolubleGood (with caveats)Can be used for stock solutions. May be more volatile and potentially more toxic to some cell types than DMSO at similar concentrations.
Dimethylformamide (DMF) SolubleModerateEffective for solubilization, but generally more toxic than DMSO, limiting its use in many cell-based assays.

Part 3: Detailed Experimental Protocols

Adherence to a validated protocol is critical for experimental reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. The molecular weight is approximately 228.06 g/mol . For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 228.06 g/mol = 0.00228 g = 2.28 mg.

  • Weigh the Compound: Carefully weigh out the calculated mass of the compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO (in this case, 1 mL) to the vial containing the compound.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect for Complete Dissolution: Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear.

  • (Optional) Gentle Warming/Sonication: If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes. After this step, vortex again and re-inspect.

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the critical step of diluting the concentrated stock solution into your final aqueous medium.

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your final desired concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock:

    • (10 mM) * V1 = (10 µM) * (10 mL)

    • (10,000 µM) * V1 = 100 µM*mL

    • V1 = 0.01 mL = 10 µL

  • Perform Serial Dilution (Recommended): To avoid precipitation, it is often best to perform a serial dilution.

    • Step A (Intermediate Dilution): Add a small volume of your stock solution (e.g., 2 µL) to a larger volume of medium (e.g., 198 µL) to make a 100-fold dilution (now 100 µM). Vortex immediately.

    • Step B (Final Dilution): Add the required volume of this intermediate dilution to your final volume of medium. For the example above, you would add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get your final 10 mL of 10 µM working solution.

  • Mix Thoroughly: Immediately after adding the diluted compound, mix the solution well by gentle inversion or pipetting to ensure homogeneity. Do not vortex vigorously if the medium contains serum, as this can cause foaming.

  • Final Vehicle Concentration Check: Always calculate the final percentage of your organic solvent in the working solution and include a vehicle control with the same solvent concentration in your experiment. In the example above, the final DMSO concentration would be 0.1%.

Part 4: Advanced Solubilization Strategies

When standard methods are insufficient, particularly for in vivo applications or high-concentration screening, the following strategies can be explored.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. For this compound, which has a hydroxyl group, altering the pH might increase solubility. However, the chosen pH must be compatible with your biological system.

  • Use of Excipients: For formulation development, especially for animal studies, excipients such as cyclodextrins (e.g., HP-β-CD) can be used to form inclusion complexes, which can enhance the aqueous solubility of hydrophobic drugs.

References

  • PubChem - this compound: National Center for Biotechnology Information. PubChem Compound Summary for CID 1913, this compound. Retrieved from [Link]

Technical Support Center: Stability of 7,8-Dichloro-4-hydroxyquinoline in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 7,8-dichloro-4-hydroxyquinoline in dimethyl sulfoxide (DMSO) stock solutions. Understanding the stability of your compound in its storage solvent is critical for ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound in DMSO?

For optimal long-term stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is also highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Many compounds are stable for short periods at warmer temperatures, but long-term storage should be at low temperatures.[2]

Q2: How long can I expect my this compound DMSO stock solution to be stable?

While specific stability data for this compound is not extensively published, general guidelines for small molecules in DMSO suggest that stock solutions can be stable for up to three months when stored at -20°C.[2] For storage at -80°C, the stability can extend to six months or longer.[1] However, it is always best practice to qualify your stock solution if it has been stored for an extended period.

Q3: Can I store my DMSO stock solution at 4°C?

Storing DMSO stock solutions at 4°C is generally not recommended for long-term storage. While some compounds may be stable for short periods, the risk of degradation increases at this temperature.[1] Additionally, DMSO containing even small amounts of absorbed water can remain liquid at 4°C, which may accelerate the degradation of sensitive compounds.[3]

Q4: I noticed some precipitate in my stock solution after thawing. What should I do?

Precipitation can occur, especially after freeze-thaw cycles.[3] Before use, ensure the compound is fully dissolved. You can warm the solution briefly to 37°C and vortex or sonicate the vial to aid dissolution.[2] If the compound does not redissolve, it may indicate that the concentration is too high for the storage conditions or that the compound has degraded.

Q5: Is this compound sensitive to light?

Q6: What is the impact of water contamination in my DMSO?

DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[5] The presence of water can decrease the solubility of some compounds and may also facilitate hydrolytic degradation.[3][6] It is crucial to use anhydrous DMSO and to keep containers tightly sealed.[5]

Troubleshooting Guide: Inconsistent Experimental Results

Have you observed a loss of activity or inconsistent results when using your this compound stock solution? This guide will help you troubleshoot potential stability issues.

Initial Assessment
  • Visual Inspection: Carefully inspect your stock solution. Is it clear and free of particulates? Any color change or precipitation could indicate a problem.

  • Review Storage Conditions: Confirm that the stock solution has been stored at the correct temperature and protected from light. How many times has the vial been freeze-thawed?

Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving stability issues with your stock solution.

Stability_Troubleshooting start Inconsistent Experimental Results check_visual Visually Inspect Stock Solution start->check_visual precipitate Precipitate or Color Change? check_visual->precipitate no_precipitate Solution is Clear precipitate->no_precipitate No dissolve Attempt to Redissolve (Warm to 37°C, Vortex/Sonicate) precipitate->dissolve Yes check_storage Review Storage & Handling (Temp, Freeze-Thaw Cycles, Light) no_precipitate->check_storage dissolved Precipitate Dissolves? dissolve->dissolved dissolved->check_storage Yes analytical_qc Perform Analytical QC (e.g., HPLC-UV/MS) dissolved->analytical_qc No storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Improper Storage or Handling storage_ok->improper_storage No storage_ok->analytical_qc Yes prepare_new Prepare Fresh Stock Solution improper_storage->prepare_new qc_pass QC Pass? analytical_qc->qc_pass degraded Compound Degraded qc_pass->degraded No retest Retest Experiment qc_pass->retest Yes degraded->prepare_new end_fail Contact Technical Support degraded->end_fail if problem persists prepare_new->retest end_ok Problem Resolved retest->end_ok

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

While specific degradation pathways for this compound in DMSO are not well-documented in the literature, related compounds can offer insights. A study on 4-halo-8-quinolinols in DMSO showed that these compounds can be unstable, undergoing hydrolysis at the 4-position.[7][8] The oxygen atom in the resulting 4,8-quinolinediol is supplied by the DMSO, which acts as a catalyst in the presence of water.[7] Given the structural similarities, it is plausible that this compound could be susceptible to similar degradation mechanisms, especially in the presence of water.

Data Summary: Recommended Storage Conditions

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water-related degradation and solubility issues.[3][5]
Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow down chemical degradation processes.[1]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles which can cause precipitation.[1][3]
Light Exposure Store in the dark (e.g., amber vials)Protects against potential photodegradation.[4]
Container Tightly sealed vialsPrevents absorption of atmospheric moisture by the hygroscopic DMSO.[5]

Experimental Protocol: Stability Assessment by HPLC-UV

This protocol provides a general method for assessing the stability of your this compound stock solution over time.

Objective: To quantify the purity of a this compound DMSO stock solution and detect the presence of degradation products.

Materials:

  • This compound DMSO stock solution

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Initial Analysis (T=0): a. Prepare a fresh stock solution of this compound in anhydrous DMSO at your desired concentration. b. Immediately dilute a small aliquot of this stock solution with an appropriate mobile phase or solvent mixture to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL). c. Inject the diluted sample onto the HPLC system. d. Develop a suitable gradient elution method. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). e. Monitor the elution profile at a relevant UV wavelength (a wavelength scan can determine the optimal absorbance). f. Record the peak area and retention time of the main compound peak. This will serve as your baseline (100% purity).

  • Time-Point Analysis: a. Store your stock solution under the desired conditions (e.g., -20°C, protected from light). b. At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution. c. Prepare and analyze a diluted sample as described in step 1. d. Compare the peak area of the main compound to the T=0 sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.

  • Data Analysis: a. Calculate the percentage purity at each time point: (Peak Area at T=x / Peak Area at T=0) * 100. b. Plot the percentage purity versus time to visualize the stability profile.

References

  • ResearchGate. (n.d.). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. [Link]

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099–1104. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • ResearchGate. (2021). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Pharmaffiliates. (n.d.). 7-Chloro-4-hydroxyquinoline. [Link]

  • MDPI. (n.d.). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][9]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. [Link]

  • Mayer, W., & Suhr, H. (1965). Inhibition of hyaluronic acid degradation by dimethyl sulphoxide. Nature, 207(5004), 1388–1389. [Link]

  • ChemBK. (n.d.). 5,7-Dichloro-8-hydroxyquinolin. [Link]

  • Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • Fordham Research Commons. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. [Link]

  • PubMed. (2018). Elucidating the Solution-Phase Structure and Behavior of 8-Hydroxyquinoline Zinc in DMSO. [Link]

  • PubMed. (n.d.). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. [Link]

  • PubMed Central. (n.d.). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. [Link]

Sources

Technical Support Center: Experimental Integrity of 7,8-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 7,8-Dichloro-4-hydroxyquinoline. This guide is designed to provide you with in-depth, field-proven insights to anticipate and prevent the degradation of this compound during your experiments, ensuring the reliability and reproducibility of your results. Our approach is grounded in established principles of chemical stability and analytical science.

Frequently Asked Questions (FAQs)

Q1: I've noticed a yellow to brownish discoloration in my this compound stock solution. What could be the cause?

A1: Discoloration is a common indicator of degradation for many quinoline-based compounds.[1] This is often a result of oxidation or photodegradation, where the compound undergoes chemical changes upon exposure to oxygen or light, leading to the formation of colored byproducts.[1] It is crucial to store your solutions protected from light and to consider using deoxygenated solvents for long-term storage.

Q2: My experimental results are inconsistent, and I suspect my compound is degrading. What are the primary factors I should be concerned about?

A2: The stability of quinoline derivatives in solution is influenced by several key factors:

  • pH: The solubility and stability of quinolines can be highly pH-dependent. Extreme acidic or basic conditions can accelerate hydrolytic degradation.[1]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to ambient or UV light.[1]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[1]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the quinoline ring.[1]

Q3: What are the likely degradation products of this compound?

A3: While specific studies on this compound are limited, based on data from related compounds like hydroxychloroquine, potential degradation pathways could include photodegradation leading to dechlorinated and/or hydroxylated species.[2] Oxidative processes could also lead to the formation of N-oxides or ring-opened byproducts.

Q4: How can I proactively assess the stability of this compound under my specific experimental conditions?

A4: Conducting a forced degradation study is the most effective way to understand the stability of your compound.[3][4][5] This involves subjecting a solution of the compound to accelerated stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and pathways. This information is invaluable for developing stable formulations and analytical methods.

Troubleshooting Guide: Preventing Degradation

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution & Scientific Rationale
Precipitation in Aqueous Buffers pH-dependent solubility The hydroxyquinoline moiety has ionizable groups, making its solubility sensitive to pH. Determine the optimal pH range for solubility and stability. Consider using a co-solvent like DMSO or ethanol for stock solutions before diluting into aqueous buffers.
Loss of Potency in Stored Solutions Gradual Degradation Prepare fresh solutions for each experiment whenever possible. If stock solutions must be stored, protect them from light by using amber vials or wrapping them in foil, and store at low temperatures (e.g., 4°C or -20°C).[1] Consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
Appearance of New Peaks in HPLC Analysis Compound Degradation This indicates the formation of degradation products. Implement a stability-indicating HPLC method to separate and identify these new peaks. This is crucial for accurate quantification of the parent compound.
Inconsistent Bioassay Results Degradation in Assay Medium The compound may be unstable in the complex biological matrix of your assay (e.g., cell culture medium). Perform a stability check of the compound in the assay medium under the same conditions (time, temperature, CO2) but without cells or other biological components.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the degradation pathways of this compound.[3][5][6]

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Also, heat a vial of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a clear vial containing the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), using a stability-indicating HPLC method (see Protocol 2).

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (60°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Stock This compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Control Sample (Unstressed) Stock->Control Control->Analysis

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient elution to ensure the separation of both polar and non-polar degradation products. A starting point could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Detection: Use a UV detector, scanning a range of wavelengths (e.g., 220-400 nm) to identify the optimal wavelength for detecting the parent compound and any degradation products.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.

HPLC_Method_Development cluster_setup HPLC System Setup cluster_process Analytical Process cluster_outcome Desired Outcome Column Column C18 Reversed-Phase MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Detector Detector UV-Vis (220-400 nm) Injection Inject Stressed & Control Samples Gradient Run Gradient Elution Injection->Gradient Detection Monitor UV Absorbance Gradient->Detection Analysis Analyze Chromatogram Detection->Analysis Separation Baseline Separation of Parent and Degradants Analysis->Separation

Caption: Logical flow for developing a stability-indicating HPLC method.

Summary of Stability-Influencing Factors

Factor Potential Effect on this compound Prevention Strategy
pH Hydrolysis, altered solubilityDetermine optimal pH; use buffered solutions.
Light Photodegradation (e.g., dechlorination, oxidation)Store in amber vials or protect from light.[1]
Temperature Increased rate of degradationStore at recommended low temperatures (e.g., 4°C or -20°C).[1]
Oxygen Oxidation of the quinoline ringUse deoxygenated solvents; purge vials with inert gas.

References

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025). International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

  • Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231. [Link]

Sources

Technical Support Center: Optimizing 7,8-Dichloro-4-hydroxyquinoline Incubation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 7,8-Dichloro-4-hydroxyquinoline. As a substituted quinoline derivative, this compound holds potential for investigation in various cellular models. A critical parameter that dictates experimental success and data reproducibility is the incubation time. An insufficient duration may yield false-negative results, while an excessive period can lead to secondary effects, such as cytotoxicity unrelated to the primary mechanism of action, or confounding results from nutrient depletion in the culture medium.

This guide provides structured troubleshooting advice and answers to frequently asked questions to help you methodically determine and optimize the incubation time for this compound in your specific cell culture system.

Troubleshooting Guide: Common Incubation-Related Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: I am observing massive, widespread cell death even at my lowest tested concentrations. What could be the cause?

Answer: This issue often points to acute cytotoxicity, which can stem from several factors beyond the compound's specific activity.

  • High Compound Concentration: Your "low" concentrations might still be well above the cytotoxic threshold for your specific cell line. Quinoline derivatives can be potent, with some showing activity in the low micromolar or even nanomolar range.[1][2]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations often exceeding 0.5%. Ensure your final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (ideally ≤0.1%).

  • High Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to this class of compounds.

  • Incorrect Compound Stock Concentration: An error in calculating the stock concentration can lead to unintentionally high doses in your experiment.

Recommended Actions:

  • Perform a Dose-Response Curve: Conduct a broad dose-response experiment (e.g., from 1 nM to 100 µM) with a fixed, intermediate incubation time (e.g., 48 hours) to identify a suitable concentration range.

  • Validate Vehicle Control: Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your experiment. This will confirm that the solvent itself is not causing the observed cell death.

  • Review Cell Seeding Density: Very low cell densities can make cultures more vulnerable to cytotoxic insults. Ensure you are seeding at an appropriate density for your cell line and the duration of the experiment.

Question 2: My results show no significant effect of the compound, even at high concentrations and after 72 hours. Does this mean the compound is inactive?

Answer: Not necessarily. A lack of response can be due to several factors before concluding compound inactivity.

  • Insufficient Incubation Time: While 72 hours is a common endpoint, some cellular processes, like the induction of apoptosis or significant cell cycle arrest, can take longer to manifest a measurable change in cell population viability.[3]

  • Compound Solubility and Stability: this compound may have limited solubility in aqueous culture media.[4] If the compound precipitates out of solution, its effective concentration will be much lower than intended. The compound may also be unstable and degrade over a long incubation period.

  • Resistant Cell Line: The target or pathway affected by the compound may not be active or essential in your chosen cell line.

  • Assay Limitation: The chosen assay (e.g., MTT) measures metabolic activity. If the compound's mechanism is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), the signal change might be subtle.[3]

Recommended Actions:

  • Visual Confirmation: Before adding any assay reagents, inspect the wells under a microscope. Look for signs of precipitation (crystals) or subtle morphological changes in the cells.

  • Extend the Time Course: If there are no signs of precipitation, consider extending the incubation to 96 hours, ensuring you replenish the media to avoid nutrient depletion issues.

  • Use a Positive Control: Include a compound with a known mechanism and effect on your cell line (e.g., a standard anticancer drug like doxorubicin) to validate the experimental setup and cell responsiveness.[5]

  • Test in a Different Cell Line: If possible, test the compound in a panel of cell lines to see if the lack of activity is cell-type specific.

Question 3: I am seeing high variability between my replicate wells, making the data difficult to interpret. How can I resolve this?

Answer: High variability can undermine the statistical significance of your results. The root cause is often technical.

  • Uneven Cell Seeding: The most common cause. A non-homogenous cell suspension will lead to different numbers of cells in each well, creating a variable baseline.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and temperature. This can significantly alter cell growth and compound efficacy.

  • Incomplete Compound Solubilization: If the compound is not fully dissolved in the media before being added to the cells, different wells may receive different effective concentrations.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant errors.

Recommended Actions:

  • Improve Seeding Technique: Ensure your cell suspension is single-cell and thoroughly mixed before and during plating.

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

  • Ensure Compound Dissolution: After diluting your stock into the final media, vortex or sonicate briefly and visually inspect for any precipitate before adding it to the cells.

  • Practice Good Pipetting: Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between each step.

Frequently Asked Questions (FAQs)

Question 1: What is a standard starting point for an incubation time-course experiment?

Answer: A well-designed time-course experiment is fundamental. A standard approach is to test a range of time points to capture both early and late cellular responses.

  • Recommended Time Points: 24, 48, and 72 hours are conventional starting points.[3][6]

    • 24 hours: Captures acute cytotoxic or rapid mechanistic effects.

    • 48 hours: A common midpoint that often provides a good balance for observing dose-dependent effects.

    • 72 hours: Allows for effects that require multiple cell cycles to become apparent.

The optimal time depends on the cell line's doubling time and the compound's mechanism. For a cell line with a doubling time of 24 hours, a 72-hour incubation covers three population doublings.

Question 2: How does the potential mechanism of action of this compound influence the incubation time?

Answer: The mechanism of action is a critical determinant. As an 8-hydroxyquinoline derivative, its effects are likely multifaceted.[5]

  • Apoptosis Induction: The process of programmed cell death takes time. While early markers can be detected in hours, significant changes in cell viability that are detectable by assays like MTT or CellTiter-Glo® may require 24 to 72 hours.[3]

  • Cell Cycle Arrest: If the compound blocks cell cycle progression (e.g., at the G2/M phase), the effect on overall cell number will become more pronounced after a duration equivalent to at least one full cell cycle.[3]

  • Lysosomotropism: Like other quinolines such as chloroquine, the compound may accumulate in acidic lysosomes.[7][8] This sequestration is a time-dependent process, and the downstream consequences (e.g., inhibition of autophagy) may have a delayed onset.[9]

The diagram below illustrates a logical workflow for optimizing incubation time based on these considerations.

G cluster_prep Phase 1: Preparation & Range-Finding cluster_time Phase 2: Time-Course Experiment cluster_analysis Phase 3: Analysis & Optimization A Determine Cell Doubling Time & Select Cell Line B Prepare this compound Stock & Check Solubility A->B Next Step C Initial Dose-Response (48h) (e.g., 10 nM to 100 µM) B->C Next Step D Select 3-4 Concentrations (Based on Dose-Response) C->D Use data to inform E Incubate for 24h, 48h, 72h (and optional 96h) D->E Set up experiment F Perform Viability Assay (e.g., MTT, CTG) E->F Measure endpoint G Plot Viability vs. Time for each concentration F->G Analyze data H Plot Dose-Response Curves for each time point G->H Re-plot data I Select Optimal Time Point (Clear dose-response, good assay window) H->I Determine

Caption: Workflow for optimizing incubation time.

Question 3: How do I select the best incubation time from my time-course and dose-response data?

Answer: The optimal incubation time is the one that provides the most robust and informative data for your research question. Analyze your results by plotting dose-response curves for each time point.

  • Look for a Clear Dose-Dependent Relationship: The ideal time point will show a sigmoidal curve where cell viability decreases as the compound concentration increases.

  • Consider the IC50/GI50 Value: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value for each time point.[3] The optimal time is often where the IC50 value is stable and the curve has a good slope, indicating a clear biological response.

  • Ensure a Sufficient Assay Window: The difference between the signal from untreated (vehicle) control wells and the wells treated with the highest effective concentration should be large enough to be statistically significant.

The diagram below illustrates how incubation time can shift the observed dose-response curve. An optimal time point (e.g., 48h) yields a well-defined curve suitable for IC50 calculation, whereas a suboptimal time (e.g., 24h) may show a weaker effect.

G A Dose-Response at 24h D IC50 Calculation A->D Leads to Higher/Unreliable IC50 E Sub-optimal Window (Weak Response) A->E B Dose-Response at 48h (Optimal) B->D Leads to Robust IC50 F Optimal Window (Clear Sigmoidal Curve) B->F C Dose-Response at 72h C->D Leads to Lower IC50 G Potential Confounding Effects (e.g., cytotoxicity) C->G

Caption: Effect of incubation time on IC50 determination.

Experimental Protocols & Data Tables

Protocol: Cell Viability and Cytotoxicity Determination using MTT Assay

This protocol is a standard colorimetric method for assessing cell viability, which reflects metabolic activity.[3][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[3]

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple precipitate is visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Table 1: Example Experimental Design for Time-Course Optimization

ParameterDescription
Cell Line e.g., MCF-7 (human breast adenocarcinoma)
Seeding Density 8,000 cells/well in a 96-well plate
Compound Concentrations 0 µM (Vehicle), 0.1 µM, 1 µM, 10 µM, 50 µM
Incubation Time Points 24 hours, 48 hours, 72 hours
Controls Vehicle (DMSO at 0.1%), Untreated Cells, Positive Control (e.g., Doxorubicin 1 µM)
Endpoint Assay MTT Cell Viability Assay
Replicates n=3 to 6 for each condition

References

  • Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry. National Institutes of Health. Available at: [Link]

  • Time‐kill kinetics of most potent quinoline derivatives (2, 5a, 9, and...). ResearchGate. Available at: [Link]

  • Troubleshooting guide for cell culture. PromoCell. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. Available at: [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis.... ResearchGate. Available at: [Link]

  • Hydroxychloroquine | C18H26ClN3O | CID 3652. PubChem. Available at: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. Available at: [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. National Institutes of Health. Available at: [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability.... ResearchGate. Available at: [Link]

  • Pharmacology of Chloroquine and Hydroxychloroquine. National Institutes of Health. Available at: [Link]

  • Mechanism of action of hydroxychloroquine as an antirheumatic drug. PubMed. Available at: [Link]

  • Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. PubMed. Available at: [Link]

  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A-Z Troubleshooting for 7,8-Dichloro-4-hydroxyquinoline Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of 7,8-Dichloro-4-hydroxyquinoline

Welcome to the definitive troubleshooting resource for bioassays involving this compound. As a potent biological modulator, this compound's unique chemical properties—including its planar structure, metal-chelating capabilities, and potential for fluorescence interference—present distinct challenges in experimental settings. Inconsistent results are often not a reflection of poor experimental technique but rather a misunderstanding of the compound's intrinsic behavior in biological systems.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical, cause-and-effect framework for diagnosing and resolving common issues. We move beyond simple checklists to explain the underlying scientific principles, empowering you to design robust, self-validating experiments and generate reproducible, high-quality data.

Section 1: Foundational Troubleshooting - The Compound Itself

Inconsistent results often originate from the initial preparation and handling of the compound. Before scrutinizing the assay, ensure the integrity of your primary reagent.

Q1: My results show high variability between replicates. Could the compound's solubility be the issue?

A1: Absolutely. Poor solubility is one of the most common sources of variability. This compound, like many hydroxyquinolines, has limited aqueous solubility.[1] If the compound precipitates in your culture medium, you are not delivering a consistent dose to your cells, leading to erratic results.[2]

Troubleshooting Steps:

  • Verify Solubility: The compound is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][3] However, the critical factor is its solubility in the final assay medium.

  • Control DMSO Concentration: While DMSO is an effective solvent, its final concentration in the culture medium should typically be kept below 0.5% to prevent solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration as your test wells) in every experiment.

  • Pre-Dilution Strategy: Avoid adding a highly concentrated DMSO stock directly to your aqueous medium, as this can cause the compound to crash out. Perform a serial dilution in your culture medium.

  • Visual Inspection: Before adding the compound to your cells, inspect the prepared solution. Do you see any visible precipitate or cloudiness? Centrifuge a small aliquot; a pellet indicates precipitation.

Section 2: Assay-Specific Troubleshooting Guides

Once you have confirmed the integrity of your compound stock, the next step is to diagnose issues within the specific assay format.

Issue Cluster A: Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT, LDH)
Q2: In my MTT/XTT assay, I'm seeing an unexpected increase in signal at high compound concentrations, suggesting proliferation. What's happening?

A2: This is a classic indicator of assay interference. You are likely observing a false positive. There are two primary mechanisms at play for a compound like this compound:

  • Direct Reduction of Tetrazolium Salts: The compound itself may be chemically reducing the MTT or XTT reagent to its formazan product, independent of cellular metabolic activity. This leads to a strong colorimetric signal that is not indicative of cell viability.

  • Autofluorescence/Absorbance Interference: 4-hydroxyquinolines can absorb light in the visible spectrum. If the compound's absorbance spectrum overlaps with the wavelength used to measure formazan (typically 500-600 nm), it can artificially inflate the reading.[2]

Troubleshooting Workflow: Differentiating True Cytotoxicity from Assay Artifact

start Inconsistent Viability Results check_compound Run Compound-Only Control (Compound + Reagent, No Cells) start->check_compound signal_present Signal in Compound-Only Control? check_compound->signal_present interference Result: Assay Interference (Direct Reduction or Absorbance) signal_present->interference Yes no_interference Result: No Direct Interference Proceed with Biological Investigation signal_present->no_interference No switch_assay Action: Switch to an Orthogonal Assay (e.g., LDH, CellTiter-Glo®, Crystal Violet) interference->switch_assay

Caption: Workflow to diagnose viability assay interference.

Detailed Protocol: Orthogonal Validation with LDH Assay

The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium. It relies on a different detection principle and is less prone to interference from colored or reducing compounds.

  • Plate Cells: Seed cells at the optimal density and allow them to adhere overnight.

  • Treat with Compound: Add this compound at your desired concentrations. Include a "vehicle control" (DMSO), a "no-treatment control," and a "maximum LDH release control" (cells lysed with a detergent provided in the kit).

  • Incubate: Incubate for the desired treatment duration.

  • Collect Supernatant: Carefully collect a portion of the cell culture supernatant from each well.

  • Run LDH Reaction: Add the supernatant to the LDH assay reagent mixture as per the manufacturer's protocol.

  • Measure Absorbance: Read the absorbance at the specified wavelength (typically ~490 nm).

  • Analyze: Compare the LDH release in your treated wells to the controls. An increase in LDH release confirms cytotoxicity.

Issue Cluster B: Fluorescence-Based Assays
Q3: My fluorescence readings are inconsistent or show high background. Is the compound interfering?

A3: Highly likely. 8-hydroxyquinoline and its derivatives are known to be fluorescent.[4] This intrinsic fluorescence (autofluorescence) can directly interfere with your assay's signal.[5] The extent of interference depends on whether the compound's excitation and emission spectra overlap with those of your fluorescent probe.

Table 1: Common Interference Mechanisms in Fluorescence Assays

Interference TypeMechanismHow to Troubleshoot
Autofluorescence The compound itself emits light at or near the detection wavelength of the assay's fluorophore.[6]Run a "compound-only" control (compound in assay buffer, no cells or enzymes). Subtract this background from your experimental readings.
Quenching The compound absorbs the excitation light intended for the fluorophore or absorbs the light emitted by the fluorophore, reducing the signal.[5][7]Perform a standard curve of your fluorophore in the presence and absence of the compound. A decrease in slope indicates quenching.
pH-Dependent Fluorescence The fluorescence of hydroxyquinolines is highly sensitive to pH.[8][9] Minor pH shifts in your assay buffer can cause significant changes in background fluorescence.Ensure your assay buffer is robust and measure the final pH of your wells after compound addition.

Detailed Protocol: Measuring Compound Autofluorescence

  • Prepare Plate: In a microplate identical to the one used for your assay, add assay buffer to a series of wells.

  • Add Compound: Add this compound to these wells at the same final concentrations used in your main experiment.

  • Read Fluorescence: Use the same plate reader settings (excitation/emission wavelengths, gain) as your primary assay.

  • Analyze: The fluorescence measured is the compound's intrinsic signal. This value should be subtracted from the corresponding wells in your main experimental plate. If the background fluorescence is very high (e.g., >25% of your positive control signal), consider using a red-shifted fluorescent probe, as autofluorescence is less common at longer wavelengths.[5]

Section 3: Understanding the Core Mechanism of Interference

A deeper understanding of the compound's chemical nature can preemptively solve many troubleshooting issues.

Q4: I've heard that this compound is a metal chelator. How can this affect my bioassays?

A4: This is a critical point. 8-hydroxyquinolines are potent metal chelators, meaning they bind tightly to metal ions.[10][11][12] This property is central to their biological activity but can also be a major source of assay artifacts.[13][14]

Potential Impacts of Metal Chelation:

  • Inhibition of Metalloenzymes: Many enzymes (e.g., polymerases, certain kinases, matrix metalloproteinases) require divalent metal cations (like Mg²⁺, Zn²⁺, Mn²⁺) as cofactors for their activity. The compound can strip these essential metals from the enzyme's active site, causing inhibition that is unrelated to your intended biological target.

  • Depletion of Metals from Media: The compound can chelate trace metals in the cell culture medium, which can have secondary, non-specific effects on cell health and signaling.

Visualizing the Mechanism: Chelation Interference

cluster_0 cluster_1 Enzyme Metalloenzyme (Active) Inactive_Enzyme Metalloenzyme (Inactive) Enzyme->Inactive_Enzyme Becomes Inactive Cofactor Metal Cofactor (e.g., Zn²⁺) Cofactor->Enzyme Binds to active site Compound This compound Compound->Cofactor Sequesters (Chelates) Chelated_Complex Chelated Complex

Caption: How metal chelation can inactivate an enzyme.

Troubleshooting Strategy:

If you suspect chelation is causing your effect, perform a "metal rescue" experiment. Add a surplus of the relevant metal ion (e.g., ZnCl₂ or MgCl₂) to the assay along with your compound. If the inhibitory effect of the compound is diminished or reversed, it strongly suggests that metal chelation is the primary mechanism of action.

Section 4: Frequently Asked Questions (FAQs)

  • Q: My IC50 value for this compound changes between experiments. Why?

    • A: This is often due to variations in cell health or passage number.[15] Use cells within a consistent, low passage number range. Ensure cell seeding density is identical across experiments, as this can significantly impact the final readout.

  • Q: Can the pH of my media affect the compound's activity?

    • A: Yes. As a weak base, the protonation state and, consequently, the solubility and cell permeability of 4-hydroxyquinolines can be influenced by pH.[16][17] Always use freshly prepared, correctly buffered media for your assays.

  • Q: Is this compound considered a PAIN (Pan-Assay Interference Compound)?

    • A: Due to its potential for fluorescence, metal chelation, and reactivity, it exhibits characteristics common to PAINS.[18] It is crucial to use orthogonal assays and counter-screens to confirm that any observed activity is specific to your biological target and not an artifact of the compound's chemical properties.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things.
  • Wallace, D. J., & Rainsford, K. D. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. In Hydroxychloroquine and Chloroquine Retinopathy (pp. 15-31). Springer, New York, NY.
  • Kozik, V., et al. (2011). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 16(5), 551-557.
  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.
  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157.
  • Wikipedia. (n.d.). Hydroxychloroquine.
  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. In Seminars in arthritis and rheumatism (Vol. 23, No. 2, pp. 82-91). WB Saunders.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
  • BenchChem. (2025). troubleshooting inconsistent results in cytotoxicity assays with 4-Amino-8-[3,4- dihydroxy-5-(hydroxymethyl)oxolan-2. BenchChem.
  • Bucher, C., et al. (2002). Dependence on pH of the Luminescent Properties of Metal Ion Complexes of 5-Chloro-8-hydroxyquinoline Appended Diaza-18-Crown-6.
  • Al-Hamdani, A. A. S., et al. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 21(10), 1289.
  • BenchChem. (2025).
  • Coussens, N. P., et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 1-10.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157.
  • Simeonov, A., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific reports, 10(1), 1-13.
  • Hider, R. C., & Zhou, T. (2006). Hydroxyquinolines as Iron Chelators. Current medicinal chemistry, 13(2), 203-211.
  • Abcam. (n.d.). 8-Hydroxyquinoline (8HQ)
  • Zhang, G., et al. (2012). 8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties. Dalton Transactions, 41(4), 1234-1242.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Contamination in Cell-Based Assays with Hydroxynaphthalene Derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO3xxZPjBW7_ukTK4KcXZ5onEx04WY7aI39Tt8T-OIaF1lCPJnsSwvT8rWw1gFvEVmFSx0ZSfbi_XfRISXf3W-P0N4DW5UGQkYUdL6AZEzoIhhUeI_gnSRnZghIBavCNkoPhbHKT6wNuCQFWofX1GQ8ddXMjnExhi6_8sZ3Q1W6gOBZYURck080WTddU2849Suy2_qfZN2PtVOWtHXVsMuoMnHC0tzwVYWGgBYfwLF15AEhTUBwgs4xnSPT0HlUHuJoPKq8QQdDTzDxnr-](

Sources

Minimizing off-target effects of 7,8-Dichloro-4-hydroxyquinoline in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7,8-Dichloro-4-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in cellular assays, with a primary focus on minimizing and identifying potential off-target effects. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols necessary to ensure the scientific rigor and reproducibility of your experiments.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are known for a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The specific biological targets and full off-target profile of this compound are not extensively documented in publicly available literature, which necessitates a careful and systematic approach to its use in experimental settings. This guide will walk you through the essential steps to validate your observations and ensure they are attributable to the intended mechanism of action.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise when working with a novel or under-characterized small molecule like this compound.

Q1: What are off-target effects and why are they a concern with quinoline-based compounds?

A1: Off-target effects occur when a small molecule interacts with cellular components other than its intended biological target, leading to unintended biological consequences.[3] This is a significant concern as it can lead to misinterpretation of experimental results, attributing an observed phenotype to the inhibition of the intended target when it is, in fact, due to an interaction with an unrelated protein. Quinoline derivatives, due to their chemical structure, can sometimes interact with a broad range of biological molecules, making it crucial to perform rigorous validation studies.

Q2: I'm observing significant cytotoxicity in my cell line even at low concentrations of this compound. Is this expected?

A2: Many quinoline derivatives have been shown to possess cytotoxic properties.[4] However, unexpected or excessive cytotoxicity, especially at concentrations where you don't anticipate on-target activity, could be an indication of an off-target effect. It is essential to determine the cytotoxic profile of the compound in your specific cell line using assays such as the MTT or LDH assay.

Q3: How do I differentiate between a true on-target effect and an off-target phenotype?

A3: Differentiating between on-target and off-target effects is a multi-step process. Key strategies include:

  • Dose-response analysis: On-target effects should typically occur within a specific concentration range.

  • Use of a structurally related inactive control: An ideal control is a molecule that is structurally similar to your compound but does not bind to the intended target.

  • Orthogonal assays: Confirming your findings using a different experimental method that measures the same biological endpoint.

  • Target engagement assays: Directly measuring the binding of the compound to its intended target within the cell.

Q4: What is a suitable concentration range to start my experiments with this compound?

A4: The optimal concentration will be highly dependent on your specific cell line and the biological question you are investigating. It is always recommended to perform a dose-response curve, starting with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration) for your desired effect and for cytotoxicity.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered when using this compound in cellular assays.

Troubleshooting Guide 1: Unexpected or High Cytotoxicity

Problem: You observe a high level of cell death in your cultures, even at concentrations where you expect to see a specific biological effect, not general toxicity.

Causality: The observed cytotoxicity could be an inherent property of the compound, but it could also be a significant off-target effect that is masking your intended phenotype.

Workflow for Investigating Cytotoxicity:

A High Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assays (MTT and LDH) A->B C Determine CC50 (Cytotoxic Concentration 50%) B->C D Is CC50 significantly lower than expected effective concentration? C->D E YES: High probability of off-target cytotoxicity D->E Yes F NO: Cytotoxicity is likely an on-target or acceptable off-target effect D->F No G Reduce compound concentration and/or incubation time E->G H Consider alternative, less sensitive cell line E->H I Proceed with experiments below CC50 F->I

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols:

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[5]

  • Step 1: Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., DMSO).

  • Step 3: Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Step 4: MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]

  • Step 5: Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Step 6: Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6]

  • Step 1: Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Step 2: Prepare Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits).

    • Background: Culture medium without cells.

  • Step 3: Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • Step 4: LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mix (containing a substrate and a tetrazolium salt) according to the manufacturer's instructions.

  • Step 5: Incubation and Absorbance Reading: Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes). Measure the absorbance at the specified wavelength (typically around 490 nm).

Troubleshooting Guide 2: Inconsistent or Non-reproducible Results

Problem: You are observing variability in your experimental results between different experiments or even within the same experiment.

Causality: Inconsistent results can stem from several factors, including poor compound solubility, instability in culture medium, or interactions with assay components.

Workflow for Addressing Inconsistent Results:

A Inconsistent Results B Check Compound Solubility and Stability A->B C Is the compound soluble at the working concentration? B->C D YES: Proceed to next check C->D Yes E NO: Lower concentration or use a different solvent system C->E No F Is the compound stable in culture medium over the experiment's duration? D->F G YES: Consider assay-specific interference F->G Yes H NO: Reduce incubation time or replenish compound during the experiment F->H No I Perform Counter-Screening Assays G->I

Caption: Workflow for troubleshooting inconsistent results.

Recommendations:

  • Solubility Assessment: Visually inspect your compound dilutions for any precipitation. If you suspect poor solubility, consider using a nephelometer to quantify it.

  • Stability Assessment: The stability of this compound in your specific culture medium can be assessed by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration and integrity using methods like HPLC-MS.

  • Counter-Screening: Perform counter-screens to identify if your compound is interfering with the assay technology itself.[7][8] For example, if you are using a luciferase-based reporter assay, run a screen against purified luciferase to rule out direct inhibition.

Troubleshooting Guide 3: Phenotype Does Not Match Expected On-Target Effect

Problem: The observed cellular phenotype is different from what is reported in the literature for the inhibition of your hypothesized target (if any), or what you would predict based on its known function.

Causality: This is a strong indicator of a dominant off-target effect. It is crucial to confirm that the compound is engaging with its intended target in your cellular model.

Workflow for Target Validation:

A Phenotype Mismatch B Perform Target Engagement Assay (e.g., CETSA) A->B C Does the compound engage with the intended target at the effective concentration? B->C D YES: The target's role in the observed phenotype needs further investigation C->D Yes E NO: The observed phenotype is likely due to off-target effects C->E No F Use genetic methods (siRNA, CRISPR) to validate the target's role D->F G Consider proteomic profiling to identify potential off-targets E->G

Caption: Workflow for validating the on-target effect.

Experimental Protocol:

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a compound to its target protein in intact cells.[9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.

  • Step 1: Cell Treatment: Treat your cells with this compound at various concentrations, including a vehicle control.

  • Step 2: Heating: Heat the cell suspensions at a range of different temperatures to induce protein denaturation and precipitation.

  • Step 3: Cell Lysis: Lyse the cells to release the soluble proteins.

  • Step 4: Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the precipitated proteins.

  • Step 5: Detection of Soluble Target Protein: Analyze the amount of the target protein remaining in the supernatant using methods like Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.

Data Summary Table

The following table provides a general framework for the concentrations of this compound to consider in your initial experiments. Please note that these are starting points and should be optimized for your specific experimental system.

Assay TypeRecommended Starting Concentration RangeKey Considerations
Cytotoxicity (MTT/LDH) 0.01 µM - 100 µMDetermine the CC50 to establish a non-toxic working concentration range.
Target-based cellular assay 0.1 x to 100 x predicted IC50/EC50If a target is known, bracket the expected effective concentration.
Phenotypic screen 0.1 µM - 20 µMA narrower range is often used in initial screens to avoid general toxicity.
Target engagement (CETSA) 10 x to 100 x IC50/EC50Higher concentrations may be needed to observe a significant thermal shift.

Conclusion

Working with a small molecule that has a limited public profile, such as this compound, requires a commitment to rigorous experimental design and validation. By systematically addressing potential off-target effects through the workflows and protocols outlined in this guide, you can significantly increase the confidence in your experimental findings and contribute to the reliable characterization of this and other novel compounds. Remember that every small molecule is unique, and the insights gained from these validation experiments are invaluable for the successful progression of your research.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960–1964.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed. Retrieved from [Link]

  • Feng, B. Y., Simeonov, A., Jadhav, A., Baba, S. T., & Austin, C. P. (2007). A high-throughput screening assay for inhibitors of firefly luciferase. Journal of biomolecular screening, 12(3), 347–356.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Kumar, A., & Kumar, V. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(1), 102–106.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • The cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. (2020). PubMed. Retrieved from [Link]

  • The safety profile of hydroxychloroquine: major cutaneous and extracutaneous adverse events. (n.d.). Reumatismo. Retrieved from [Link]

  • van Meerloo, J., Ceri, H., & Withoff, S. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 716, 237–245.

Sources

Validation & Comparative

A Comparative Analysis of Anticancer Potential: 7,8-Dichloro-4-hydroxyquinoline versus Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activities.[1] Within the realm of oncology, two quinoline derivatives, the well-established antimalarial drug Chloroquine and the lesser-studied 7,8-Dichloro-4-hydroxyquinoline, present intriguing prospects for anticancer therapy. Chloroquine, a 4-aminoquinoline, has been extensively repurposed and investigated for its anticancer properties, with a multitude of preclinical studies and clinical trials exploring its efficacy.[2][3] In contrast, this compound, a halogenated 4-hydroxyquinoline, remains a relatively unexplored entity in cancer research. This guide provides a comprehensive comparison of the known anticancer activities of Chloroquine with the potential anticancer profile of this compound, drawing upon existing data for structurally related compounds to infer its possible mechanisms and efficacy.

Chloroquine: A Multi-Faceted Anticancer Agent

Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) have garnered significant attention for their pleiotropic effects on cancer cells, acting through both autophagy-dependent and -independent mechanisms.[2][4] Initially explored for its ability to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive stress, Chloroquine's anticancer activities are now understood to be far more complex.[5][6]

Mechanisms of Action of Chloroquine

Chloroquine's primary and most studied anticancer mechanism is the inhibition of autophagy . As a weak base, it accumulates in the acidic environment of lysosomes, raising their pH and preventing the fusion of autophagosomes with lysosomes.[2][7] This disruption of the autophagic flux leads to the accumulation of cellular waste and can trigger cancer cell death.[6]

However, the anticancer effects of Chloroquine are not solely reliant on autophagy inhibition. Other key mechanisms include:

  • Vessel Normalization: Chloroquine can normalize tumor vasculature, which reduces intratumoral hypoxia and metastasis.[2][8] This effect is linked to the activation of endothelial Notch1 signaling.[2]

  • Immune Modulation: It can promote anti-tumor immune responses by reprogramming tumor-associated macrophages from a tumor-promoting M2 phenotype to a tumor-killing M1 phenotype.[2]

  • Induction of Apoptosis: Chloroquine can induce paracrine apoptosis of cancer cells by stimulating the secretion of the tumor suppressor Prostate Apoptosis Response-4 (Par-4) from normal cells.[2]

  • Sensitization to Chemotherapy: By inhibiting autophagy, Chloroquine can enhance the efficacy of conventional chemotherapeutic agents and radiation therapy.[5]

The multifaceted mechanisms of Chloroquine are depicted in the following diagram:

G Chloroquine Chloroquine Lysosome Lysosome pH Increase Chloroquine->Lysosome Vessel_Norm Tumor Vessel Normalization Chloroquine->Vessel_Norm Immune_Mod Immune Modulation Chloroquine->Immune_Mod Apoptosis Apoptosis Induction Chloroquine->Apoptosis Autophagy Autophagy Inhibition Lysosome->Autophagy Chemo_Sens Chemosensitization Autophagy->Chemo_Sens Cancer_Cell_Death Cancer Cell Death Vessel_Norm->Cancer_Cell_Death Immune_Mod->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Chemo_Sens->Cancer_Cell_Death

Caption: Mechanisms of Chloroquine's anticancer activity.

Anticancer Efficacy of Chloroquine

Numerous preclinical studies have demonstrated the anticancer potential of Chloroquine and Hydroxychloroquine across a wide range of cancer types.[2] While they show limited efficacy as monotherapies, their combination with standard cancer treatments has shown favorable outcomes.[2] Several Phase I/II clinical trials have evaluated the safety and efficacy of Chloroquine and Hydroxychloroquine in patients with solid and hematological tumors.[2][3]

This compound: An Uncharted Territory with Anticancer Potential

Direct experimental data on the anticancer activity of this compound is notably scarce in publicly available scientific literature. However, by examining the structure-activity relationships of related halogenated and hydroxyquinoline derivatives, we can infer its potential as an anticancer agent.

Inferred Mechanisms of Action

The presence of two chlorine atoms on the quinoline ring is a significant structural feature. Halogenation of the quinoline scaffold has been shown to enhance the cytotoxic activity of these compounds against cancer cell lines. The dichloro-substitution, in particular, may contribute to increased lipophilicity, potentially facilitating cell membrane penetration.

The 4-hydroxyquinoline moiety is also a key pharmacophore. While distinct from the 8-hydroxyquinoline core found in some potent anticancer agents, the hydroxyl group can participate in hydrogen bonding and may be crucial for interacting with biological targets.

Based on the activities of related compounds, potential anticancer mechanisms for this compound could include:

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle, thereby preventing cancer cell proliferation.[1]

  • Inhibition of Topoisomerases: Some quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

  • Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors used in cancer therapy. It is plausible that this compound could exhibit inhibitory activity against protein kinases involved in cancer cell signaling pathways.

A hypothetical workflow for the initial assessment of this compound's anticancer activity is presented below:

G Compound 7,8-Dichloro-4- hydroxyquinoline In_Vitro In Vitro Cytotoxicity (MTT/SRB Assay) Compound->In_Vitro Mechanism Mechanism of Action (Apoptosis, Cell Cycle) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

Comparative Cytotoxicity: A Data-Driven Perspective

To provide a quantitative comparison, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Chloroquine against various cancer cell lines. It is crucial to reiterate that no specific IC50 data for this compound has been found in the reviewed literature. The table for this compound is therefore populated with data from structurally related dihalogenated hydroxyquinolines to provide a speculative reference point.

Table 1: Anticancer Activity of Chloroquine

Cancer Cell LineIC50 (µM)Reference
Bladder Cancer (RT4, 5637, T24)Varies
Brain CancerVaries
Ovarian CancerVaries
Breast CancerVaries
Thyroid CancerVaries

Note: IC50 values for Chloroquine can vary significantly depending on the cell line and experimental conditions.

Table 2: Postulated Anticancer Activity of this compound Based on Related Compounds

Related CompoundCancer Cell LineIC50 (µM)Reference
5,7-dichloro-8-hydroxyquinolineBEL7404 (Hepatocellular Carcinoma)0.02 - 5.11 (as Sn(IV) complex)
5,7-dichloro-8-hydroxyquinolineSKOV-3 (Ovarian Cancer)0.02 - 5.11 (as Sn(IV) complex)
5,7-dichloro-8-hydroxyquinolineNCI-H460 (Lung Cancer)0.02 - 5.11 (as Sn(IV) complex)*

Disclaimer: The data presented for related compounds, particularly as metal complexes, may not be representative of the activity of this compound itself. This table is for illustrative purposes to suggest potential potency and requires experimental validation.

Experimental Protocols for Anticancer Activity Assessment

For researchers interested in evaluating the anticancer potential of this compound and comparing it to Chloroquine, the following standardized protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Chloroquine in complete cell culture medium. Add the compounds to the respective wells and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

Chloroquine has a well-established, albeit complex, profile as a potential adjuvant in cancer therapy, primarily through its multifaceted mechanisms including autophagy inhibition and immune modulation. While direct evidence is lacking, the chemical structure of this compound suggests it may possess anticancer properties worthy of investigation. The presence of dichloro- and hydroxyl- moieties on the quinoline scaffold are features associated with cytotoxicity in other quinoline derivatives.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its IC50 values. Subsequent mechanistic studies, such as apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action. A direct, head-to-head comparison with Chloroquine using standardized assays will be essential to ascertain its relative potency and potential as a novel anticancer agent. The exploration of such understudied quinoline derivatives is a promising avenue for the discovery of new therapeutic leads in oncology.

References

  • Shouman, S., et al. (2021). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. MDPI. [Link]

  • Kondratskyi, A., et al. (2022). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. MDPI. [Link]

  • Antony, S. & S, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Kimura, T., et al. (2013). Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. AACR Journals. [Link]

  • Maes, H., et al. (2014). Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature. PMC. [Link]

  • Bortnik, S., et al. (2018). A Phase II Study of the Efficacy and Safety of Chloroquine in Combination With Taxanes in the Treatment of Patients With Advanced or Metastatic Anthracycline-refractory Breast Cancer. PMC. [Link]

  • Amaravadi, R. K., et al. (2011). Summary of 40 clinical trials involving chloroquine and hydroxychloroquine for cancer treatment. ResearchGate. [Link]

  • UK HealthCare. (2017). New study shows anti-malarial drugs may be able to treat cancer. UK HealthCare. [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Hydroxychloroquine. National Cancer Institute. [Link]

  • Abdel-Aziz, M., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. [Link]

  • Samra, Y. A., et al. (2022). Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer. NIH. [Link]

  • da Silva, A. C. S., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]

  • Chan, K. F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. [Link]

  • Galli, U., et al. (2014). Chloroquine and hydroxychloroquine for cancer therapy. PMC. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Ferrer, P., et al. (2025). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]

  • Manic, G., et al. (2014). Chloroquine and hydroxychloroquine for cancer therapy. PubMed. [Link]

  • Li, D., et al. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. PMC. [Link]

  • Wang, Y., et al. (2020). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [Link]

  • Yenigun, V. B., et al. (2025). Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]

  • Varisli, L., et al. (2020). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. PubMed Central. [Link]

  • ResearchGate. (n.d.). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. ResearchGate. [Link]

  • Szymański, P., et al. (2022). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dichloro-hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Significance of Halogenation

The 8-hydroxyquinoline (8HQ) core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities stemming from its potent metal-chelating properties.[1][2] This bidentate ligand, consisting of a pyridine ring fused to a phenol, can sequester essential metal ions like iron, copper, and zinc, thereby disrupting vital enzymatic processes in pathogenic microbes and cancer cells.[2] The introduction of halogen atoms, particularly chlorine, onto the 8HQ ring system profoundly modulates its physicochemical properties—such as lipophilicity and electronic distribution—which in turn significantly influences its biological efficacy. This guide provides a comparative analysis of dichloro-hydroxyquinoline isomers, focusing on the structure-activity relationships (SAR) that govern their antimicrobial and anticancer potential. While a direct comparative study across all possible dichloro-isomers is sparse in the literature, a robust SAR profile can be constructed by examining the most studied isomer, 5,7-dichloro-8-hydroxyquinoline, in the context of its mono-chloro and other di-halogenated analogs.

Isomeric Landscape of Dichloro-8-hydroxyquinolines

The positioning of two chlorine atoms on the benzenoid ring of the 8-hydroxyquinoline scaffold can result in several distinct isomers. The numbering of the 8-hydroxyquinoline ring system is crucial for understanding the specific placement of these substituents and their resulting impact on biological activity.

Figure 1: Numbering of the 8-hydroxyquinoline core structure.

The most extensively studied isomer is 5,7-dichloro-8-hydroxyquinoline . Other potential isomers include, but are not limited to, 5,6-dichloro-, 4,6-dichloro-, and 4,7-dichloro-8-hydroxyquinoline. The specific location of the electron-withdrawing chlorine atoms dictates the acidity of the hydroxyl group, the electron density of the aromatic system, and the steric profile of the molecule, all of which are critical determinants of its interaction with biological targets.

Comparative Biological Activity: Unraveling the SAR

The biological activity of dichloro-hydroxyquinoline isomers is predominantly centered on their antimicrobial and anticancer effects. The position of the chlorine atoms is a key determinant of potency.

Antimicrobial Activity

Halogenation at positions 5 and 7 of the 8-hydroxyquinoline ring is a well-established strategy for enhancing antimicrobial potency.

  • Influence of Dichlorination: Studies have consistently shown that dichlorination at the 5 and 7 positions leads to superior antibacterial activity compared to the parent 8-hydroxyquinoline or its mono-chloro derivatives.[3] For instance, 5,7-dichloro-8-hydroxyquinoline has demonstrated supreme anti-bacterial activity against various strains.[3][4] This enhancement is attributed to an optimal balance of lipophilicity, which facilitates passage through bacterial cell membranes, and increased electron-withdrawing effects, which may enhance metal chelation or interaction with target enzymes.

  • Comparison with other Halogens: Dihalogenated 8-hydroxyquinolines, in general, show high antimicrobial potency.[4] Compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and other di-halo derivatives (e.g., dibromo) also exhibit strong activity, suggesting that the presence of two halogen atoms at these specific positions is a key pharmacophoric feature.[4][5]

Table 1: Comparative Antimicrobial Activity of Halogenated 8-Hydroxyquinolines

CompoundOrganismMIC (μM)Reference
8-Hydroxyquinoline (8HQ)S. aureus≤6.90–110.20[3]
5-Chloro-8HQ (Cloxyquin)S. aureus≤5.58–44.55[3]
5,7-Dichloro-8HQN. gonorrhoeae0.28-0.56[4]
Clioquinol (5-Chloro-7-iodo-8HQ)N. gonorrhoeae0.10-0.20[4]
Iodoquinol (5,7-diiodo-8HQ)N. gonorrhoeae0.08-0.15[4]

Data compiled from multiple sources for comparative purposes.

The data clearly indicates that halogenation significantly boosts antimicrobial activity, with di-halogenated derivatives, including the 5,7-dichloro isomer, showing particularly high potency. The trend suggests that increasing the size and lipophilicity of the halogen at position 7 (Iodo > Chloro) can further enhance activity against certain pathogens.

Anticancer Activity

The anticancer properties of dichloro-hydroxyquinolines are also prominent, with the 5,7-dihalo substitution pattern being crucial for cytotoxicity against various cancer cell lines.

  • Mechanism of Action: The anticancer effects are often linked to their ability to chelate metals, inhibit crucial enzymes like proteasomes, and induce apoptosis.[6] For example, the related compound clioquinol has been shown to disrupt proteasome activity and induce cancer cell death.[6]

  • Positional Importance: While data on various dichloro-isomers is limited, studies on related quinoline scaffolds suggest that the position of chlorine atoms is a critical determinant of anticancer activity.[7] Research on 5,7-dihalo-8-quinolinol metal complexes has shown them to be highly cytotoxic agents against various human tumor cells, with IC50 values in the nanomolar to low micromolar range.

Table 2: Comparative Anticancer Activity of Halogenated 8-Hydroxyquinoline Derivatives

Compound/ComplexCell LineIC50Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25±0.034 µg/mL[8]
5,7-Dihalo-8-quinolinol Co(II) ComplexesHeLa (Cervical)0.8 nM–11.88 μM[9]
Clioquinol (5-Chloro-7-iodo-8HQ)HuCCT1 (Cholangiocarcinoma)2.84 µM[6]
Nitroxoline (5-Nitro-8HQ)HuCCT1 (Cholangiocarcinoma)3.69 µM[6]

The potent activity of the 5,7-dihalo-8-quinolinol complexes underscores the importance of this substitution pattern for developing effective anticancer agents.[9] The ability of these compounds to exhibit high cytotoxicity at very low concentrations makes them promising candidates for further drug development.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for determining the antimicrobial and cytotoxic activities of dichloro-hydroxyquinoline isomers.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare stock solution of dichloro-hydroxyquinoline isomer in DMSO p2 Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate p1->p2 p3 Prepare standardized bacterial inoculum (0.5 McFarland standard) and dilute to final concentration of ~5x10^5 CFU/mL p2->p3 i1 Inoculate each well of the 96-well plate with the bacterial suspension p3->i1 i2 Include positive (no drug) and negative (no bacteria) controls i1->i2 i3 Incubate plates at 35-37°C for 16-20 hours i2->i3 a1 Visually inspect plates for turbidity (bacterial growth) a2 Determine MIC: the lowest concentration with no visible growth a1->a2

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[10] The final volume in each well should be 50 µL.

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35°C for 16-20 hours in ambient air.[12]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay c1 Culture cancer cells to ~80% confluency c2 Trypsinize and seed cells into a 96-well plate at a predetermined density (e.g., 1x10^4 cells/well) c1->c2 c3 Incubate for 24 hours to allow cell attachment c2->c3 t2 Replace old medium with medium containing the test compounds c3->t2 t1 Prepare serial dilutions of dichloro-hydroxyquinoline isomers in culture medium t1->t2 t3 Incubate for a specified period (e.g., 24, 48, or 72 hours) t2->t3 a1 Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C t3->a1 a2 Remove MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals a1->a2 a3 Measure absorbance at ~570 nm using a microplate reader a2->a3

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[15]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a range of concentrations of the dichloro-hydroxyquinoline isomers by serial dilution in culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[15]

  • MTT Addition and Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13][16]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[15] Shake the plate gently for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[16]

    • Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The structure-activity relationship of dichloro-hydroxyquinoline isomers is strongly dictated by the position of the chlorine substituents. The available evidence robustly supports that dichlorination at the 5 and 7 positions of the 8-hydroxyquinoline scaffold is a highly effective strategy for enhancing both antimicrobial and anticancer activities. This specific substitution pattern appears to confer an optimal combination of lipophilicity and electronic properties necessary for potent biological action, likely mediated through enhanced metal chelation and interaction with key cellular targets.

While the 5,7-dichloro isomer is well-characterized, a significant gap exists in the direct comparative evaluation of other dichloro-isomers. Future research should focus on the systematic synthesis and parallel screening of a complete isomeric library. Such studies would provide a more granular understanding of the SAR, potentially identifying isomers with improved potency, selectivity, or more favorable toxicological profiles. Elucidating the precise molecular targets and mechanisms of action for the most active isomers will be crucial for their rational development into next-generation therapeutic agents.

References

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 17, 2026, from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 17, 2026, from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved January 17, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 17, 2026, from [Link]

  • Al-Trawneh, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved January 17, 2026, from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Retrieved January 17, 2026, from [Link]

  • ScienceDirect. (n.d.). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Retrieved January 17, 2026, from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved January 17, 2026, from [Link]

  • American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Retrieved January 17, 2026, from [Link]

  • Dove Medical Press. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). The halogenated 8-hydroxyquinolines. Retrieved January 17, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved January 17, 2026, from [Link]

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 17, 2026, from [Link]

  • RSC Advances. (n.d.). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved January 17, 2026, from [Link]

Sources

Validating the Mechanism of Action of 7,8-Dichloro-4-hydroxyquinoline in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro mechanism of action of the novel compound 7,8-Dichloro-4-hydroxyquinoline. Drawing from established methodologies in cellular and biochemical analysis, we present a series of self-validating experiments designed to elucidate its molecular targets and cellular effects. For the purpose of this illustrative guide, we will hypothesize a putative mechanism of action for this compound as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes frequently implicated in disease.

Introduction to this compound and the MAPK Signaling Pathway

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound is a halogenated quinoline compound with a structure that suggests potential interactions with various biological targets. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to known kinase inhibitors and other bioactive quinolines warrants an investigation into its effects on key cellular signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, regulating cell proliferation, differentiation, inflammation, and apoptosis.[3] Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention. This guide will outline a systematic approach to determine if this compound exerts its effects by modulating this critical pathway.

Experimental Framework for Mechanism of Action Validation

To rigorously validate the hypothesized mechanism of this compound, a multi-faceted approach is essential. We will employ a combination of biochemical and cell-based assays to investigate its direct enzymatic inhibition and its impact on intracellular signaling events.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments designed to test the hypothesis that this compound is a MAPK pathway inhibitor.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays biochem_start Hypothesis: This compound inhibits a MAPK pathway kinase enzyme_inhibition In vitro Kinase Inhibition Assay (e.g., MEK1, ERK2) biochem_start->enzyme_inhibition Direct Target Engagement ic50_determination IC50 Determination enzyme_inhibition->ic50_determination Quantify Potency cell_based_start Cellular Phenotype Analysis ic50_determination->cell_based_start Confirmation in Cellular Context phospho_protein Phospho-Protein Detection (Western Blot / Multiplex Assay) cell_based_start->phospho_protein Target Engagement in Cells reporter_gene Reporter Gene Assay (e.g., AP-1 Luciferase) phospho_protein->reporter_gene Downstream Effects cytotoxicity Cytotoxicity Assay (MTT / CellTiter-Glo) reporter_gene->cytotoxicity Functional Outcome mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., AP-1) ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Compound 7,8-Dichloro-4- hydroxyquinoline Compound->MEK Inhibits

Caption: Proposed mechanism of this compound as a MEK1/2 inhibitor in the MAPK pathway.

Conclusion

This guide has outlined a systematic and self-validating approach to investigate the in vitro mechanism of action of this compound, using the inhibition of the MAPK pathway as a working hypothesis. By combining direct biochemical assays with cell-based validation of target engagement, downstream signaling, and functional outcomes, researchers can build a robust body of evidence to support a specific mechanism of action. The comparative nature of these experiments, including the use of well-characterized positive and negative controls, is critical for the confident interpretation of the results. This framework can be adapted to investigate other potential mechanisms of action for this and other novel compounds in drug discovery and development.

References

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

  • Schoenwaelder, S. M., & Burridge, K. (2009). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record Part A: Discoveries in Molecular, Cellular, and Evolutionary Biology, 277A(2), 194-208. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • Zhang, T., Mehrotra, N., & Zang, Y. (2020). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro -to- in vivo scaling models. Acta Pharmaceutica Sinica B, 10(7), 1164-1182. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. John Wiley & Sons. Retrieved from [Link]

  • Binda, C., et al. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 18(25), 3814–3829. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8007554, this compound. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(14), 3278. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • Rainsford, K. D., Parke, A. L., Clifford-Rashotte, M., & Kean, W. F. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. In Hydroxychloroquine and Chloroquine Retinopathy (pp. 1-22). Springer, New York, NY. Retrieved from [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5288072, 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxychloroquine. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Information Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Retrieved from [Link]

  • Wang, Y. H., et al. (2012). Synthesis and in vitro evaluation of 8-hydroxyquinolines as dental plaque inhibitors. Bioorganic & medicinal chemistry letters, 22(12), 4079-4082. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 693139, 7,8-Dichloroquinoline-4-one-3-carboxylic acid. Retrieved from [Link]

  • Paul, K., & Dhiman, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic chemistry, 108, 104633. Retrieved from [Link]

  • Ben-Zvi, I., Kivity, S., Langevitz, P., & Shoenfeld, Y. (2012). Hydroxychloroquine: from malaria to autoimmunity. Clinical reviews in allergy & immunology, 42(2), 145-153. Retrieved from [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature reviews. Rheumatology, 16(3), 155-166. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 7,8-Dichloro-4-hydroxyquinoline's Biological Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Dichlorinated Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific biological profile of a quinoline derivative is intricately dictated by the nature and position of its substituents. Halogenation, in particular, has been shown to significantly modulate the physicochemical properties and biological activities of these compounds. The introduction of chlorine atoms can enhance membrane permeability, metabolic stability, and target engagement.

This guide focuses on 7,8-Dichloro-4-hydroxyquinoline, a halogenated quinoline whose biological activities remain largely unexplored in a comparative context. While direct, cross-cell line comparative data for this specific molecule is sparse in publicly available literature, the known activities of structurally related 7-chloroquinoline and 8-hydroxyquinoline derivatives provide a strong rationale for a systematic investigation into its potential as a therapeutic agent. For instance, various 8-hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2][3][4][5] Similarly, the 7-chloroquinoline core is a key pharmacophore in several established drugs.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically cross-validate the biological activity of this compound across a panel of diverse cell lines. We will provide detailed, field-proven experimental protocols and the scientific rationale behind key experimental choices, empowering researchers to generate robust and comparable data.

Hypothesized Biological Activities and Cell Line Selection

Based on the structure-activity relationships of related quinoline compounds, we can hypothesize that this compound may exhibit:

  • Anticancer Activity: Due to the known cytotoxic effects of many quinoline derivatives.[5][7]

  • Anti-inflammatory Activity: Given the immunomodulatory properties of some quinolines.

  • Neuroprotective Effects: As observed with certain quinoline-based compounds.

To effectively cross-validate these potential activities, a carefully selected panel of cell lines is crucial. The following table outlines a recommended starting point:

Biological ActivityCell Line TypeRecommended Cell LinesRationale
Anticancer Breast CancerMCF-7, MDA-MB-468Represent different subtypes of breast cancer.[7]
Colon CancerHCT116, SW480Commonly used models for colorectal cancer research.[2][6]
LeukemiaCCRF-CEMA well-characterized leukemia cell line.[6]
Non-cancerousHaCaT (Keratinocytes), BJ FibroblastsTo assess selectivity and potential toxicity to healthy cells.[2][6]
Anti-inflammatory MacrophageRAW 264.7A standard model for studying inflammation and macrophage activation.[8][9][10]
Neuroprotection NeuronalSH-SY5Y, Primary Cortical NeuronsEstablished models for neurodegenerative disease research.[11][12][13][14][15]

Experimental Workflow for Cross-Validation

A systematic approach is essential for generating high-quality, comparable data across different cell lines. The following workflow provides a logical progression from initial screening to mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Initial Viability Screening cluster_phase2 Phase 2: Mechanistic Assays (for active cell lines) cluster_phase3 Phase 3: Data Analysis and Comparison a Prepare Cell Cultures b Treat with this compound (Dose-Response) a->b c Perform Cell Viability Assay (e.g., MTT, Resazurin) b->c d Determine IC50 Values c->d e Apoptosis Assay (e.g., Annexin V/PI Staining) d->e Proceed if IC50 is significant f Reactive Oxygen Species (ROS) Measurement d->f Proceed if IC50 is significant g Western Blot for Key Signaling Proteins d->g Proceed if IC50 is significant h Compare IC50 Values Across Cell Lines e->h f->h g->h i Correlate Mechanistic Data with Viability h->i j Draw Conclusions on Cell-Specific Activity i->j western_blot_workflow a Cell Lysis & Protein Extraction b Protein Quantification (BCA Assay) a->b c SDS-PAGE (Protein Separation) b->c d Electrotransfer to Membrane c->d e Blocking (e.g., with BSA or milk) d->e f Primary Antibody Incubation (overnight at 4°C) e->f g Secondary Antibody Incubation (1 hour at RT) f->g h Detection (Chemiluminescence or Fluorescence) g->h i Data Analysis h->i

A generalized workflow for Western Blot analysis.

Comparative Data Summary

All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison across cell lines.

Table 1: Comparative IC50 Values of this compound

Cell LineCell TypeIC50 (µM) after 48h Treatment
MCF-7Breast CancerExperimental Data
MDA-MB-468Breast CancerExperimental Data
HCT116Colon CancerExperimental Data
SW480Colon CancerExperimental Data
CCRF-CEMLeukemiaExperimental Data
HaCaTNon-cancerous KeratinocyteExperimental Data
BJ FibroblastsNon-cancerous FibroblastExperimental Data
RAW 264.7MacrophageExperimental Data
SH-SY5YNeuronalExperimental Data

Table 2: Summary of Mechanistic Findings

Cell LineROS Induction (Fold Change vs. Control)Apoptosis Induction (% Annexin V Positive)Key Signaling Pathway Modulation
Cell Line 1Experimental DataExperimental Datae.g., Increased Cleaved Caspase-3
Cell Line 2Experimental DataExperimental Datae.g., Decreased p-NF-κB
............

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic cross-validation of this compound's biological activity. By employing the detailed protocols and comparative analyses outlined herein, researchers can generate robust and reliable data to elucidate the therapeutic potential of this compound. The findings from these studies will be instrumental in determining its selectivity, mechanism of action, and potential for further development as an anticancer, anti-inflammatory, or neuroprotective agent. Future in vivo studies in relevant animal models will be a critical next step to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

References

  • Drug Design Org. Structure Activity Relationships. [Link]

  • PubMed. Structure--activity relationship of quinolones. [Link]

  • PubMed. Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. [Link]

  • PubMed. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • MDPI. Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. [Link]

  • MDPI. Natural Compounds Regulate Macrophage Polarization and Alleviate Inflammation Against ALI/ARDS. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PubMed. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • National Center for Biotechnology Information. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • MDPI. 7,8-Dihydroxyflavone Attenuates Inflammatory Response and Insulin Resistance Induced by the Paracrine Interaction between Adipocytes and Macrophages. [Link]

  • MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

  • National Center for Biotechnology Information. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • PubMed. 7,8-Dihydroxyflavone Attenuates Inflammatory Response and Insulin Resistance Induced by the Paracrine Interaction between Adipocytes and Macrophages. [Link]

  • PubMed. 7,8-Dihydroxyflavone Exhibits Anti-Inflammatory Properties by Downregulating the NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Treated RAW264.7 Cells. [Link]

  • PubMed. Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease. [Link]

  • University of the Aegean. stereochemistry and biological activity of drugs. [Link]

  • National Center for Biotechnology Information. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. [Link]

  • University of the Aegean. A. Early Methods. [Link]

  • National Center for Biotechnology Information. 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway. [Link]

  • National Center for Biotechnology Information. Neurotrophic effects of 7,8-dihydroxycoumarin in primary cultured rat cortical neurons. [Link]

  • PubMed. Neurotrophic effects of 7,8-dihydroxycoumarin in primary cultured rat cortical neurons. [Link]

  • ResearchGate. 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Dichloro-substituted Hydroxyquinolines: 7,8-Dichloro-4-hydroxyquinoline vs. 5,7-dichloro-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the perpetual search for novel antimicrobial agents, halogenated quinolines have long been a subject of interest due to their broad-spectrum activity. This guide provides a detailed comparative analysis of two isomeric compounds: 7,8-Dichloro-4-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline. While both share a dichlorinated quinoline scaffold, the positional differences of the chloro and hydroxyl groups significantly influence their biological activity and mechanism of action. This document synthesizes available experimental data to offer a comparative perspective on their antimicrobial efficacy, shedding light on their potential as leads in drug discovery.

Introduction to Dichloro-hydroxyquinoline Isomers

Quinolines are heterocyclic aromatic compounds that form the backbone of many synthetic drugs, most notably the quinolone antibiotics. The addition of hydroxyl and chloro groups to the quinoline ring can enhance their antimicrobial properties. This compound and 5,7-dichloro-8-hydroxyquinoline are two such derivatives, differing in the substitution pattern on the quinoline nucleus. This structural variance is critical, as it dictates the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

5,7-dichloro-8-hydroxyquinoline is a well-documented compound with established antibacterial and antifungal properties.[1] It is known for its use as a topical anti-infective agent.[2] In contrast, specific antimicrobial data for This compound is less prevalent in publicly available literature. Therefore, for the purpose of this guide, its potential antimicrobial action will be discussed in the context of the broader class of 4-quinolones, which have a well-established mechanism of action.[3][4] It is crucial to acknowledge this as a limitation in a direct comparative analysis.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

5,7-dichloro-8-hydroxyquinoline: A Profile of Potent Activity

Experimental data demonstrates that 5,7-dichloro-8-hydroxyquinoline exhibits significant activity against a range of pathogenic microorganisms, including bacteria and fungi. Its efficacy is particularly notable against certain drug-resistant strains.

MicroorganismStrainMIC (µM)Reference
Mycobacterium tuberculosis-0.1[5]
Mycobacterium smegmatis-1.56[5]
Staphylococcus aureus (MSSA)-2.2[5]
Staphylococcus aureus (MRSA)-1.1[5]
Gonococcal pathogen-0.28-0.56[6]

Note: The MIC values are presented in µM for consistency. Original data may have been reported in other units.

The data clearly indicates that 5,7-dichloro-8-hydroxyquinoline is a potent antimicrobial agent, with particularly high activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[5]

This compound: An Inferential Analysis

Unraveling the Mechanisms of Action

The differing substitution patterns of these two isomers suggest distinct mechanisms of antimicrobial action.

5,7-dichloro-8-hydroxyquinoline: The Role of Metal Chelation

The antimicrobial activity of 8-hydroxyquinolines, including the 5,7-dichloro derivative, is strongly linked to their ability to chelate metal ions.[4] These compounds can form stable complexes with essential metal ions like copper (Cu²⁺) and iron (Fe²⁺), which are crucial for the function of many microbial enzymes.

The proposed mechanism involves the following steps:

  • Penetration: The lipophilic nature of the molecule allows it to penetrate the microbial cell membrane.

  • Metal Chelation: Once inside the cell, it chelates intracellular metal ions.

  • Enzyme Inhibition: The resulting metal-complex or the depletion of essential metal ions inhibits the activity of key enzymes involved in cellular respiration and other vital metabolic pathways, leading to cell death.[8]

Recent studies on Mycobacterium tuberculosis suggest that the bactericidal activity of 8-hydroxyquinolines is potentiated by copper, with the 8-hydroxyquinoline acting as a copper ionophore, leading to copper-mediated toxicity within the bacterial cell.[9]

Caption: Proposed mechanism of 5,7-dichloro-8-hydroxyquinoline via metal chelation.

This compound: Targeting DNA Replication

The 4-quinolone class of antibiotics, to which this compound belongs, has a well-defined mechanism of action that targets bacterial DNA replication.[3][10] These compounds inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4]

  • Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. 4-quinolones trap the gyrase-DNA complex, leading to double-strand breaks in the DNA.

  • Inhibition of Topoisomerase IV: This enzyme is involved in the decatenation (separation) of daughter chromosomes after replication. Inhibition of topoisomerase IV prevents cell division.

The accumulation of double-strand DNA breaks is ultimately lethal to the bacterium.

Caption: General mechanism of action for 4-quinolone antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

To enable researchers to conduct their own comparative studies, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle

This method involves preparing two-fold serial dilutions of the antimicrobial compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh the test compounds (this compound and 5,7-dichloro-8-hydroxyquinoline) and dissolve them in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid affecting microbial growth.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 to 12 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 50 µL of the standardized inoculum suspension. The final volume in each well will be 100 µL.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare Compound Stock Solutions Dilute Perform Serial Dilutions of Compounds Stock->Dilute Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microorganism Inoculum->Inoculate Plate Prepare 96-Well Plate with Broth Plate->Dilute Dilute->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Visually Read Results (Turbidity) Incubate->Read Determine Determine MIC Value Read->Determine

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Perspectives

This comparative guide highlights the potent antimicrobial activity of 5,7-dichloro-8-hydroxyquinoline, supported by experimental MIC data. Its mechanism of action, centered on metal chelation, distinguishes it from many conventional antibiotics. For this compound, while direct evidence is lacking, its structural classification as a 4-quinolone suggests a potential mechanism involving the inhibition of bacterial DNA replication enzymes.

The clear difference in the proposed mechanisms of action underscores the profound impact of substituent positioning on the quinoline scaffold. This provides a compelling rationale for the further investigation of this compound to experimentally validate its antimicrobial efficacy and elucidate its precise mechanism. Such studies would not only fill a knowledge gap but also potentially reveal a new lead compound with a different target profile compared to its 8-hydroxy isomer. For drug development professionals, the potent activity of 5,7-dichloro-8-hydroxyquinoline, especially against resistant pathogens, warrants further exploration in preclinical models.

References

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC - NIH. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]

  • 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC - NIH. [Link]

  • 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS Infectious Diseases. [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. PMC - NIH. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. [Link]

  • The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. PMC - NIH. [Link]

  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed. [Link]

  • Quinolone antibiotic. Wikipedia. [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed. [Link]

  • 7-Chloro-4-hydroxyquinoline. PubChem. [Link]

  • 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Quinolone antibiotics. PMC - PubMed Central - NIH. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Mechanisms of resistance to the 4-quinolone antibacterial agents. Oxford Academic. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

  • Anti-QS Strategies Against Pseudomonas aeruginosa Infections. MDPI. [Link]

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. [Link]

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. ScienceOpen. [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. [Link]

  • Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

Sources

In Vivo Validation of Novel Quinoline-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the antitumor effects of novel quinoline derivatives, with a specific focus on 7,8-Dichloro-4-hydroxyquinoline. It is designed for researchers, scientists, and drug development professionals engaged in preclinical cancer research. This document synthesizes established methodologies with expert insights to facilitate robust and reproducible in vivo studies. We will objectively compare the hypothesized potential of this compound with established quinoline-based compounds and standard chemotherapeutics, supported by experimental data from relevant literature.

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer effects.[1][2] Quinoline derivatives exert their antitumor activities through diverse mechanisms, such as the induction of apoptosis, inhibition of tyrosine kinases, and interference with DNA replication.[3][4] The subject of this guide, this compound, is a novel compound of interest due to the established contribution of halogen and hydroxyl substitutions to the cytotoxic potential of the quinoline ring. While specific in vivo data for this compound is not yet broadly available, this guide will delineate the established experimental pathways for its validation and compare its expected performance against other pertinent quinoline derivatives that have undergone in vivo evaluation.

Comparative Landscape: Positioning this compound

To contextualize the potential of this compound, we will compare it with other quinoline derivatives that have published in vivo data, as well as standard-of-care chemotherapeutics. This comparative approach is essential for benchmarking the efficacy and potential clinical translatability of a novel compound.

Compound/DrugCancer ModelDosage RegimenKey In Vivo EfficacyReference
This compound Hypothesized for solid tumors (e.g., colon, breast)To be determinedExpected tumor growth inhibitionN/A
Compound 91b1 Esophageal Squamous Cell Carcinoma (KYSE-450) Xenograft in nude mice10 mg/kg/day, intraperitonealSignificant reduction in tumor size[5]
Clioquinol Human cancer cell xenografts in miceNot specifiedInhibition of tumor growth[6]
8-hydroxy-2-quinolinecarbaldehyde Hepatocellular Carcinoma (Hep3B) Xenograft in athymic nude mice10 mg/kg/day, intraperitonealAbolished tumor growth[7]
Cisplatin Esophageal Cancer Xenograft2 mg/kg, every 3 days for 5 doses, intraperitonealSignificant reduction in tumor volume and weight[5]
5-Fluorouracil (5-FU) Various solid tumorsVaries by modelStandard chemotherapeutic benchmark[8]

Mechanistic Insights: The Rationale Behind Quinoline Cytotoxicity

The antitumor effects of quinoline derivatives are often multifaceted. The proposed mechanisms of action for compounds like this compound are predicated on the known activities of similar structures.

Key Hypothesized Mechanisms:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells.[3][8] This is a primary endpoint to be assessed in in vivo studies through techniques like TUNEL staining of tumor tissues.

  • Inhibition of Signaling Pathways: Quinoline scaffolds can interfere with critical cell signaling pathways involved in proliferation and survival, such as the EGFR and VEGF pathways.[4]

  • DNA Damage and Repair Inhibition: Some quinoline compounds can intercalate with DNA or inhibit enzymes involved in DNA repair, leading to cell cycle arrest and apoptosis.

Experimental Design for In Vivo Validation

A robust in vivo study design is paramount for generating reliable and translatable data. The following section outlines a detailed experimental workflow for validating the antitumor effects of this compound.

Murine Xenograft Model: A Step-by-Step Protocol

The subcutaneous xenograft model in immunodeficient mice is a widely accepted standard for preliminary in vivo efficacy studies.

Materials:

  • Human cancer cell line (e.g., HCT-116 for colon cancer)

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID)

  • Matrigel or similar extracellular matrix

  • This compound, vehicle control, and positive control (e.g., Cisplatin)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to achieve the required cell number for implantation.

  • Animal Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

    • Administer the treatments as per the predetermined schedule (e.g., daily intraperitoneal injections).

  • Data Collection and Analysis:

    • Continue monitoring tumor growth and body weight throughout the study.

    • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed antitumor effects.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Cell Implantation cell_culture->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis euthanasia->data_analysis

Caption: In Vivo Xenograft Experimental Workflow.

Conclusion and Future Directions

The in vivo validation of novel compounds like this compound is a critical step in the drug development pipeline. This guide provides a foundational framework for conducting these studies with scientific rigor. By comparing the performance of a novel agent against established compounds and utilizing standardized protocols, researchers can generate the robust data necessary to advance promising candidates toward clinical evaluation. Future studies should also consider orthotopic models for a more clinically relevant tumor microenvironment and detailed pharmacokinetic and pharmacodynamic analyses to fully characterize the compound's behavior in vivo.

References

  • Benchchem. (n.d.). In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers.
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • National Institutes of Health. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo.
  • PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • Neuroquantology. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • National Institutes of Health. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.
  • Benchchem. (n.d.). In Vivo Anticancer Activity of Quinoline Derivative 91b1 Compared to Standard Chemotherapies in Esophageal Squamous Cell Carcino.
  • MDPI. (n.d.). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer.
  • National Institutes of Health. (n.d.). Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer.
  • National Institutes of Health. (n.d.). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment.
  • National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • PubMed. (n.d.). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors.
  • National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • MDPI. (n.d.). Anti-Cancer Potential of Phytochemicals: The Regulation of the Epithelial-Mesenchymal Transition.
  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • PubMed. (2005). Anticancer activity of the antibiotic clioquinol.
  • PubMed Central. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • PubMed. (n.d.). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents.
  • PubMed. (n.d.). Anticancer activity of 7,8-dihydroxyflavone in melanoma cells via downregulation of α-MSH/cAMP/MITF pathway.
  • National Institutes of Health. (n.d.). Pharmacology of Chloroquine and Hydroxychloroquine.
  • PubMed Central. (n.d.). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells.
  • National Institutes of Health. (n.d.). Hydroxychloroquine.

Sources

A Head-to-Head Comparison of 7,8-Dichloro-4-hydroxyquinoline with other Quinoline-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of inhibitors targeting a diverse range of biological macromolecules. Its rigid, bicyclic structure provides a versatile framework for the design of potent and selective therapeutic agents. This guide offers a detailed, head-to-head comparison of 7,8-Dichloro-4-hydroxyquinoline with other prominent quinoline-based inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by available experimental data and insights into their structure-activity relationships.

While extensive research has been conducted on various quinoline derivatives, it is important to note that specific biological data for this compound is limited in the public domain. Therefore, this guide will leverage data from structurally related analogs, particularly other dichlorinated and 4-hydroxyquinoline derivatives, to infer potential activities and provide a robust comparative analysis.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a prominent pharmacophore in numerous FDA-approved drugs.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of physiochemical properties and biological activity. Quinoline-based compounds have demonstrated efficacy as inhibitors of a wide array of biological targets, including kinases, topoisomerases, and various enzymes involved in critical cellular pathways.[2][3]

This compound: An Unexplored Moiety

This compound is a quinoline derivative characterized by chlorine substitutions at the 7 and 8 positions and a hydroxyl group at the 4 position.[4] While its specific biological targets and inhibitory potency are not extensively documented, its structural features provide valuable clues to its potential mechanism of action. The dichlorination pattern on the benzene ring and the presence of the 4-hydroxy group are key determinants of its electronic and steric properties, which in turn govern its interactions with biological targets.

Head-to-Head Comparison with Other Quinoline-Based Inhibitors

To provide a comprehensive understanding of the potential of this compound, we will compare it with well-characterized quinoline-based inhibitors, focusing on two major classes: kinase inhibitors and topoisomerase inhibitors.

Quinoline-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Numerous quinoline-derivatives have been developed as potent kinase inhibitors.[5]

Structural and Mechanistic Comparison:

Many quinoline-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate protein. The quinoline scaffold often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

The 4-hydroxy group of this compound could potentially act as a hydrogen bond donor or acceptor, contributing to its binding affinity within a kinase active site. The chlorine atoms at positions 7 and 8 are electron-withdrawing groups that can influence the electron density of the quinoline ring system and participate in hydrophobic or halogen bonding interactions with the protein.

Performance Data of Representative Quinoline-Based Kinase Inhibitors:

CompoundTarget Kinase(s)IC50 (nM)Reference
Bosutinib Src, Abl1.2, >50[5]
Cabozantinib VEGFR2, MET0.035, 1.3[5]
Lenvatinib VEGFR2, FGFR14, 46[5]
Compound 9e COX-243[6]

This table presents a selection of FDA-approved and investigational quinoline-based kinase inhibitors with their respective targets and IC50 values. The inhibitory activity of this compound against these or other kinases has not been reported.

Quinoline-Based Topoisomerase Inhibitors

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[3] They are validated targets for cancer chemotherapy, and several quinoline-based compounds have been identified as potent topoisomerase inhibitors.

Structural and Mechanistic Comparison:

Quinoline-based topoisomerase inhibitors, such as camptothecin and its analogs, function by stabilizing the covalent complex between the topoisomerase enzyme and DNA, leading to DNA strand breaks and apoptosis. The planar quinoline ring system is crucial for intercalation into the DNA base pairs at the site of cleavage.

The planar structure of this compound suggests its potential to act as a DNA intercalator. The substituents on the quinoline ring would then modulate its binding affinity and specificity for the topoisomerase-DNA complex.

Performance Data of Representative Quinoline-Based Topoisomerase Inhibitors:

CompoundTarget TopoisomeraseActivityReference
Camptothecin Topoisomerase IPotent inhibitor[7]
Topotecan Topoisomerase IClinically used anticancer drug[7]
Irinotecan Topoisomerase IClinically used anticancer drug[7]

This table highlights well-established quinoline-based topoisomerase inhibitors. The activity of this compound against topoisomerases has not been experimentally determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Substitution at Position 4: The 4-hydroxy group is a common feature in many biologically active quinolines. It can participate in hydrogen bonding and its presence is often crucial for activity. For instance, in the case of 4-hydroxy-2(1H)-quinolinones, this group is important for their anti-inflammatory activity.[7]

  • Substitution at Positions 7 and 8: Halogenation, particularly chlorination, at the 7 and 8 positions can significantly impact the lipophilicity and electronic properties of the molecule. In some series of quinoline derivatives, 7-chloro substitution is essential for antimalarial activity.[8] The presence of two chlorine atoms in this compound would likely enhance its hydrophobic interactions with target proteins. Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have shown that lipophilicity is a key determinant of their ability to inhibit cellular respiration.[9]

Experimental Protocols

To facilitate further research into this compound and other quinoline-based inhibitors, we provide a general overview of key experimental protocols.

Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is the in vitro kinase assay.

Workflow:

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reaction Setup: In a microplate well, combine the purified kinase, a suitable substrate (peptide or protein), ATP, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction to occur.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Topoisomerase Inhibition Assay

The ability of a compound to inhibit topoisomerase activity can be assessed using a DNA relaxation assay.

Workflow:

Caption: General workflow for a topoisomerase inhibition assay.

Protocol:

  • Reaction Setup: Combine supercoiled plasmid DNA, purified topoisomerase I or II, and varying concentrations of the test compound in a reaction buffer.

  • Incubation: Incubate the mixture at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.

  • Electrophoresis: Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Conclusion and Future Directions

This compound represents an intriguing but understudied member of the quinoline family of inhibitors. Based on the structure-activity relationships of related compounds, it holds the potential to exhibit inhibitory activity against various biological targets, likely through mechanisms involving hydrogen bonding and hydrophobic interactions.

The lack of specific experimental data for this compound highlights a clear opportunity for future research. The synthesis and biological evaluation of this compound, along with a systematic exploration of its structure-activity relationship, could lead to the discovery of novel and potent inhibitors with therapeutic potential. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the biological properties of this and other quinoline derivatives. Further studies are warranted to elucidate its precise mechanism of action and to assess its efficacy and safety in preclinical models.

References

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (URL not available)
  • PubChem. This compound. [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (URL not available)
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL not available)
  • head-to-head study of quinoline vs quinazoline derivatives in cancer research. (URL not available)
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL not available)
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (URL not available)
  • A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Deriv
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (URL not available)
  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (URL not available)
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [Link]

  • Buy 7,8-Dichloroquinoline-4-carboxylic acid (EVT-15394867). (URL not available)
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (URL not available)
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. [Link]

  • Structure activity relationship (SAR)
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

  • Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermedi

Sources

Confirming Cellular Target Engagement of 7,8-Dichloro-4-hydroxyquinoline: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the unambiguous confirmation of a compound's interaction with its intended cellular target is a cornerstone of successful therapeutic development. This guide provides a comprehensive framework for confirming the cellular target engagement of 7,8-dichloro-4-hydroxyquinoline, a compound of interest with putative kinase inhibitory activity. Drawing upon field-proven insights, this document will navigate the researcher through a logical progression of experimental strategies, from initial biophysical validation to downstream signaling analysis, ensuring a robust and self-validating approach to target engagement confirmation.

While direct experimental data for this compound is emerging, its structural similarity to known quinoline-based inhibitors strongly suggests Protein Kinase CK2 as a putative target. CK2 is a constitutively active serine/threonine kinase implicated in a myriad of cellular processes, including cell growth, proliferation, and survival, making it a compelling target in oncology and other therapeutic areas.[1][2] This guide will therefore use the CK2 hypothesis as a central thread to compare and contrast state-of-the-art target engagement methodologies.

We will objectively compare the performance of leading label-free target engagement techniques, namely the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, with supporting experimental data for analogous compounds. Furthermore, we will explore the crucial subsequent step of downstream pathway analysis to provide a holistic view of target engagement and its functional consequences.

The Imperative of Target Engagement: Beyond Affinity to Cellular Function

Identifying a bioactive compound is merely the first step. To progress a molecule through the drug discovery pipeline, it is paramount to demonstrate that it binds to its intended target within the complex milieu of a living cell and elicits a desired functional response. Failure to rigorously validate target engagement can lead to misinterpretation of phenotypic data, wasted resources, and late-stage clinical failures. This guide emphasizes a multi-pronged approach to build a compelling case for the cellular target engagement of this compound.

A Comparative Analysis of Label-Free Target Engagement Methodologies

For compounds like this compound, where derivatization for affinity-based methods may alter its binding properties, label-free techniques are invaluable. Here, we compare two powerful and widely adopted methods: CETSA and DARTS.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature.Ligand binding protects the target protein from proteolytic degradation.
Primary Readout Quantification of soluble protein remaining after heat treatment.Quantification of intact protein remaining after limited proteolysis.
Advantages - Applicable in intact cells and tissues. - No compound or protein modification required. - Provides a direct measure of target binding in a physiological context.- No compound modification required. - Can be used with cell lysates or purified proteins. - Relatively simple and rapid workflow.
Limitations - Requires a specific antibody for the target protein for Western blot-based detection. - Not all proteins exhibit a significant thermal shift upon ligand binding.- The degree of protection from proteolysis can be subtle. - Optimization of protease concentration and digestion time is critical.
Throughput Moderate to high, with adaptations for 384-well formats.Moderate, can be adapted for higher throughput with automated liquid handling.

Experimental Deep Dive: Methodologies and Protocols

Cellular Thermal Shift Assay (CETSA): Monitoring Thermal Stabilization

CETSA is predicated on the principle that the binding of a small molecule can stabilize its target protein, rendering it more resistant to thermal denaturation.[3][4] This change in thermal stability is a direct proxy for target engagement.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Cell Lysis & Fractionation cluster_3 Protein Quantification cluster_4 Data Analysis A Treat cells with This compound or vehicle control B Aliquot cell suspension and heat at a range of temperatures A->B Incubate C Lyse cells and separate soluble and aggregated proteins by centrifugation B->C Process D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D Analyze E Plot protein abundance vs. temperature to generate melting curves D->E Plot

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line with known CK2 expression) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, a known CK2 inhibitor (e.g., CX-4945), or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[5][6]

  • Thermal Treatment:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the levels of soluble CK2α (the catalytic subunit of CK2) in each sample by Western blotting using a specific anti-CK2α antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble CK2α relative to the unheated control against the corresponding temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each treatment condition. A positive shift in the Tm in the presence of this compound would indicate target engagement.

Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

DARTS_Workflow cluster_0 Lysate Preparation cluster_1 Compound Incubation cluster_2 Limited Proteolysis cluster_3 Reaction Quenching cluster_4 Analysis A Prepare cell lysate B Incubate lysate with This compound or vehicle control A->B Treat C Add protease (e.g., thermolysin) for a limited time B->C Digest D Stop proteolysis with protease inhibitor or heat C->D Stop E Analyze protein degradation (e.g., SDS-PAGE, Western Blot) D->E Analyze

Caption: A schematic representation of the Drug Affinity Responsive Target Stability (DARTS) assay workflow.

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a non-denaturing lysis buffer to maintain native protein conformations.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with varying concentrations of this compound, a known CK2 inhibitor (e.g., TBBt), or vehicle control for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease, such as thermolysin or pronase, to each aliquot. The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion of the target protein in the vehicle-treated sample.

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature.

  • Reaction Quenching and Analysis:

    • Stop the proteolytic reaction by adding a protease inhibitor cocktail or by heat inactivation.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-CK2α antibody.

  • Data Analysis:

    • Quantify the band intensity of the full-length CK2α protein.

    • Compare the amount of intact CK2α in the compound-treated samples to the vehicle control. Increased abundance of intact CK2α in the presence of this compound indicates protection from proteolysis and, therefore, target engagement.

Comparative Data for Alternative CK2 Inhibitors

To provide context for the expected outcomes of target engagement assays with this compound, we can look at data for well-characterized CK2 inhibitors.

CompoundMethodTargetResultIC50/KiReference
CX-4945 (Silmitasertib) Kinase AssayCK2αPotent Inhibition1 nM (IC50), 0.38 nM (Ki)[6][11]
CX-4945 (Silmitasertib) CETSACK2αThermal Stabilization-[12]
TBBt (4,5,6,7-Tetrabromobenzotriazole) Kinase AssayCK2Potent Inhibition~0.5 µM (IC50)[13]
Dibenzofuran derivatives Kinase AssayCK2Potent Inhibition5.8 nM (IC50) for compound 12c[14]

Downstream Signaling Analysis: Validating the Functional Consequences of Target Engagement

Confirming that this compound binds to CK2 is a critical first step. The subsequent, equally important step is to demonstrate that this binding event translates into a functional modulation of CK2's downstream signaling pathways. This provides a crucial link between target engagement and the compound's cellular phenotype.

CK2 is known to regulate several key signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[1][15][16] Inhibition of CK2 would be expected to lead to predictable changes in the phosphorylation status and activity of key components of these pathways.

Signaling Pathways Potentially Modulated by CK2 Inhibition

Signaling_Pathways cluster_0 CK2 Inhibition cluster_1 PI3K/Akt Pathway cluster_2 Wnt/β-catenin Pathway CK2_Inhibitor 7,8-Dichloro-4- hydroxyquinoline CK2 CK2 CK2_Inhibitor->CK2 Inhibits Akt Akt CK2->Akt Phosphorylates pAkt p-Akt (Ser129) beta_catenin β-catenin CK2->beta_catenin Phosphorylates p_beta_catenin p-β-catenin (Thr393) Akt_targets Downstream Akt Targets (e.g., GSK3β, PRAS40) pAkt->Akt_targets Phosphorylates beta_catenin_degradation Proteasomal Degradation beta_catenin->beta_catenin_degradation Leads to TCF_LEF TCF/LEF p_beta_catenin->TCF_LEF Stabilizes & Translocates to Nucleus Wnt_target_genes Wnt Target Gene Transcription TCF_LEF->Wnt_target_genes Activates

Sources

Safety Operating Guide

Navigating the Disposal of 7,8-Dichloro-4-hydroxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7,8-Dichloro-4-hydroxyquinoline, a halogenated quinoline derivative. By elucidating the chemical principles that underpin these procedures, we aim to foster a culture of safety and compliance, ensuring that this compound is handled with the requisite care from bench to disposal.

Hazard Profile and Immediate Safety Considerations

Before initiating any disposal-related activities, it is imperative to recognize the inherent hazards of this compound. As a chlorinated heterocyclic compound, it is classified as a halogenated organic waste.[1] While specific toxicity data for this exact compound is not extensively documented in readily available literature, the precautionary principle dictates that it should be handled as a potentially hazardous substance.

Similar chlorinated compounds exhibit varying degrees of toxicity, and it is prudent to assume that this compound may cause skin and eye irritation.[2][3][4] Inhalation of dust particles should also be avoided.[3][5] Therefore, adherence to stringent personal protective equipment (PPE) protocols is the first line of defense.

Essential Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator (if dust generation is likely)To prevent inhalation of fine particles, especially when handling the solid compound.[5][6]

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound, particularly during weighing and transfer operations.[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. The overarching principle is that this compound must not be disposed of via standard laboratory drains or as general waste.[2][7] It must be treated as a hazardous chemical waste and disposed of through an approved waste disposal plant.[3][5]

Step 1: Waste Segregation and Containment

The cardinal rule of chemical waste management is segregation. This compound waste must be collected in a dedicated, properly labeled container.

  • Solid Waste: Collect pure this compound, contaminated weighing papers, gloves, and other solid materials in a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."[1]

  • Liquid Waste: If this compound is in a solution, it must be collected in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."[1] Do not mix this waste stream with non-halogenated organic solvents.[8]

The following diagram illustrates the initial decision-making process for waste segregation:

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containment Waste This compound Waste Generated IsSolid Is the waste solid or liquid? Waste->IsSolid SolidWaste Collect in 'Halogenated Organic Solid Waste' Container IsSolid->SolidWaste Solid LiquidWaste Collect in 'Halogenated Organic Liquid Waste' Container IsSolid->LiquidWaste Liquid

Caption: Initial waste segregation for this compound.

Step 2: Proper Labeling of Waste Containers

Accurate and detailed labeling is a critical component of safe waste disposal. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. However, the following information is generally required:

  • Full Chemical Name: "this compound"

  • Hazard Pictograms: Include appropriate GHS pictograms indicating potential hazards.

  • Principal Investigator/Laboratory Contact: For traceability.

Step 3: Storage of Waste Pending Disposal

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within your laboratory. This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arranging for Chemical Waste Pickup

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with a detailed inventory of the waste container's contents. The EHS department is responsible for coordinating with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with all local, state, and federal regulations.

The overall disposal workflow can be visualized as follows:

G A 1. Waste Generation & Personal Protective Equipment (PPE) B 2. Segregate into Halogenated Waste Stream (Solid or Liquid) A->B C 3. Securely Contain & Properly Label Waste Container B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Contact Environmental Health & Safety (EHS) for Pickup D->E F 6. EHS Coordinates with Licensed Hazardous Waste Disposal Vendor E->F G 7. Transportation to an Approved Waste Disposal Facility F->G H 8. Final Disposal via High-Temperature Incineration G->H

Caption: Complete disposal workflow for this compound.

The Rationale Behind the Disposal Method: Incineration

As a halogenated organic compound, the recommended disposal method for this compound is high-temperature incineration.[1][9] This thermal destruction process is carried out in specialized hazardous waste incinerators that operate at temperatures sufficient to break down the complex molecular structure of the compound.

These incinerators are equipped with advanced pollution control systems, such as scrubbers, to neutralize and capture the acidic gases (like hydrogen chloride) that are produced during the combustion of chlorinated materials.[9] This ensures that the disposal process itself does not lead to the release of harmful substances into the atmosphere. Landfilling is generally not a suitable option for halogenated organic wastes due to their potential to leach into the soil and groundwater.[9]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Safety Data Sheet. (2010-09-06).
  • 4 - Safety Data Sheet. (2012-01-09).
  • Safety Data Sheet - Sigma-Aldrich. (2024-09-06).
  • This compound | C9H5Cl2NO | CID 8007554 - PubChem.
  • 7-Chloro-4-hydroxyquinoline - Safety Data Sheet. (2011-02-01).
  • Material Safety Data Sheet - Quinoline, 96%.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA.
  • Hazardous Waste Segregation.
  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem - NIH.
  • 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet. (2011-12-15).
  • Laboratory Waste Disposal Handbook - University of Essex.

Sources

A Comprehensive Guide to the Safe Handling of 7,8-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7,8-Dichloro-4-hydroxyquinoline. As a chlorinated derivative of 4-hydroxyquinoline, this compound warrants careful handling due to its potential hazards. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: Hazard Profile of Dichloro-hydroxyquinolines

Key Hazard Considerations:
  • Irritation: Causes skin, eye, and respiratory irritation.[1][2]

  • Acute Toxicity: May be harmful if ingested or absorbed through the skin.[4][5]

  • Chronic Health Effects: Potential for long-term health effects, including mutagenicity or carcinogenicity, should be considered based on the broader class of quinoline derivatives.[3][4][5]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), robust engineering controls must be in place. These are designed to isolate the handler from the hazardous material.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Ventilation: Ensure good general ventilation in the laboratory to supplement local exhaust systems like fume hoods.[4][8]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.

PPE CategorySpecificationStandard Compliance (Example)
Eye and Face Protection Tightly fitting safety goggles or a face shield in combination with goggles.[3][10]EN 166 (EU) or ANSI Z87.1 (US)
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended.[3][11]EN 374 (EU)
Body Protection A full-sleeved lab coat or a chemical-resistant suit. Ensure there is no exposed skin.[3]N/A
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of inhalation, especially for large quantities or in case of spills.[3][12]NIOSH (US) or EN 14387 (EU)

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents to minimize movement in and out of the fume hood.

  • Handling:

    • Carefully weigh the solid this compound in the fume hood to avoid generating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Keep the container with the compound sealed when not in use.[4]

  • Cleanup and Disposal:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container. Follow your institution's and local regulations for chemical waste disposal.

    • Doff PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Spill: Evacuate the area and prevent entry. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[5][13]

References

  • Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
  • 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. Techno PharmChem.
  • SAFETY DATA SHEET.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Material Safety Data Sheet - 7-Chloro-4-hydroxyquinoline. Cole-Parmer.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
  • 7-Chloro-4-hydroxyquinoline SDS, 86-99-7 Safety Data Sheets - ECHEMI. ECHEMI.
  • 4,7-Dichloroquinoline - Apollo Scientific. Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 7 - SAFETY DATA SHEET.
  • 8-Hydroxyquinoline - SAFETY DATA SHEET. (2025).
  • 5,7-Dichloro-8-hydroxyquinoline - SAFETY DATA SHEET. (2011).
  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem. National Institutes of Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dichloro-4-hydroxyquinoline
Reactant of Route 2
Reactant of Route 2
7,8-Dichloro-4-hydroxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.